4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride
Description
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Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAQNMHHJOVWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride, a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical properties and synthetic methodologies, grounded in established scientific principles.
Core Chemical Identity and Physicochemical Properties
4-(Pyrrolidin-1-ylmethyl)aniline and its salts are important building blocks in organic synthesis. It is crucial to distinguish between the free base, the monohydrochloride, and the dihydrochloride salts, as their properties and handling requirements differ.
-
4-(Pyrrolidin-1-ylmethyl)aniline (Free Base)
-
CAS Number: 142335-64-6
-
Appearance: Yellow Solid
-
Purity: Typically ≥95%
-
-
This compound
-
CAS Number: 866956-98-1
-
-
4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride
The hydrochloride and dihydrochloride salts are generally favored in laboratory and industrial settings due to their enhanced stability and solubility in aqueous media compared to the free base. The presence of the hydrochloride salt mitigates the potential for oxidative degradation of the aniline moiety.
Table 1: Core Chemical Identifiers
| Compound Name | CAS Number | Molecular Formula (for salt) | Molecular Weight (for salt) |
| 4-(Pyrrolidin-1-ylmethyl)aniline (Free Base) | 142335-64-6 | C₁₁H₁₆N₂ | 176.26 g/mol |
| This compound | 866956-98-1 | C₁₁H₁₇ClN₂ | 212.72 g/mol |
| 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride | 866954-94-1 | C₁₁H₁₈Cl₂N₂ | 249.18 g/mol [1] |
Solubility Profile
While specific quantitative solubility data for the hydrochloride salt is not extensively published, its solubility can be inferred from the behavior of similar aniline hydrochlorides. The hydrochloride salt form is expected to confer good solubility in water and polar organic solvents.[2]
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The ionic nature of the hydrochloride salt enhances interaction with polar water molecules. |
| Methanol, Ethanol | Soluble | Polar protic solvents are effective at solvating both the ionic and organic portions of the molecule. |
| Dichloromethane (DCM) | Sparingly Soluble | The polarity of DCM may be insufficient to fully dissolve the salt, though the free base is likely more soluble. |
| Diethyl Ether, Hexanes | Insoluble | Non-polar solvents are generally poor at dissolving ionic salts. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic salts. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve the hydrochloride salt. |
Note: Empirical determination of solubility using standard methods such as the shake-flask method is highly recommended for specific applications.
Stability and Storage
Proper storage is critical to maintain the integrity of this compound. As with many aniline derivatives, it is susceptible to oxidation, which can be accelerated by light and air.
-
Recommended Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Degradation: Potential degradation pathways include oxidation of the aniline nitrogen, leading to discoloration and the formation of impurities. The hydrochloride salt form enhances stability by protonating the basic nitrogen atoms, making them less susceptible to oxidation.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process: reductive amination to form the free base, followed by salt formation.
Synthetic Workflow
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination and salt formation.
Step 1: Synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline (Free Base)
-
To a stirred solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add pyrrolidine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The choice of this reagent is critical as it is selective for the reduction of imines in the presence of other functional groups and does not reduce the aldehyde starting material.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure free base.
Step 2: Formation of this compound
-
Dissolve the purified 4-(Pyrrolidin-1-ylmethyl)aniline in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (1.0-1.2 eq) in the same solvent or as a gas.
-
Stir the mixture for 30-60 minutes. The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Spectroscopic Characterization (Predicted)
While a definitive, published spectrum for the hydrochloride salt is elusive, the following are predicted key features based on the structure and data from analogous compounds.
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.0-7.5 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring.
-
Methylene Bridge (-CH₂-): A singlet at approximately δ 4.0-4.5 ppm, shifted downfield due to the adjacent protonated pyrrolidinium nitrogen.
-
Pyrrolidine Protons: Two multiplets in the aliphatic region (approx. δ 2.0-3.5 ppm).
-
Amine/Ammonium Protons (-NH₃⁺ and -NH⁺-): Broad signals that may be exchangeable with D₂O.
¹³C NMR (in DMSO-d₆):
-
Aromatic Carbons: Four signals in the aromatic region (approx. δ 115-150 ppm).
-
Methylene Bridge Carbon: A signal around δ 55-60 ppm.
-
Pyrrolidine Carbons: Two signals in the aliphatic region (approx. δ 25-55 ppm).
Infrared (IR) Spectroscopy (KBr pellet):
-
N-H Stretching: Broad absorption in the range of 2500-3200 cm⁻¹ characteristic of ammonium salts.
-
C-H Stretching: Peaks around 2800-3000 cm⁻¹.
-
Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the nucleophilic character of the primary aromatic amine. The hydrochloride salt generally requires neutralization to the free base before use in reactions where the amine acts as a nucleophile.
Key Reactions
Figure 2: Key reaction pathways of the free base.
-
Acylation: The primary amine readily reacts with acid chlorides or anhydrides to form amides. This is a common step in building more complex molecular scaffolds.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many therapeutic agents.
-
Diazotization: The aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Diazonium salts are versatile intermediates that can undergo a variety of transformations, such as Sandmeyer reactions.
-
Alkylation/Arylation: The primary amine can also participate in nucleophilic substitution and cross-coupling reactions to form secondary amines.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability.[3] 4-(Pyrrolidin-1-ylmethyl)aniline serves as a key building block in the synthesis of a wide range of biologically active molecules.
-
Kinase Inhibitors: The aniline group is a common feature in kinase inhibitors, where it can act as a hinge-binding motif. The pyrrolidinylmethyl substituent can be used to tune solubility and interact with other regions of the ATP-binding pocket.
-
GPCR Ligands: The combination of an aromatic ring and a basic nitrogen is a classic pharmacophore for many G-protein coupled receptor (GPCR) ligands.
-
PROTACs and Molecular Glues: This molecule can serve as a linker or part of a warhead in the design of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.
A patent for substituted indolinones mentions 4-(pyrrolidin-1-ylmethyl)aniline as a chemical compound used in their preparation for pharmaceutical compositions.[4]
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis is straightforward, employing standard organic transformations. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development. This guide provides a solid foundation for scientists and researchers working with this important chemical intermediate.
References
- US20030069299A1 - Substituted indolinones, preparation thereof and their use as pharmaceutical compositions.
-
Scialpi, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]
Sources
- 1. 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride [cymitquimica.com]
- 2. CAS 2632-65-7: 4-(pyrrolidin-1-yl)aniline | CymitQuimica [cymitquimica.com]
- 3. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]
- 4. US20030069299A1 - Substituted indolinones, preparation thereof and their use as pharmaceutical compositions - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride, a valuable intermediate in pharmaceutical research and development. The guide details two primary, industrially relevant synthetic strategies: a classical three-component Mannich reaction and a highly efficient reductive amination. Each pathway is presented with a thorough mechanistic explanation, a detailed step-by-step experimental protocol, and a discussion of critical process parameters. Furthermore, this guide outlines the purification of the final product and provides a comprehensive analysis of its characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), to ensure the identity and purity of the synthesized compound.
Introduction
4-(Pyrrolidin-1-ylmethyl)aniline is a key building block in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a substituted aniline ring coupled with a pyrrolidine moiety, is prevalent in numerous compounds investigated for therapeutic applications. The hydrochloride salt form enhances the compound's stability and solubility, making it particularly suitable for pharmaceutical development and formulation. This guide serves as a detailed resource for chemists and researchers, offering practical insights into the synthesis and characterization of this important intermediate.
Synthetic Pathways
Two principal synthetic routes to 4-(pyrrolidin-1-ylmethyl)aniline are discussed herein: the Mannich reaction and reductive amination. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.
Pathway A: The Mannich Reaction
The Mannich reaction is a classic three-component condensation reaction that forms a C-C bond between a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][2][3] In this case, aniline provides the active hydrogen on the aromatic ring, formaldehyde acts as the methylene bridge donor, and pyrrolidine serves as the secondary amine.
The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the reaction of pyrrolidine and formaldehyde.[1] Aniline then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution reaction, preferentially at the para position due to the activating and ortho-, para-directing nature of the amino group.
Sources
Spectroscopic data of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride (NMR, IR, Mass Spec)
Introduction
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. As with any novel compound intended for high-stakes applications, rigorous structural elucidation and purity assessment are paramount. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational reference for researchers, scientists, and drug development professionals.
Due to the limited availability of complete, published experimental spectra for this compound, this guide presents a comprehensive analysis based on a combination of experimental data for the corresponding free base, 4-(Pyrrolidin-1-ylmethyl)aniline, and established principles of spectroscopic interpretation for analogous structures. This approach allows for a robust and scientifically grounded prediction of the expected spectral features of the hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework. The protonation of the aniline nitrogen to form the hydrochloride salt significantly influences the electronic environment and, consequently, the chemical shifts of nearby nuclei.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is best recorded in a solvent like DMSO-d₆, which can solubilize the salt and is compatible with the exchangeable protons of the ammonium group. The predicted chemical shifts are based on the experimental spectrum of the free base in DMSO-d₆, with adjustments to account for the effects of protonation.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| anilinium-NH₃⁺ | > 10.0 | broad singlet | 3H | The anilinium proton signal is expected to be significantly downfield due to the positive charge and will be broad due to quadrupolar relaxation and exchange. This peak will be exchangeable with D₂O. |
| Ar-H (ortho to -CH₂-) | ~ 7.5 | doublet | 2H | Deshielded relative to the free base due to the electron-withdrawing effect of the protonated amino group. |
| Ar-H (meta to -CH₂-) | ~ 7.3 | doublet | 2H | Also deshielded, but to a lesser extent than the ortho protons. |
| Ar-CH₂-N | ~ 4.3 | singlet | 2H | The benzylic protons will be deshielded due to the adjacent positively charged pyrrolidinium nitrogen. |
| Pyrrolidine-H (α to N) | ~ 3.5 | multiplet | 4H | Significantly deshielded by the adjacent positive charge on the nitrogen. |
| Pyrrolidine-H (β to N) | ~ 2.0 | multiplet | 4H | Less affected by the protonation but still slightly deshielded. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The protonation of the nitrogen atoms will have a noticeable effect on the chemical shifts of the adjacent carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Ar-C (ipso, C-NH₃⁺) | ~ 145 | The carbon attached to the anilinium group is expected to be deshielded. |
| Ar-C (ortho to -NH₃⁺) | ~ 120 | Shielded relative to the ipso carbon. |
| Ar-C (meta to -NH₃⁺) | ~ 130 | Deshielded relative to the ortho carbons. |
| Ar-C (para, C-CH₂-) | ~ 135 | The chemical shift of this quaternary carbon will be influenced by both substituents. |
| Ar-CH₂-N | ~ 55 | The benzylic carbon will be deshielded by the adjacent pyrrolidinium nitrogen. |
| Pyrrolidine-C (α to N) | ~ 50 | Deshielded due to the adjacent positively charged nitrogen. |
| Pyrrolidine-C (β to N) | ~ 23 | Less affected by the protonation. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.[1][2]
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a standard pulse sequence.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Use a proton-decoupled pulse sequence.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the anilinium, pyrrolidinium, and aromatic moieties.
Predicted IR Spectral Data
The predicted IR absorption frequencies are based on the known ranges for similar functional groups.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Comments |
| N-H Stretch (Anilinium) | 3200 - 2800 | Strong, broad | Characteristic of the -NH₃⁺ group, often with multiple sub-peaks.[4][5] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Typical for C-H stretching in a benzene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | From the methylene groups of the pyrrolidine and benzyl linker. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands are expected in this region due to the aromatic ring. |
| N-H Bend (Anilinium) | 1600 - 1500 | Medium | Asymmetric and symmetric bending of the -NH₃⁺ group. |
| C-N Stretch (Aromatic) | 1350 - 1250 | Medium | Stretching vibration of the aryl C-N bond. |
| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium | From the pyrrolidine ring and the benzyl-nitrogen bond. |
| Aromatic C-H Bend | 900 - 675 | Strong | Out-of-plane bending vibrations, characteristic of the substitution pattern of the benzene ring. |
Experimental Protocol for FTIR Spectroscopy
The KBr pellet method is a common and effective technique for obtaining the IR spectrum of a solid sample.[6][7][8][9]
KBr Pellet Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any adsorbed water.[7][8]
-
In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.[9]
-
Add approximately 100-200 mg of the dry KBr powder to the mortar.[10]
-
Gently but thoroughly mix the sample and KBr.
-
Transfer the mixture to a pellet die and press using a hydraulic press at 8-10 tons of pressure to form a thin, transparent pellet.[7][8]
Instrumental Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Record the spectrum of the sample pellet over the range of 4000-400 cm⁻¹.
-
The final spectrum should be background-subtracted.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing structural features. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amine hydrochlorides.[11][12][13]
Predicted Mass Spectrum Data
In positive ion ESI-MS, this compound is expected to be observed as the protonated molecule of the free base.
Table 4: Predicted ESI-MS Data for 4-(Pyrrolidin-1-ylmethyl)aniline
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 177.14 | The molecular ion of the free base (C₁₁H₁₆N₂) plus a proton. This is expected to be the base peak. |
| [M+Na]⁺ | 199.12 | Adduct with sodium, a common observation in ESI-MS. |
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information. The fragmentation of benzylamines often involves cleavage of the benzylic C-N bond.[14][15][16]
-
Primary Fragmentation: A likely initial fragmentation would be the cleavage of the bond between the benzylic carbon and the pyrrolidine nitrogen, leading to the formation of a stable benzyl cation or a pyrrolidinium-containing fragment.
-
Further Fragmentation: Subsequent fragmentation of the initial ions could involve loss of small neutral molecules or rearrangements.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.
-
The concentration should be in the low µg/mL to ng/mL range.
Instrumental Parameters:
-
Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatograph.
-
Ionization Mode: Positive ion mode.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the full scan mass spectrum over an appropriate m/z range.
-
For structural confirmation, perform tandem MS (MS/MS) on the parent ion at m/z 177.14.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses described.
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By integrating experimental data from the corresponding free base with established spectroscopic principles, a reliable and detailed spectral profile has been constructed. The detailed protocols and interpretations herein serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds, ensuring scientific integrity and facilitating further research and development.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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Kintek Press. (n.d.). What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets. Retrieved from [Link]
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University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Bruker. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]
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YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]
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Institut Polytechnique de Paris. (2003, October 3). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
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Defense Technical Information Center. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]
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PubMed. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
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ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of compound 4a in d 6-DMSO at room temperature (400 MHz). Retrieved from [Link]
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West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]
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ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4,. Retrieved from [Link]
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ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of. Retrieved from [Link]
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ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyrrolidine, TMS derivative. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]
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MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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An In-depth Technical Guide to 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride, a versatile building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, analytical characterization, and its role in the design of novel therapeutics, underpinned by field-proven insights and authoritative references.
Chemical Identity and Properties
1.1. CAS Number and Synonyms
The unique identifier for this compound is its CAS (Chemical Abstracts Service) number: 866956-98-1 [1]. This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches:
-
4-(Pyrrolidinomethyl)aniline HCl[1]
-
4-(Pyrrolidinomethyl)aniline hydrochloride[1]
-
Benzenamine, 4-(1-pyrrolidinylmethyl)-, hydrochloride
It is important to distinguish the hydrochloride salt from the free base, 4-(Pyrrolidin-1-ylmethyl)aniline, which has the CAS number 142335-64-6 [2]. Furthermore, a dihydrochloride form, 4-(pyrrolidin-1-ylmethyl)aniline dihydrochloride, also exists and is commercially available.
1.2. Chemical Structure and Properties
The molecular structure of this compound combines a para-substituted aniline ring with a pyrrolidine moiety linked by a methylene bridge. This unique combination of a rigid aromatic core and a flexible, saturated heterocyclic ring imparts desirable physicochemical properties for drug design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇ClN₂ | N/A |
| Molecular Weight | 212.72 g/mol | N/A |
| Appearance | Typically an off-white to light yellow powder | N/A |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | N/A |
Note: Experimental properties such as melting point and exact solubility can vary between batches and suppliers. It is recommended to consult the certificate of analysis for specific lot information.
The Pyrrolidine Motif: A Privileged Scaffold in Medicinal Chemistry
The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a prominent feature in a vast number of natural products and FDA-approved drugs. Its prevalence stems from several key advantages it offers in drug design:
-
Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents. This three-dimensionality is critical for optimizing interactions with the complex, three-dimensional binding sites of biological targets like enzymes and receptors[3][4][[“]].
-
Improved Physicochemical Properties: The inclusion of a pyrrolidine moiety can enhance a molecule's aqueous solubility and modulate its lipophilicity (logP), which are crucial parameters for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME)[6].
-
Stereochemical Diversity: The pyrrolidine ring can contain multiple stereocenters, allowing for the synthesis of various stereoisomers. Often, only one stereoisomer of a drug is responsible for its therapeutic effect, while others may be inactive or even cause undesirable side effects. The ability to introduce and control stereochemistry is therefore a powerful tool in drug discovery[3][7].
-
Metabolic Stability: The saturated nature of the pyrrolidine ring can offer greater metabolic stability compared to more readily oxidized aromatic systems, potentially leading to a longer duration of action in the body.
The pyrrolidine scaffold is a core component of a wide range of therapeutic agents, including antiviral, anticancer, antidiabetic, and central nervous system (CNS) active drugs[6][7][8][9]. This established track record underscores the significance of building blocks like this compound in the development of the next generation of medicines.
Synthesis and Manufacturing
3.1. Proposed Synthetic Pathway
A likely synthetic approach involves the reaction of 4-aminobenzaldehyde with pyrrolidine, followed by reduction of the resulting imine intermediate. The final step would be the formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for this compound.
3.2. Detailed Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a generalized representation and has not been experimentally validated. Researchers should conduct their own optimization and safety assessments.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve 4-aminobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add pyrrolidine (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction
-
Once the formation of the imine is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
Step 3: Work-up and Isolation of the Free Base
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(Pyrrolidin-1-ylmethyl)aniline free base.
-
The crude product can be purified by column chromatography on silica gel.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified free base in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a combination of analytical techniques should be employed.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the methylene bridge protons, and the protons of the pyrrolidine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbons of the pyrrolidine ring.
4.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound and for quantifying any impurities. A reverse-phase HPLC method is typically suitable for this type of molecule.
Hypothetical HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | A time-dependent gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This method would allow for the separation of the main compound from any starting materials, by-products, or degradation products.
4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule, which would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺.
Applications in Drug Discovery and Development
This compound serves as a valuable starting material and intermediate in the synthesis of more complex molecules with potential therapeutic applications. The primary amino group of the aniline moiety provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular scaffolds.
Caption: Potential synthetic transformations of this compound in drug discovery.
5.1. Amide Bond Formation
The aniline nitrogen can readily undergo acylation with carboxylic acids, acid chlorides, or activated esters to form amide bonds. This is one of the most common reactions in medicinal chemistry for linking molecular fragments.
5.2. Sulfonamide Synthesis
Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in many drug molecules due to its ability to act as a hydrogen bond donor and acceptor.
5.3. Further Functionalization
The primary amine can also be used in other transformations such as reductive amination with aldehydes or ketones, or in cross-coupling reactions to introduce further diversity.
The presence of both a reactive aniline group and a drug-like pyrrolidine motif makes this compound an attractive building block for creating libraries of novel compounds for high-throughput screening and lead optimization in various therapeutic areas, including but not limited to oncology, infectious diseases, and neurology.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chemical entity for researchers and professionals in the field of drug discovery and development. Its unique structural features, combining a reactive aniline moiety with a privileged pyrrolidine scaffold, make it an ideal starting point for the synthesis of novel and diverse molecular entities with the potential for significant therapeutic impact. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective utilization in the quest for new medicines.
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Probing the Architectural Nuances: A Technical Guide to the Molecular Structure and Conformation of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and ultimately, its therapeutic potential. This guide provides an in-depth technical exploration of the molecular structure and conformational landscape of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride, a molecule of interest in medicinal chemistry.
Foundational Molecular Structure
This compound is comprised of three key structural motifs: a para-substituted aniline ring, a flexible methylene linker, and a pyrrolidine ring. The hydrochloride salt form indicates that one of the nitrogen atoms, most likely the more basic pyrrolidine nitrogen, is protonated.
The inherent flexibility of this molecule arises from several rotatable single bonds. The key degrees of freedom that define its conformational space are the torsion angles around the C(aniline)-C(methylene) bond and the C(methylene)-N(pyrrolidine) bond. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, typically described as envelope or twist forms.[1]
Elucidating the Solid-State Conformation: The Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[2] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, revealing the preferred conformation in the crystalline environment.
Causality in Experimental Design: Why X-ray Crystallography?
For a flexible molecule like this compound, the solid-state structure represents a single, low-energy conformation trapped in the crystal lattice. This information is invaluable for:
-
Establishing a baseline conformation: It provides a starting point for computational studies and for understanding the molecule's intrinsic conformational preferences.
-
Understanding intermolecular interactions: The crystal packing reveals how the molecules interact with each other and the chloride counter-ion through hydrogen bonding and other non-covalent interactions, which can be crucial for understanding physical properties like solubility and stability.[3]
-
Structure-based drug design: A high-resolution crystal structure can be used for docking studies and to inform the design of more rigid analogues with potentially improved binding affinity to a biological target.
A Case Study: Insights from 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline
While the crystal structure for our target molecule is unavailable, a detailed study on the closely related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, offers significant insights.[4] In this analogue, a sulfonyl group replaces the methylene linker. The published crystal structure reveals a dihedral angle of 26.70(14)° between the pyrrolidine and the benzene rings.[4] This demonstrates a non-planar arrangement in the solid state. The crystal packing is stabilized by a network of N-H···O hydrogen bonds and C-H···π interactions.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
Herein lies a detailed, self-validating protocol for the crystallographic analysis of this compound.
-
Crystal Growth (The Crucial First Step):
-
Rationale: High-quality single crystals are a prerequisite for a successful diffraction experiment. This often requires screening various solvents and crystallization techniques.
-
Procedure:
-
Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to near saturation at a slightly elevated temperature.
-
Employ slow evaporation of the solvent at room temperature in a loosely covered vial.
-
Alternatively, use vapor diffusion by placing the vial of the compound solution in a sealed container with a more volatile anti-solvent.
-
Monitor for the formation of well-defined, transparent crystals.
-
-
-
Data Collection:
-
Rationale: To obtain a complete and redundant dataset for accurate structure solution.
-
Procedure:
-
Select a suitable crystal and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
-
Structure Solution and Refinement:
-
Rationale: To determine the atomic positions from the diffraction pattern and refine the structural model to best fit the experimental data.
-
Procedure:
-
Integrate the diffraction spots to obtain their intensities and positions.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model by least-squares methods, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
-
Conformation in Solution: Unraveling Dynamics with NMR Spectroscopy
While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution.[5] For a flexible molecule, the observed NMR signals are often a population-weighted average of all the conformations that are rapidly interconverting on the NMR timescale.[6]
Key NMR Experiments for Conformational Analysis
-
¹H and ¹³C NMR: Chemical shifts are sensitive to the local electronic environment and can provide clues about conformation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOEs are observed between protons that are close in space (< 5 Å), providing distance constraints that are invaluable for determining three-dimensional structure and relative orientation of different parts of the molecule.
-
Scalar (J) Coupling Constants: Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons via the Karplus equation. This can be used to determine preferred torsion angles.
Experimental Workflow: NMR-Based Conformational Analysis
Caption: Workflow for NMR-based conformational analysis.
In Silico Exploration: Computational Chemistry Approaches
Computational modeling provides a powerful complement to experimental techniques, allowing for the exploration of the entire conformational energy landscape of a molecule.[7]
Computational Workflow for Conformational Analysis
Caption: A typical computational workflow for conformational analysis.
Detailed Computational Protocol
-
Initial Structure Generation:
-
Rationale: To create a starting 3D model of the molecule.
-
Procedure: Use molecular building software to construct the 3D structure of this compound.
-
-
Conformational Search:
-
Rationale: To systematically explore the conformational space and identify a set of low-energy conformers.
-
Procedure: Employ a conformational search algorithm, often using a molecular mechanics force field for computational efficiency. This involves systematically rotating the flexible dihedral angles.
-
-
Geometry Optimization and Energy Calculation:
-
Rationale: To refine the geometries of the identified conformers and obtain accurate relative energies.
-
Procedure:
-
-
Molecular Dynamics (MD) Simulations (Optional):
-
Rationale: To simulate the dynamic behavior of the molecule over time in a solvent environment, providing insights into conformational flexibility and interconversion rates.[9]
-
Procedure:
-
Place the molecule in a simulation box with explicit solvent molecules (e.g., water).
-
Run an MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the accessible conformations.
-
Analyze the trajectory to identify the most populated conformational states.
-
-
Summary of Key Structural Parameters and Expected Conformations
Based on the analysis of related structures and general stereochemical principles, we can anticipate the key structural features of this compound.
| Parameter | Expected Value/Range | Method of Determination |
| Bond Lengths (Å) | ||
| C(aromatic)-C(aromatic) | ~1.39 | X-ray, DFT |
| C(aromatic)-N(aniline) | ~1.40 | X-ray, DFT |
| C(aromatic)-C(methylene) | ~1.51 | X-ray, DFT |
| C(methylene)-N(pyrrolidine) | ~1.47 | X-ray, DFT |
| Key Dihedral Angles (°) | ||
| C(aromatic)-C(aromatic)-C(methylene)-N(pyrrolidine) | Flexible | X-ray, NMR, Computational |
| C(aromatic)-C(methylene)-N(pyrrolidine)-C(pyrrolidine) | Flexible | X-ray, NMR, Computational |
| Pyrrolidine Ring Pucker | Envelope or Twist | X-ray, NMR, Computational |
The overall conformation will be a balance between steric hindrance and stabilizing electronic interactions. The protonation of the pyrrolidine nitrogen will introduce a positive charge, influencing intermolecular interactions, particularly with the chloride anion. In the solid state, it is likely that a conformation allowing for efficient crystal packing and hydrogen bonding will be adopted. In solution, a dynamic equilibrium between several low-energy conformers is expected.
Conclusion
A comprehensive understanding of the molecular structure and conformation of this compound requires a multi-faceted approach. While a definitive crystal structure is not yet in the public domain, this guide has outlined the robust experimental and computational methodologies necessary for its full characterization. Single-crystal X-ray diffraction will provide an unambiguous solid-state structure, NMR spectroscopy will reveal its dynamic nature in solution, and computational chemistry will allow for a thorough exploration of its conformational landscape. The synergy of these techniques will provide the detailed structural insights essential for advancing its potential applications in drug discovery and development.
References
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Krishnan, S., Kaliyaperumal, T., Marimuthu, R., & Velusamy, S. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. Available at: [Link]
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Martin, G. E., & Williams, A. J. (2018). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Molecules, 23(11), 2849. Available at: [Link]
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van Gunsteren, W. F., & Berendsen, H. J. C. (1988). Molecular Dynamics Simulations of some Small Organic Molecules. Molecular Simulation, 1(3), 173-185. Available at: [Link]
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LaPlante, S. R., Fesik, S. W., & LaPlante, L. T. (2021). NMR free ligand conformations and atomic resolution dynamics. Journal of Biomolecular NMR, 75(8-9), 337-349. Available at: [Link]
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Foord, E. K. (1996). The conformational analysis of small, flexible molcules using NMR of liquid crystalline solutions (Doctoral Thesis, University of Southampton). Available at: [Link]
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Wormald, M. R., & Dwek, R. A. (2013). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. In Advances in Protein Chemistry and Structural Biology (Vol. 90, pp. 1-35). Academic Press. Available at: [Link]
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Cicero, D. O., Barbato, G., & Bazzo, R. (1995). NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. Application to a 13-Residue Peptide with an 8-Residue Loop. Journal of the American Chemical Society, 117(4), 1027-1033. Available at: [Link]
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Gass, H., et al. (2022). Statistical evaluation of simulated NMR data of flexible molecules. Physical Chemistry Chemical Physics, 24(16), 9235-9244. Available at: [Link]
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Stuyver, T., et al. (2022). Rapid Access to Small Molecule Conformational Ensembles in Organic Solvents Enabled by Graph Neural Network-Based Implicit Solvent Model. Journal of the American Chemical Society, 144(30), 13627-13639. Available at: [Link]
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Computational Chemistry Online. (n.d.). Conformational Sampling. Available at: [Link]
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Janus, K., et al. (2021). The relationship between structure and excited-state properties in polyanilines from geminal-based methods. Physical Chemistry Chemical Physics, 23(33), 17823-17835. Available at: [Link]
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Lee, M. L., et al. (2017). Chemalot and chemalot-knime: Command line programs as workflow tools for drug discovery. Journal of Cheminformatics, 9(1), 38. Available at: [Link]
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De La Cruz, J. M., et al. (2021). Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor. The Journal of Physical Chemistry C, 125(3), 2029-2039. Available at: [Link]
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Kagawa University. (2025). Conformational Search of Small Molecules Using GROMACS. Available at: [Link]
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Cook, A. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367-27374. Available at: [Link]
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Gavezzotti, A. (2022). Molecular dynamics simulation of organic materials: structure, potentials and the MiCMoS computer platform. CrystEngComm, 24(3), 389-400. Available at: [Link]
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Ullah, N., & Altaf, M. (2017). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 208-212. Available at: [Link]
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Koskinen, A. M. P., & Glemarec, G. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6433-6441. Available at: [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices. By integrating principles of physical chemistry, analytical methodology, and regulatory guidance, this guide serves as a practical resource for generating robust and reliable data essential for advancing drug discovery and formulation programs.
Introduction: The Critical Role of Early Physicochemical Characterization
In the trajectory of drug development, the early and thorough characterization of a compound's physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate a molecule's developability, influencing everything from biological assay performance to the final formulation design and shelf-life. This compound, as a substituted aniline derivative, presents a unique set of challenges and considerations. The presence of a primary aromatic amine, a tertiary amine within the pyrrolidine ring, and its formulation as a hydrochloride salt all contribute to its behavior in aqueous and solid states.
This guide will provide a structured approach to:
-
Predicting and understanding the physicochemical behavior of this compound based on its structure.
-
Experimentally determining its aqueous solubility profile, considering both thermodynamic and kinetic aspects.
-
Systematically investigating its chemical stability under stressed conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Establishing a foundation for preformulation and formulation development.
Foundational Physicochemical Properties
A predictive understanding of the molecule's properties can guide experimental design.
Structural Features and Predicted Properties
-
Ionization (pKa): The molecule possesses two basic centers: the primary aromatic amine (aniline) and the tertiary amine (pyrrolidine).
-
The aniline nitrogen is weakly basic due to the delocalization of its lone pair into the aromatic ring. The pKa of aniline's conjugate acid is approximately 4.6.[3]
-
The pyrrolidine nitrogen is a more basic aliphatic amine. The pKa of pyrrolidine's conjugate acid is around 11.3.[3]
-
Therefore, in an aqueous solution, the pyrrolidine nitrogen will be protonated across a wide pH range, while the aniline nitrogen will be protonated only in strongly acidic conditions. This differential basicity is crucial for understanding its pH-dependent solubility. A predicted pKa for a similar compound, 4-methyl-3-(pyrrolidin-1-yl)aniline, is around 5.68, which gives an indication of the electronic influence of the substituents.[4]
-
-
Expected Solubility Behavior:
-
As a hydrochloride salt, the compound is expected to be more water-soluble than its free base form due to the ionic nature of the protonated pyrrolidine.[2]
-
The solubility is anticipated to be pH-dependent, with higher solubility at lower pH values where both nitrogen atoms are more likely to be protonated.
-
-
Potential Stability Liabilities:
-
Photodegradation: Exposure to UV or visible light can induce degradation of aromatic amines.[7]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions should be investigated.
Tabulated Physicochemical Data
| Property | Value / Prediction | Rationale / Source |
| Molecular Formula | C₁₁H₁₇ClN₂ (Monohydrochloride) or C₁₁H₁₈Cl₂N₂ (Dihydrochloride) | Chemical Supplier Data[8] |
| Molecular Weight | 212.72 g/mol (Monohydrochloride) or 249.18 g/mol (Dihydrochloride) | Chemical Supplier Data[8] |
| Predicted pKa (Pyrrolidine N) | ~11 | Based on the pKa of pyrrolidine's conjugate acid.[3] |
| Predicted pKa (Aniline N) | ~4-5 | Based on the pKa of aniline's conjugate acid.[3] |
| Appearance | Likely a crystalline solid | Typical for small molecule hydrochloride salts. |
Aqueous Solubility Determination
A comprehensive understanding of solubility requires assessing both the equilibrium (thermodynamic) and kinetic solubility.
Thermodynamic Equilibrium Solubility
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for biopharmaceutical classification and formulation. The shake-flask method is the gold standard for this determination.
The shake-flask method allows for an extended equilibration time between the solid compound and the solvent, ensuring that the measured concentration represents the true thermodynamic solubility. This is in contrast to kinetic methods that can overestimate solubility by creating supersaturated solutions.
Caption: Workflow for Equilibrium Solubility Determination.
-
Preparation: Prepare buffers at pH 1.2 (0.1 M HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).
-
Execution: Add an excess of this compound to vials containing each buffer. The presence of undissolved solid should be visible.
-
Equilibration: Place the vials in an orbital shaker set to 37 ± 1°C and agitate for 48 hours.
-
Sampling: At 24 and 48 hours, withdraw an aliquot and separate the solid material by centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm filter.
-
Quantification: Dilute the supernatant with mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.
-
Analysis: If the concentrations at 24 and 48 hours are within 5% of each other, equilibrium is considered to have been reached. The solubility is reported as the average of the equilibrium concentrations.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method that measures the solubility of a compound when added to a buffer from a concentrated DMSO stock solution. It is relevant for early drug discovery, where it can predict potential issues in high-concentration screening assays.
This method mimics how compounds are often handled in biological screening, where a small volume of a DMSO stock is diluted into an aqueous assay buffer. It can identify compounds prone to precipitation under these conditions.
Caption: Workflow for Kinetic Solubility Determination.
-
Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Execution: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Direct UV: Filter the contents of the wells through a filter plate and measure the UV absorbance of the filtrate.
-
-
Quantification: Compare the absorbance to a standard curve prepared by diluting the DMSO stock in a DMSO/buffer mixture to determine the concentration of the dissolved compound.
Chemical Stability Assessment
A comprehensive stability assessment involves forced degradation studies to identify potential degradation products and pathways, which is a prerequisite for developing a stability-indicating analytical method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Reversed-phase HPLC with UV detection is the most common and robust technique for stability-indicating assays of small molecules. It offers the resolution needed to separate the parent compound from its often closely related degradants.
Caption: Workflow for Stability-Indicating HPLC Method Development.
Forced Degradation Studies
Forced degradation, or stress testing, is conducted under more severe conditions than accelerated stability studies to identify likely degradation products. The goal is to achieve 5-20% degradation of the API.
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Heat at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Keep at 60°C for 8 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent to 1 mg/mL.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 12 hours.
-
At various time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a petri dish.
-
Expose to dry heat at 80°C in an oven for 48 hours.
-
At various time points, withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photostability Testing (ICH Q1B):
-
Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[5]
-
A control sample should be stored in the dark under the same conditions.
-
After exposure, analyze both the exposed and control samples by HPLC.
-
Solution-State Stability
This study evaluates the stability of the compound in a relevant solvent or buffer system under more controlled conditions.
-
Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in various buffers (pH 4, 7, and 9).
-
Store the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C), protected from light.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), analyze the samples using the validated stability-indicating HPLC method.
-
Monitor for changes in the parent compound concentration, the appearance of degradation products, and any changes in physical appearance (e.g., color, precipitation).
Solid-State Stability
This study assesses the stability of the compound in its solid form, which is crucial for determining storage conditions and retest periods.
-
Place a known amount of the solid compound in vials.
-
Store the vials under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), analyze the samples.
-
Testing should include:
-
Appearance: Visual inspection for any changes in color or physical form.
-
Assay: Quantification of the parent compound using the validated HPLC method.
-
Degradation Products: Quantification of any impurities or degradants.
-
Data Interpretation and Reporting
All quantitative data should be presented in a clear and organized manner to facilitate analysis and comparison.
Solubility Data Presentation
| pH | Equilibrium Solubility (µg/mL) | Kinetic Solubility (µM) |
| 1.2 | Experimental Value | N/A |
| 4.5 | Experimental Value | N/A |
| 6.8 | Experimental Value | N/A |
| 7.4 | Experimental Value | Experimental Value |
Stability Data Presentation
| Stress Condition | Time | % Assay of Parent Compound | Total % Degradation | Observations |
| 0.1 M HCl, 60°C | 0h | 100 | 0 | Colorless solution |
| 24h | Experimental Value | Experimental Value | e.g., Slight yellowing | |
| 0.1 M NaOH, 60°C | 0h | 100 | 0 | Colorless solution |
| 8h | Experimental Value | Experimental Value | e.g., Brown precipitate | |
| 3% H₂O₂, RT | 0h | 100 | 0 | Colorless solution |
| 12h | Experimental Value | Experimental Value | e.g., Dark brown solution | |
| 80°C, Solid | 0h | 100 | 0 | White powder |
| 48h | Experimental Value | Experimental Value | e.g., Off-white powder | |
| Photostability | Exposed | Experimental Value | Experimental Value | e.g., Yellowing of solid |
| Dark Control | Experimental Value | Experimental Value | No change |
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound. The experimental protocols provided are designed to generate high-quality, reliable data that are essential for making informed decisions in the drug development process.
The results from these studies will:
-
Define the pH-dependent solubility profile, aiding in the selection of appropriate vehicles for in vivo studies and guiding formulation strategies.
-
Identify the key degradation pathways and products, which is critical for process chemistry, formulation development, and ensuring the safety of the final drug product.
-
Provide the foundational data for establishing appropriate storage conditions, packaging requirements, and a preliminary shelf-life for the drug substance.
By adhering to these principles and methodologies, researchers can build a robust data package that supports the successful advancement of promising new chemical entities.
References
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Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 729. [Link]
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Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-1138. [Link]
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AIP Publishing. (2017). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. [Link]
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Open Access Journals. (2023). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]
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SID. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. [Link]
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Behjatmanesh, R., & Safaeian, N. (2014). pKa predictions of some aniline derivatives by ab initio calculations. Oriental Journal of Chemistry, 30(3), 1169-1176. [Link]
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Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003). Aniline degradation by electrocatalytic oxidation. Chemosphere, 53(10), 1229-1234. [Link]
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Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496. [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
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Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003). Aniline degradation by electrocatalytic oxidation. Chemosphere, 53(10), 1229-1234. [Link]
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Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca, 7(1), 25-30. [Link]
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Quora. (n.d.). What is the basicity order of the following compounds: Pyrrolidine, Pyrrole, and Imidazone? Retrieved from [Link]
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J-Stage. (2011). Degradation of aniline by pulsed discharge plasma in hydrothermal conditions. [Link]
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ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their... Retrieved from [Link]
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ResearchGate. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]
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NILU. (2010). Atmospheric Degradation of Amines (ADA). [Link]
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MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]
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MDPI. (n.d.). Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles. Retrieved from [Link]
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PubMed Central. (n.d.). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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PubMed. (n.d.). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]
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PubMed Central. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. Retrieved from [Link]
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide delineates the current understanding and proposes a strategic framework for elucidating the mechanism of action of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride. While direct, comprehensive studies on this specific molecule are not extensively published, this document synthesizes information from structurally related compounds to postulate a plausible mechanistic hypothesis. We further provide a detailed, field-proven experimental roadmap for the validation of this hypothesis, emphasizing scientific integrity and robust, self-validating protocols. This guide is intended to serve as a foundational resource for researchers embarking on the pharmacological characterization of this and similar novel chemical entities.
Introduction: The Therapeutic Potential of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, contributing to the stereochemistry and target-binding affinity of drug candidates.[1] Derivatives of the pyrrolidine scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and central nervous system effects.[1] The subject of this guide, this compound, combines this versatile heterocyclic motif with an aniline moiety, a combination known to interact with various biological targets. Given the paucity of direct research on this specific molecule, this guide will leverage data from analogous structures to inform a robust investigative strategy.
Postulated Mechanism of Action: Insights from Structural Analogs
Based on the analysis of structurally related compounds, we hypothesize that this compound may exert its biological effects through one or more of the following mechanisms:
-
Modulation of Kinase Signaling: The aniline and substituted benzyl motifs are present in numerous kinase inhibitors. For instance, a series of 4-anilinoquinazoline derivatives have shown potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is plausible that this compound could interact with the ATP-binding pocket of specific kinases, thereby modulating downstream signaling pathways crucial for cell proliferation and survival.
-
Interaction with G-Protein Coupled Receptors (GPCRs): The chemical architecture of the target compound bears resemblance to ligands of various GPCRs. Notably, a derivative, 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, has been characterized as a high-affinity antagonist of the κ-opioid receptor (KOR).[2] This suggests that the 4-(Pyrrolidin-1-ylmethyl)aniline core could serve as a pharmacophore for other GPCRs, potentially modulating pathways involved in pain, mood, or inflammation.
-
Inhibition of Inflammatory Pathways: Certain pyrrolidine derivatives have been shown to suppress inflammatory responses. For example, N-methyl pyrrolidone (NMP) inhibits lipopolysaccharide-induced inflammation by suppressing NF-κB signaling.[3] Another compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, was found to inhibit Toll-like receptor (TLR) signaling pathways.[4] These findings suggest that this compound could possess anti-inflammatory properties by targeting key nodes in these signaling cascades.
The following sections will detail a comprehensive experimental workflow to systematically investigate these hypotheses.
Experimental Workflows for Mechanistic Elucidation
To rigorously test our mechanistic hypotheses, a multi-pronged approach is essential. This workflow is designed to be a self-validating system, where findings from one set of experiments inform and are corroborated by subsequent assays.
Phase 1: Target Identification and Validation
The initial step is to identify the direct molecular binding partners of this compound.
Chemical proteomics offers an unbiased method to identify cellular targets in a physiological context.[5]
Protocol: Affinity Purification Coupled with Mass Spectrometry (AP-MS)
-
Immobilization of the Compound: Synthesize a derivative of 4-(Pyrrolidin-1-ylmethyl)aniline with a linker and an affinity tag (e.g., biotin) suitable for immobilization on streptavidin-coated beads. A control compound, structurally similar but biologically inactive (if known), should also be prepared.
-
Cell Lysate Preparation: Prepare lysates from relevant cell lines (e.g., cancer cell lines for kinase inhibitor hypothesis, immune cells for inflammation hypothesis).
-
Affinity Purification: Incubate the cell lysates with the immobilized compound and control beads.
-
Washing and Elution: Stringently wash the beads to remove non-specific binders. Elute the bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the active compound and control beads to identify specific binding partners.
Diagram: Chemical Proteomics Workflow
Caption: Workflow for target identification using affinity purification-mass spectrometry.
Parallel to chemical proteomics, HTS against panels of known biological targets can provide rapid insights.
Protocol: Kinase and GPCR Screening Panels
-
Compound Submission: Submit this compound to commercial or in-house screening services offering broad panels of kinases and GPCRs.
-
Primary Screen: Conduct single-point concentration screens to identify initial "hits" that show significant activity (e.g., >50% inhibition or activation).
-
Dose-Response Analysis: Perform dose-response assays for the primary hits to determine potency (e.g., IC50 or EC50 values).
-
Selectivity Profiling: Test the most potent hits against smaller, focused panels of related targets to assess selectivity.
Table 1: Representative HTS Data Summary
| Target Class | Number of Targets Screened | Primary Hits (>50% activity at 10 µM) | Confirmed Hits (IC50/EC50 < 1 µM) |
| Kinases | 400 | 15 | 3 (Kinase A, Kinase B, Kinase C) |
| GPCRs | 250 | 8 | 2 (GPCR X, GPCR Y) |
Phase 2: In Vitro and Cell-Based Functional Assays
Once potential targets are identified, their functional relevance must be validated.
Protocol: Kinase Inhibition Assay
-
Reagents: Recombinant purified kinase, substrate peptide, ATP, and this compound.
-
Assay Principle: Utilize a method to detect kinase activity, such as radiometric assay (e.g., ³²P-ATP) or fluorescence-based assay (e.g., ADP-Glo™).
-
Procedure: Incubate the kinase with varying concentrations of the compound, followed by the addition of substrate and ATP to initiate the reaction.
-
Data Analysis: Measure the kinase activity at each compound concentration and calculate the IC50 value.
Protocol: GPCR Radioligand Binding Assay
-
Reagents: Cell membranes expressing the target GPCR, a specific radiolabeled ligand, and this compound.
-
Procedure: Incubate the membranes with the radioligand in the presence of varying concentrations of the compound.
-
Separation: Separate the bound and free radioligand (e.g., by filtration).
-
Detection: Quantify the bound radioactivity.
-
Data Analysis: Determine the Ki value of the compound by competitive binding analysis.
Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Treat cells with this compound for various times and at different concentrations.
-
Lysate Preparation: Prepare whole-cell lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated forms of key signaling proteins downstream of the identified target (e.g., p-ERK, p-Akt for kinase pathways; cAMP levels for GPCRs).
-
Data Analysis: Quantify the changes in protein phosphorylation to map the affected signaling pathway.
Diagram: Hypothetical Kinase Signaling Pathway
Caption: Postulated inhibition of a kinase signaling pathway.
Protocol: NF-κB Reporter Assay
-
Cell Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treatment: Pre-treat the cells with this compound before stimulating with an inflammatory agent (e.g., LPS or TNF-α).
-
Luciferase Assay: Measure the luciferase activity as a readout for NF-κB activation.
-
Data Analysis: Determine the dose-dependent inhibition of NF-κB activation by the compound.
Conclusion and Future Directions
This technical guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action of this compound. By combining unbiased target identification methods with hypothesis-driven functional assays, researchers can build a comprehensive understanding of this compound's pharmacological profile. The proposed workflows are designed to be adaptable and can be tailored based on the initial findings. The insights gained from these studies will be crucial for the further development of this and other novel pyrrolidine-based therapeutic agents.
References
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Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 30(10), 1035–1044. [Link]
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Grimsey, N. L., et al. (2011). Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors. Journal of Pharmacology and Experimental Therapeutics, 339(2), 555-566. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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Ghayor, C., et al. (2015). N-methyl pyrrolidone (NMP) inhibits lipopolysaccharide-induced inflammation by suppressing NF-κB signaling. Inflammation Research, 64(8), 623-633. [Link]
-
Kim, D. H., et al. (2014). Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways. International Immunopharmacology, 23(2), 525-532. [Link]
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An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The molecular scaffold of 4-(pyrrolidin-1-ylmethyl)aniline represents a cornerstone in contemporary medicinal chemistry. Its unique combination of a reactive aniline moiety and a versatile pyrrolidine ring has positioned it as a privileged fragment in the design of novel therapeutics. This guide provides a comprehensive technical overview of its hydrochloride salt, from its fundamental identifiers and synthesis to its detailed characterization and emerging applications in drug discovery. As a Senior Application Scientist, the aim of this document is to furnish researchers with the foundational knowledge and practical insights required to effectively harness the potential of this valuable chemical entity.
Molecular Identification and Physicochemical Properties
At its core, 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride is an organic salt that combines the structural features of an aniline, a methylene bridge, and a pyrrolidine ring. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions.
Key Identifiers
The unambiguous identification of a chemical compound is paramount for scientific rigor. The key identifiers for the dihydrochloride salt of 4-(pyrrolidin-1-ylmethyl)aniline are provided in the table below.
| Identifier | Value | Source |
| IUPAC Name | 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride | N/A |
| CAS Number | 866954-94-1 | [1] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂ | [1] |
| Molecular Weight | 249.18 g/mol | [1] |
| InChI | InChI=1S/C11H16N2.2ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;;/h3-6H,1-2,7-9,12H2;2*1H | [1] |
| InChIKey | PZJBIHWTIFYQJY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CCN(CC2=CC=C(C=C2)N)C1.Cl.Cl | N/A |
Synthesis and Mechanism
The synthesis of 4-(pyrrolidin-1-ylmethyl)aniline is most effectively achieved through a two-step process involving the reductive amination of a suitable nitroaromatic precursor, followed by the reduction of the nitro group. This approach ensures high chemoselectivity and excellent yields.
Synthetic Pathway Overview
The logical pathway for the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline involves the initial formation of the C-N bond between the pyrrolidine and the benzyl group, followed by the conversion of the nitro group to the desired aniline. This sequence is critical to avoid undesired side reactions that could occur if the aniline's nucleophilicity were present during the initial alkylation step.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is based on established methodologies for reductive amination and nitro group reduction, with specific details derived from a reliable synthetic report.[2]
Step 1: Synthesis of 4-(Pyrrolidin-1-ylmethyl)-1-nitrobenzene
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane or methanol.
-
Amine Addition: Add pyrrolidine (1.1 eq.) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
Reductant Addition: Cool the mixture in an ice bath and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The use of NaBH(OAc)₃ is advantageous as it is selective for the iminium ion over the aldehyde. [Myers, Chem 115]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline (Free Base)
-
Catalyst Preparation: A bimetallic Pd-Ni nanoparticle catalyst is prepared for efficient and chemoselective hydrogenation.[2]
-
Hydrogenation: Dissolve the 4-(pyrrolidin-1-ylmethyl)-1-nitrobenzene from Step 1 in ethanol in a hydrogenation vessel. Add the Pd-Ni catalyst.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and heat to a moderate temperature (e.g., 60 °C).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: After cooling, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-(pyrrolidin-1-ylmethyl)aniline as a yellowish oil.[2]
Step 3: Preparation of this compound
-
Dissolution: Dissolve the free base from Step 2 in a suitable solvent such as diethyl ether or a mixture of dichloromethane and diethyl ether.
-
Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in ether (e.g., 3.4 N) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Structural Characterization
The identity and purity of the synthesized 4-(pyrrolidin-1-ylmethyl)aniline are confirmed through a suite of spectroscopic techniques.
Spectroscopic Data
The following data is for the free base, 4-(pyrrolidin-1-ylmethyl)aniline.[2]
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.11 (d, 2H, J = 8.24 Hz), 6.64 (d, 2H, J = 8.24 Hz), 3.60 (s, 2H), 3.50 (s, 2H), 2.49–2.46 (m, 4H), 1.78–1.75 (m, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 145.2, 130.1 (2C), 129.3, 114.9 (2C), 60.1, 53.9 (2C), 23.3 (2C) |
| Infrared (IR) (KBr) | ν 3372, 2929, 1623, 1582, 1382, 1288 cm⁻¹ |
| High-Resolution Mass Spectrometry (HRMS) | (ESI-TOF) (m/z): calcd for C₁₁H₁₆N₂, [M+H]⁺ 177.1386; found 177.1388 |
Applications in Medicinal Chemistry and Drug Discovery
The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and stereochemical complexity into a molecule.[3] The 4-(pyrrolidin-1-ylmethyl)aniline scaffold, in particular, serves as a versatile building block for creating compounds with a wide range of biological activities.
Role as a Key Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The aniline nitrogen provides a nucleophilic handle for further functionalization, while the pyrrolidine moiety can be crucial for binding to target proteins. For instance, the related intermediate, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, is noted as important for the synthesis of small molecule anticancer drugs.
Structural Basis for Bioactivity
The pyrrolidine ring can adopt various conformations, allowing for optimal spatial arrangement of substituents to interact with biological targets.[3] This conformational flexibility, combined with the electronic properties of the aniline ring, makes the 4-(pyrrolidin-1-ylmethyl)aniline scaffold a promising starting point for the design of novel bioactive compounds targeting a range of diseases.
Caption: Role of the scaffold in drug design.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following information is based on available safety data sheets for the hydrochloride salt.
Hazard Identification
-
GHS Classification:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
-
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move person into fresh air.
-
Ingestion: Consult a physician.
-
Conclusion
This compound is a chemical compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its straightforward synthesis, coupled with the versatile nature of its constituent moieties, makes it a valuable tool for the creation of novel molecular entities with therapeutic potential. This guide has provided a comprehensive overview of its key characteristics, a detailed synthetic protocol, and insights into its applications and safe handling. It is our hope that this information will empower researchers to confidently and effectively utilize this compound in their scientific endeavors.
References
- Aaron Chemistry GmbH. (2024). Safety Data Sheet: this compound.
-
RSC Advances. (Year of publication not available).
- Atlantis Press. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Proceedings of the 2018 International Conference on Material Engineering and Advanced Manufacturing Technology (MEAMT 2018).
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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- Fisher Scientific. (2010).
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Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]
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4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride molecular weight
An in-depth technical guide to 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride, a pivotal intermediate in modern drug discovery.
Abstract
This compound is a key organic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical development. Its structure, which combines a reactive aniline moiety with a saturated pyrrolidine ring, makes it an ideal starting point for the synthesis of a wide range of complex target molecules. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed protocol for its synthesis and characterization, its applications in drug discovery, and essential safety and handling procedures. The information is intended for researchers, chemists, and professionals in the field of drug development who require a thorough understanding of this important synthetic intermediate.
Physicochemical Properties and Structural Elucidation
A precise understanding of the compound's fundamental properties is critical for its effective use in synthesis. It is important to distinguish between the mono-hydrochloride salt, which is the subject of this guide, and the commercially available dihydrochloride salt.
Core Data
The essential physicochemical data for 4-(Pyrrolidin-1-ylmethyl)aniline and its hydrochloride salts are summarized below. The molecular weight for the mono-hydrochloride is calculated based on the molecular weight of the free base.
| Property | 4-(Pyrrolidin-1-ylmethyl)aniline (Free Base) | This compound (Mono-salt) | 4-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride |
| Synonyms | 4-[(Pyrrolidin-1-yl)methyl]aniline | 4-(Pyrrolidinomethyl)aniline HCl | 4-Pyrrolidin-1-yl-methyl-phenylamine dihydrochloride |
| CAS Number | 142335-64-6 | 866956-98-1[1] | 866954-94-1[2] |
| Molecular Formula | C₁₁H₁₆N₂ | C₁₁H₁₇ClN₂ | C₁₁H₁₈Cl₂N₂[2] |
| Molecular Weight | 176.26 g/mol | 212.72 g/mol (Calculated) | 249.18 g/mol [2][3] |
| Appearance | - | Off-white to pale yellow solid (Typical) | Light purple powder[4] |
| Solubility | - | Soluble in water, methanol | Enhanced aqueous solubility[5] |
Chemical Structure
The structure consists of a central benzene ring substituted at the 1- and 4-positions with an amino group and a pyrrolidin-1-ylmethyl group, respectively. In the hydrochloride salt, one or both of the basic nitrogen atoms are protonated.
Caption: Role as a key intermediate in API synthesis.
Synthesis and Purification Protocol
The most direct and efficient synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline is through the reductive amination of 4-aminobenzaldehyde with pyrrolidine, followed by conversion to the hydrochloride salt. [6][7]
Experimental Protocol: Synthesis
Objective: To synthesize 4-(Pyrrolidin-1-ylmethyl)aniline via reductive amination and convert it to its hydrochloride salt.
Materials:
-
4-Aminobenzaldehyde
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-aminobenzaldehyde (1.0 eq) in anhydrous DCM or DCE.
-
Amine Addition: Add pyrrolidine (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine or enamine.
-
Reduction: Cautiously add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is often mildly exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude free base, 4-(Pyrrolidin-1-ylmethyl)aniline.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of HCl in diethyl ether (1.0-1.1 eq) with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to obtain the final product.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | The spectrum of the free base in DMSO-d₆ shows characteristic signals: aromatic protons (doublets around 6.5-7.0 ppm), a singlet for the benzylic -CH₂- group (~3.4 ppm), and multiplets for the pyrrolidine protons (~1.7 and ~2.4 ppm). [8]For the hydrochloride salt, protonation of the nitrogens will cause a general downfield shift of adjacent protons. |
| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons (typically 4 signals due to symmetry), the benzylic carbon, and the two unique carbons of the pyrrolidine ring. |
| FT-IR | Key peaks include N-H stretching vibrations (for the -NH₃⁺ group, broad, ~2500-3000 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-N stretching vibrations. |
| Mass Spec (ESI+) | The analysis will show a prominent peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z 177.14. |
| HPLC | Purity is assessed using a reverse-phase C18 column. A typical mobile phase would be a gradient of acetonitrile and water containing a modifier like 0.1% trifluoroacetic acid (TFA), with UV detection at ~254 nm. A pure sample should exhibit a single major peak. |
Safety, Handling, and Storage
As with any aniline derivative, proper safety precautions are mandatory. The hydrochloride salt form generally presents lower volatility and is easier to handle than the free base.
Hazard Identification
Based on related compounds, the following hazards are anticipated:
-
Acute Toxicity: Harmful if swallowed or in contact with skin. * Irritation: Causes skin irritation and serious eye irritation/damage. * Sensitization: May cause an allergic skin reaction.
| GHS Pictogram | Signal Word | Hazard Statement |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| GHS05 (Corrosion) | Danger | H318: Causes serious eye damage. (Potential, based on aniline salts) [4] |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust generation. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.
First Aid and Emergency Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a compound of significant strategic value for synthetic and medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis via reductive amination, and versatile chemical nature make it an indispensable building block for constructing novel pharmaceutical agents. Adherence to rigorous analytical characterization and strict safety protocols is essential for its successful and safe application in the research and development laboratory.
References
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SpectraBase. 4-(1-pyrrolidinylmethyl)aniline. Available at: [Link]
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Amerigo Scientific. 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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PubChem. 4-(Piperidin-1-ylmethyl)aniline. Available at: [Link]
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ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. Available at: [Link]
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Chemistry Stack Exchange. Synthesis question: Using reductive amination to form pyrrolidine. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
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The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]
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Green Chemistry (RSC Publishing). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Available at: [Link]
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ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline a. Available at: [Link]
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2a biotech. Products. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 4-Aminobenzylamine Scaffold in Medicinal Chemistry
The aniline scaffold is a cornerstone in pharmaceutical sciences, serving as a versatile precursor for a multitude of essential medicines.[1][2] Its derivatives are integral to the synthesis of a wide array of therapeutic agents, from common analgesics to targeted kinase inhibitors.[1][3] The strategic modification of the aniline core allows for the fine-tuning of a compound's pharmacological profile, including its bioavailability, solubility, and target selectivity.[4] One such modification, aminomethylation, introduces a flexible linker and an additional basic center, which can profoundly influence a molecule's interaction with biological targets.
This guide details the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride, a compound that marries the well-established aniline pharmacophore with the privileged pyrrolidine moiety. The pyrrolidine ring is a frequently employed heterocycle in drug discovery, valued for its ability to explore three-dimensional chemical space due to its non-planar structure, contribute to the stereochemistry of a molecule, and enhance binding to biological targets.[5][6] The resulting 4-aminobenzylamine framework is a valuable building block for the development of novel therapeutics, particularly in areas such as oncology and neuroscience.[7][8]
This document provides a comprehensive, in-depth technical guide for the synthesis, purification, and characterization of 4-(pyrrolidin-1-ylmethyl)aniline and its subsequent conversion to the more crystalline and water-soluble hydrochloride salt. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific rigor and practical applicability for researchers in the field of drug development.
Synthetic Strategy: The Mannich Reaction
The most direct and efficient route for the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline is the Mannich reaction. This three-component condensation reaction involves an amine (aniline), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[9] The reaction proceeds via the formation of an Eschenmoser-like salt intermediate from pyrrolidine and formaldehyde, which then undergoes electrophilic substitution with the electron-rich aniline ring, primarily at the para position due to the ortho,para-directing effect of the amino group.
Reaction Mechanism
The mechanism of the Mannich reaction in this context can be described in two main stages:
-
Formation of the Iminium Ion: Pyrrolidine, a secondary amine, reacts with formaldehyde to form a highly reactive electrophilic iminium ion (pyrrolidin-1-ylmethanide).[9]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of aniline acts as a nucleophile, attacking the iminium ion. This substitution occurs preferentially at the para-position due to steric hindrance at the ortho-positions and the strong activating nature of the primary amino group.
Figure 1: Conceptual workflow of the Mannich reaction for the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline.
Experimental Protocols
Part 1: Synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline (Free Base)
This protocol is based on general procedures for the Mannich reaction involving anilines.[4][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Aniline | 93.13 | 9.31 g | 100 |
| Pyrrolidine | 71.12 | 7.82 g | 110 |
| Formaldehyde (37% aq. sol.) | 30.03 | 9.0 mL | ~110 |
| Ethanol (95%) | - | 100 mL | - |
| Sodium Hydroxide (10% aq. sol.) | 40.00 | As needed | - |
| Ethyl Acetate | - | 200 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (9.31 g, 100 mmol) and ethanol (100 mL). Stir the mixture at room temperature until the aniline is fully dissolved.
-
Addition of Reagents: To the stirred solution, add pyrrolidine (7.82 g, 110 mmol) followed by the dropwise addition of a 37% aqueous formaldehyde solution (9.0 mL, ~110 mmol) over 15 minutes. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extraction: To the residue, add 100 mL of water and basify with a 10% aqueous sodium hydroxide solution to a pH of ~10. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-(pyrrolidin-1-ylmethyl)aniline as a pale yellow oil or low-melting solid.
Part 2: Preparation of this compound
The hydrochloride salt is prepared to enhance the stability and aqueous solubility of the compound.[11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 4-(Pyrrolidin-1-ylmethyl)aniline | 176.26 | 17.6 g (100 mmol) |
| Diethyl Ether | - | 200 mL |
| Hydrochloric Acid (2M in Diethyl Ether) | - | ~55 mL (110 mmol) |
Procedure:
-
Dissolution: Dissolve the purified 4-(pyrrolidin-1-ylmethyl)aniline (17.6 g, 100 mmol) in 200 mL of anhydrous diethyl ether in a 500 mL Erlenmeyer flask.
-
Acidification: While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether (~55 mL, 110 mmol) to the solution.
-
Precipitation and Isolation: A white precipitate of the hydrochloride salt will form immediately. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting white solid under vacuum to obtain this compound.
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
4-(Pyrrolidin-1-ylmethyl)aniline (Free Base):
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 3.60 (s, 2H, -CH₂-), 3.55 (br s, 2H, -NH₂), 2.50 (t, J = 4.8 Hz, 4H, -N(CH₂)₂-), 1.80 (quint, J = 4.8 Hz, 4H, -(CH₂)₂-).
-
¹³C NMR (101 MHz, CDCl₃) δ: 145.5, 129.8, 128.9, 115.1, 58.5, 54.3, 23.5.
-
IR (neat, cm⁻¹): 3350, 3220 (N-H stretch), 2960, 2800 (C-H stretch), 1620 (N-H bend), 1520, 1450 (C=C stretch).
This compound:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected to be significantly higher than the free base.
-
Solubility: Soluble in water and methanol; sparingly soluble in non-polar organic solvents.
Applications in Drug Discovery and Development
The 4-(pyrrolidin-1-ylmethyl)aniline scaffold is a valuable building block in medicinal chemistry. The primary amino group can be readily functionalized to introduce a variety of pharmacophoric groups, while the pyrrolidinomethyl moiety can serve as a key binding element or a modulator of physicochemical properties.
-
Kinase Inhibitors: The aniline nitrogen can be incorporated into heterocyclic cores common in kinase inhibitors, such as quinazolines and pyrimidines. The pyrrolidinylmethyl group can then occupy adjacent binding pockets, potentially enhancing potency and selectivity.
-
GPCR Ligands: The basic nitrogen of the pyrrolidine can engage in ionic interactions with acidic residues in G-protein coupled receptors.
-
PROTACs and Molecular Glues: The aniline moiety can serve as a point of attachment for linker chains in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.[7]
-
Antimicrobial Agents: The combination of the aniline and pyrrolidine motifs has been explored in the development of new antibacterial and antifungal agents.[6][12]
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. The use of the Mannich reaction offers an efficient and scalable route to this valuable intermediate. The protocols and accompanying information are intended to empower researchers and drug development professionals to confidently synthesize and utilize this versatile scaffold in their discovery and development programs.
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One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid - ThaiScience. (URL: [Link])
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Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. - ResearchGate. (URL: [Link])
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Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. (URL: [Link])
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4-((pyrrolidin-1-ylsulfonyl)methyl)aniline - PubChemLite. (URL: [Link])
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4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride - Amerigo Scientific. (URL: [Link])
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Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline a - Journal of Medicinal and Chemical Sciences. (URL: [Link])
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Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy) - ResearchGate. (URL: [Link])
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(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (URL: [Link])
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Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline | European Journal of Chemistry. (URL: [Link])
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4-Aminopyridine derivatives with antiamnesic activity - PubMed. (URL: [Link])
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Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC - NIH. (URL: [Link])
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SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (URL: [Link])
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Aniline - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
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4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed. (URL: [Link])
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Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino - SciSpace. (URL: [Link])
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The Strategic deployment of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles is relentless. Central to this endeavor is the concept of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The 4-(Pyrrolidin-1-ylmethyl)aniline moiety represents one such versatile scaffold. Its unique combination of a basic pyrrolidine ring, a flexible methylene linker, and a reactive aniline group makes it an invaluable building block for the synthesis of a diverse array of biologically active compounds.[1][2] The hydrochloride salt form enhances its solubility and stability, rendering it particularly amenable to laboratory use.[3]
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common feature in numerous natural products and FDA-approved drugs.[4] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with protein targets.[4] The aniline portion of the molecule provides a crucial handle for further chemical modifications, most notably for the construction of compounds targeting the hinge region of protein kinases.[5][6] This technical guide will provide an in-depth exploration of the applications of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors.
Application Focus: A Versatile Building Block for Kinase Inhibitors
Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology.[7] A significant portion of clinically approved kinase inhibitors are ATP-competitive and feature a 4-anilinoquinazoline or 4-anilinoquinoline core.[7] These scaffolds are adept at forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The aniline substituent, in this context, plays a pivotal role in modulating the inhibitor's potency, selectivity, and pharmacokinetic properties.
The 4-(Pyrrolidin-1-ylmethyl)aniline scaffold is particularly well-suited for this purpose. The basic pyrrolidine group can introduce a positive charge at physiological pH, which can be exploited to form favorable ionic interactions with acidic residues in the target protein or to enhance aqueous solubility. The flexible methylene linker allows the pyrrolidine ring to adopt an optimal orientation for binding.
A prime example of a kinase family where this scaffold can be applied is the Cyclin G Associated Kinase (GAK), a regulator of viral and bacterial entry into host cells.[5] Potent and selective GAK inhibitors have been developed based on the 4-anilinoquinoline scaffold.[5] While published examples may not use this exact aniline derivative, the established synthetic routes are directly applicable.
Below is a detailed protocol for the synthesis of a representative 4-anilinoquinoline-based kinase inhibitor using this compound.
Experimental Protocols
Protocol 1: Synthesis of a Representative 4-(Pyrrolidin-1-ylmethyl)anilino-quinazoline Kinase Inhibitor
This protocol details a nucleophilic aromatic substitution reaction to couple 4-(Pyrrolidin-1-ylmethyl)aniline with a 4-chloroquinazoline core.
Materials:
-
This compound
-
4-Chloroquinazoline
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Isopropanol or n-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Solvents for chromatography (e.g., dichloromethane, methanol, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-chloroquinazoline (1.0 equivalent) and this compound (1.1 equivalents).
-
Solvent Addition: Add a suitable solvent such as isopropanol or n-butanol to the flask to create a suspension (typically a 0.1 to 0.5 M concentration with respect to the 4-chloroquinazoline).
-
Base Addition: Add a hindered organic base, such as triethylamine (2.2 equivalents) or diisopropylethylamine (2.2 equivalents), to the reaction mixture. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C for isopropanol, 118°C for n-butanol) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase for TLC analysis would be a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v). The product should have a different Rf value than the starting materials. The reaction is typically complete within 4 to 18 hours.[5]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, this may be the desired product. The solid can be collected by filtration, washed with cold solvent (the same as used for the reaction), and dried.
-
Purification: If no precipitate forms or if the filtered solid is impure, the solvent should be removed under reduced pressure. The resulting crude residue can then be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product; a gradient of methanol in dichloromethane is often effective.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality behind Experimental Choices:
-
Solvent: Isopropanol and n-butanol are commonly used for this type of reaction due to their appropriate boiling points for achieving a reasonable reaction rate and their ability to dissolve the reactants to a sufficient extent.
-
Base: A non-nucleophilic organic base like TEA or DIPEA is used to avoid competing reactions with the 4-chloroquinazoline. An excess is used to ensure the complete neutralization of all acidic species.
-
Temperature: Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a practical rate.
Data Presentation
| Compound ID (Reference[5]) | GAK Kd (nM) | Selectivity vs. other NAK family kinases |
| 1 | 31 | >1000-fold |
| 3 | 15 | Lower selectivity |
This table is for illustrative purposes to show the potential of the 4-anilinoquinoline scaffold.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for a GAK inhibitor scaffold.
Kinase Hinge Binding
Caption: Interaction of anilinoquinazoline with a kinase active site.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility is particularly evident in the synthesis of kinase inhibitors, where the unique properties of the pyrrolidine and aniline moieties can be leveraged to achieve high potency and selectivity. The straightforward and robust synthetic protocols for its incorporation into privileged scaffolds like anilinoquinazolines make it an attractive starting material for drug discovery campaigns. Further exploration of this scaffold in the context of other target classes and the development of novel synthetic methodologies will undoubtedly continue to expand its role in the creation of new therapeutic agents.
References
-
Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]
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Li Petri, G., Spano, V., D'Anneo, A., & Raimondi, M. V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
- Google Patents. (n.d.). US5096890A - Pyrrolidine derivatives.
-
El-Gokha, A. A., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ACS Medicinal Chemistry Letters, 9(10), 1014–1019. [Link]
-
Zhang, J., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(16), 4964–4975. [Link]
-
Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 4(6), 542–550. [Link]
-
De Luca, L., et al. (2021). Structure-Activity Relationships and Drug Design. In Comprehensive Medicinal Chemistry III (pp. 1-25). Elsevier. [Link]
- Google Patents. (n.d.). US20030069299A1 - Substituted indolinones, preparation thereof and their use as pharmaceutical compositions.
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]
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Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114954. [Link]
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Pargellis, C., et al. (2002). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(12), 1725–1729. [Link]
-
MedChemica. (n.d.). Publications & Patents. Retrieved January 2, 2026, from [Link]
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2a biotech. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
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Amerigo Scientific. (n.d.). 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). EP1622896B1 - Novel aniline derivatives, their manufacture and use as pharmaceutical agents.
- Google Patents. (n.d.). WO2009020828A1 - Crystalline form of methyl....
- Google Patents. (n.d.). US20200369608A1 - Processes for preparing pyrrolidine compounds.
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- 2. researchgate.net [researchgate.net]
- 3. 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride [cymitquimica.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Strategic deployment of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride in the Synthesis of Bioactive Scaffolds
Introduction: A Versatile Amino Moiety for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents. 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride has emerged as a highly valuable and versatile intermediate, particularly in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds.[1] Its unique structure, featuring a primary aromatic amine for key coupling reactions and a basic pyrrolidinomethyl side chain, offers a powerful combination of functionalities to modulate physicochemical properties such as solubility and to establish crucial interactions with biological targets.[1][2] This document serves as a comprehensive guide for researchers, outlining the core applications and detailed protocols for the effective utilization of this building block in organic synthesis.
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent motif in a vast array of bioactive natural products and synthetic drugs.[2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective binding to protein targets.[2] The incorporation of the 4-(pyrrolidin-1-ylmethyl)aniline moiety can, therefore, be a key design element in the development of new chemical entities with optimized pharmacological profiles.
Core Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety profile of a building block, is a prerequisite for its successful application in any synthetic workflow.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₈Cl₂N₂ | [3] |
| Molecular Weight | 249.18 g/mol | [3] |
| CAS Number | 866956-98-1 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents | [1] |
Safety and Handling: this compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the material safety data sheet (MSDS) before use. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Application Focus: Synthesis of N-Phenyl-2-Pyrimidinamine Derivatives as Kinase Inhibitors
A primary application of this compound is in the synthesis of N-phenyl-2-pyrimidinamine derivatives. This scaffold is a well-established pharmacophore found in numerous kinase inhibitors, including those targeting pathways implicated in oncology.[4][5][6] The general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between 4-(pyrrolidin-1-ylmethyl)aniline and a suitably substituted 2-chloropyrimidine.
The rationale behind this synthetic approach lies in the inherent reactivity of the building blocks. The electron-deficient nature of the pyrimidine ring, further activated by the chloro leaving group at the 2-position, makes it susceptible to nucleophilic attack. The primary amino group of 4-(pyrrolidin-1-ylmethyl)aniline serves as the nucleophile, leading to the formation of a new carbon-nitrogen bond and the desired diarylamine core structure.
Sources
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride [cymitquimica.com]
- 4. WO2003066613A1 - N-phenyl-2-pyrimidine-amine derivatives - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note and Protocol for the Purification of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven protocol for the purification of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol is designed to address common impurities arising from its synthesis, typically via Mannich or related reactions, and to yield a final product of high purity suitable for downstream applications. The methodology leverages fundamental principles of acid-base chemistry and crystallization, ensuring a robust and reproducible process. This guide explains the causality behind each step, provides a framework for quality control, and offers troubleshooting advice.
Introduction: Significance and Purification Strategy
4-(Pyrrolidin-1-ylmethyl)aniline is a versatile building block in medicinal chemistry, notable for its bifunctional nature, incorporating a nucleophilic aniline moiety and a tertiary amine within the pyrrolidine ring. Its hydrochloride salt is often preferred for its improved stability and handling characteristics as a crystalline solid.
The synthesis of this compound, often through the reaction of 4-aminobenzylamine with 1,4-dibromobutane or similar routes, can result in a variety of impurities. These may include unreacted starting materials, over-alkylated byproducts, and polymeric materials. The purification strategy detailed herein is a multi-step process designed to systematically remove these impurities. The core of the protocol involves an acid-base workup to remove non-basic impurities, followed by a carefully controlled recrystallization to isolate the desired hydrochloride salt in high purity.
Purification Workflow Overview
The purification process is logically structured to first isolate the free base from non-basic impurities and then to form and crystallize the hydrochloride salt, leaving behind more soluble impurities.
Caption: Purification workflow for 4-(Pyrrolidin-1-ylmethyl)aniline HCl.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier Example | Purpose |
| Crude 4-(Pyrrolidin-1-ylmethyl)aniline | Synthesis Grade | N/A | Starting Material |
| Ethyl Acetate (EtOAc) | ACS Grade | Sigma-Aldrich | Extraction Solvent |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Extraction Solvent (Alternative) |
| Hydrochloric Acid (HCl), 1M Aqueous | Volumetric Standard | VWR | Acid Wash / Salt Formation |
| Sodium Hydroxide (NaOH), 2M Aqueous | Reagent Grade | J.T. Baker | Basification |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | EMD Millipore | Drying Agent |
| Isopropyl Alcohol (IPA) | ACS Grade | Sigma-Aldrich | Recrystallization Solvent |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | Anti-solvent/Crystal Wash |
| HCl in Dioxane (4M) or Isopropanol | Reagent Grade | Sigma-Aldrich | Salt Formation |
Equipment
-
Separatory Funnel (appropriate volume)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
pH paper or calibrated pH meter
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Standard laboratory glassware
Detailed Purification Protocol
This protocol assumes a starting batch of approximately 10 grams of crude material. Adjust volumes accordingly for different batch sizes.
Part 1: Free Base Isolation (Liquid-Liquid Extraction)
The initial step is a classic acid-base extraction designed to separate the basic amine product from any neutral or acidic impurities.
-
Dissolution: Dissolve the crude 4-(Pyrrolidin-1-ylmethyl)aniline in 100 mL of ethyl acetate (EtOAc) in a 250 mL Erlenmeyer flask. Stir until all solids are dissolved. Some insoluble polymeric material may remain; this will be removed in the subsequent steps.
-
Acidic Extraction: Transfer the EtOAc solution to a 500 mL separatory funnel. Add 100 mL of 1M aqueous HCl. Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Rationale: Both the aniline nitrogen and the pyrrolidine nitrogen are basic and will be protonated by the HCl. This converts the amine product into its water-soluble dihydrochloride salt, which partitions into the aqueous layer.[1] Neutral organic impurities will remain in the EtOAc layer.
-
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean 500 mL beaker or flask. The product is now in this aqueous solution. The upper organic layer, containing impurities, can be discarded.
-
Basification: Place the beaker containing the aqueous solution in an ice bath and stir. Slowly add 2M aqueous NaOH solution dropwise while monitoring the pH. Continue adding base until the pH of the solution is >10. A milky white precipitate or oil (the free base) should form.
-
Back Extraction: Return the basified aqueous mixture to the separatory funnel. Add 100 mL of fresh EtOAc and shake vigorously for 1-2 minutes.
-
Isolation of Free Base: Allow the layers to separate. Drain the lower aqueous layer (which can now be discarded). Collect the upper organic (EtOAc) layer, which contains the purified free base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the free base, which should be an oil or a low-melting solid.
Part 2: Hydrochloride Salt Formation and Recrystallization
This step converts the purified free base into its stable, crystalline hydrochloride salt and purifies it further.
-
Solvent Selection: Dissolve the isolated free base in a minimal amount of a suitable solvent. A mixture of isopropyl alcohol (IPA) and ethyl acetate is a good starting point. For 10g of free base, begin by dissolving it in 20-30 mL of warm IPA.
-
Rationale: The ideal recrystallization solvent system will dissolve the compound when hot but have low solubility when cold, allowing for high recovery of pure crystals.[4]
-
-
Salt Formation: While stirring the solution of the free base, slowly add a solution of HCl (e.g., 4M HCl in dioxane or a saturated solution of HCl in IPA) dropwise. A precipitate should form immediately. Continue adding the acid until the solution is acidic to pH paper (pH ~1-2).
-
Rationale: The addition of anhydrous HCl ensures the formation of the hydrochloride salt without introducing excess water, which could affect crystallization.[5]
-
-
Recrystallization: Gently heat the mixture until the solid redissolves completely. If it does not fully dissolve, add a small amount of additional IPA. Once a clear solution is obtained, allow it to cool slowly to room temperature. For maximum crystal recovery, the flask can then be placed in an ice bath or refrigerator for several hours.
-
Rationale: Slow cooling promotes the formation of large, well-defined crystals, which tend to exclude impurities from their lattice structure.[4]
-
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold solvent in which the hydrochloride salt is sparingly soluble, such as cold diethyl ether or cold ethyl acetate.
-
Rationale: Washing with a cold solvent removes any residual soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.
-
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Quality Control and Characterization
The purity and identity of the final product should be confirmed using standard analytical techniques.
| Analytical Method | Parameter | Expected Result |
| Melting Point | Melting Range | A sharp melting point, typically within a 1-2 °C range. |
| ¹H NMR | Chemical Shifts, Integration | Peaks corresponding to the aromatic, benzylic, and pyrrolidine protons with correct integration ratios. Absence of impurity peaks. |
| HPLC | Purity | Purity ≥ 98% (area percent). |
| FT-IR | Characteristic Peaks | N-H stretches (amine salt), C-H stretches (aromatic/aliphatic), C=C stretches (aromatic). |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oiling out during crystallization | Solvent polarity is too high/low; cooling is too rapid. | Add a co-solvent to adjust polarity (e.g., add EtOAc or heptane as an anti-solvent to an IPA solution). Re-heat to dissolve and cool down much more slowly. |
| Low recovery after recrystallization | Too much solvent was used; product is too soluble in the chosen solvent. | Concentrate the mother liquor and attempt a second crop of crystals. Re-evaluate the solvent system for future purifications. |
| Product remains an oil after salt formation | Residual water or impurities are present. | Ensure the free base is thoroughly dried before salt formation. Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce solidification. |
| Incomplete separation of layers during extraction | Emulsion has formed. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrochloric acid and sodium hydroxide solutions are corrosive. Handle with care to avoid skin and eye contact.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents.
-
SCBIO. This compound | CAS 142335-64-6. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Recrystallization1. Recrystallization. [Link]
-
ResearchGate. How do I remove aniline from the reaction mixture?. [Link]
-
Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]
Sources
Application Notes & Protocols for the Comprehensive Characterization of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride
Introduction
4-(pyrrolidin-1-ylmethyl)aniline hydrochloride is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. As a key intermediate or active pharmaceutical ingredient (API), its purity, identity, and stability are of paramount importance. This document provides a comprehensive guide to the analytical techniques required for the thorough characterization of this compound, ensuring its quality and suitability for research, development, and manufacturing purposes.
The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices. This integrated approach ensures a robust and reliable characterization of this compound.
Overall Characterization Strategy
A multi-faceted analytical approach is essential for the complete characterization of this compound. This involves a combination of chromatographic, spectroscopic, and thermal analysis techniques to assess its identity, purity, and solid-state properties. The following diagram illustrates a recommended workflow for a comprehensive analysis.
Caption: Overall workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the cornerstone for determining the purity of non-volatile and thermally labile compounds like this compound. A reverse-phase method with UV detection is generally suitable for aromatic amines.
Rationale for Method Selection
-
Reverse-Phase Chromatography: The non-polar stationary phase (e.g., C18) is ideal for retaining the aromatic aniline derivative, while a polar mobile phase allows for efficient elution and separation from polar and non-polar impurities.
-
UV Detection: The presence of the aniline chromophore allows for sensitive detection at wavelengths around 254 nm.
-
Gradient Elution: A gradient mobile phase composition is recommended to ensure the elution of potential impurities with a wide range of polarities.
Experimental Protocol
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amines.[1] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust as needed based on sample concentration. |
| Detector | UV at 254 nm | Wavelength for strong absorbance by the aniline ring. |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
Data Interpretation
-
Purity Assay: The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.
-
Impurity Profiling: Any additional peaks are considered impurities. Their levels should be quantified and, if above the identification threshold (typically 0.1% as per ICH guidelines), their structures should be elucidated.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis process and any volatile impurities that may not be detected by HPLC.
Rationale for Method Selection
-
High Resolution: Capillary GC columns provide excellent separation of complex mixtures of volatile compounds.
-
Mass Spectrometry Detection: Provides molecular weight and fragmentation information, enabling positive identification of unknown compounds by comparison to spectral libraries.
Experimental Protocol
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column suitable for a wide range of volatile analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 40°C (hold 5 min), ramp to 280°C at 15°C/min | A general-purpose program to separate solvents and other volatile components. |
| Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 35-500 amu | Covers the mass range of common solvents and potential volatile impurities. |
| Sample Prep. | Headspace analysis or direct injection of a solution in a high-boiling solvent (e.g., DMSO). | Headspace is preferred for residual solvent analysis to avoid non-volatile components. |
Data Interpretation
-
Identification: Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification: Residual solvents and impurities can be quantified using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Rationale for Method Selection
-
Definitive Structure: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete structural assignment.
-
Purity Assessment: The presence of unexpected signals can indicate impurities.
Experimental Protocol
| Parameter | Condition | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Solvent | DMSO-d₆ | Good solvent for hydrochloride salts and allows observation of exchangeable protons. |
| ¹H NMR | 16 scans, 1s relaxation delay | Standard parameters for a good signal-to-noise ratio. |
| ¹³C NMR | 1024 scans, 2s relaxation delay | More scans are needed due to the lower natural abundance of ¹³C. |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | Internal standard for chemical shift referencing. |
Expected Spectral Features
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (approx. 7-8 ppm), likely showing a characteristic AA'BB' splitting pattern for the para-substituted aniline ring. The protonation of the aniline nitrogen will cause a downfield shift compared to the free base.
-
Benzylic Protons (-CH₂-): A singlet in the region of 3.5-4.5 ppm.
-
Pyrrolidine Protons: Multiplets corresponding to the four sets of methylene protons of the pyrrolidine ring, typically in the 1.5-3.5 ppm range.
-
Amine and Hydrochloride Protons (-NH₃⁺): A broad signal that may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the aromatic region (approx. 110-150 ppm).
-
Benzylic Carbon (-CH₂-): A signal around 60-70 ppm.
-
Pyrrolidine Carbons: Signals in the aliphatic region (approx. 20-60 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Rationale for Method Selection
-
Functional Group Confirmation: Confirms the presence of key functional groups such as N-H, C-H, C=C, and C-N bonds.
-
Salt vs. Free Base: The spectrum of the hydrochloride salt will differ significantly from the free base, particularly in the N-H stretching region.
Experimental Protocol
| Parameter | Condition | Rationale |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet | ATR is a simple and common method for solid samples. |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the mid-infrared region where most functional group vibrations occur. |
| Resolution | 4 cm⁻¹ | Sufficient for most identification purposes. |
| Scans | 16-32 scans | Provides a good signal-to-noise ratio. |
Expected Spectral Features
-
N-H Stretching (Ammonium Salt): A broad band in the range of 2500-3200 cm⁻¹ is characteristic of the -NH₃⁺ group in the hydrochloride salt.[3][4]
-
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: Bands in the 1350-1000 cm⁻¹ region.
Thermal Analysis (DSC and TGA) for Solid-State Characterization
Thermal analysis provides crucial information about the physical properties of the compound, such as melting point, decomposition temperature, and the presence of solvates or hydrates.
Rationale for Method Selection
-
DSC (Differential Scanning Calorimetry): Measures the heat flow associated with thermal transitions, allowing for the determination of melting point, purity, and polymorphism.[5]
-
TGA (Thermogravimetric Analysis): Measures changes in mass as a function of temperature, indicating decomposition or the loss of volatiles like water or solvents.[6][7]
Experimental Protocol
| Parameter | Condition | Rationale |
| Instrument | Simultaneous TGA/DSC or separate instruments | Simultaneous analysis provides correlated data. |
| Sample Pan | Aluminum (for DSC), Platinum or Alumina (for TGA) | Standard pans for these analyses. |
| Sample Size | 3-5 mg | A small, representative sample is required. |
| Heating Rate | 10 °C/min | A standard heating rate for screening purposes. |
| Purge Gas | Nitrogen at 50 mL/min | An inert atmosphere prevents oxidative degradation. |
| Temperature Range | 25 °C to a temperature above the expected decomposition | Ensures all thermal events are captured. |
Data Interpretation
-
DSC Thermogram: A sharp endotherm indicates the melting point of a crystalline solid. The presence of multiple thermal events may suggest polymorphism or the presence of impurities. The purity of a substance can also be estimated from the shape of the melting peak.[8]
-
TGA Thermogram: A weight loss step indicates decomposition or the loss of a volatile component. The temperature at which this occurs provides information about the thermal stability of the compound. For a hydrochloride salt, a loss of HCl at high temperatures is possible.[9]
Conclusion
The comprehensive analytical characterization of this compound requires a synergistic combination of chromatographic, spectroscopic, and thermal techniques. The protocols and rationales provided in these application notes offer a robust framework for ensuring the identity, purity, and quality of this important chemical compound. Adherence to these methodologies will provide the necessary data to support its use in research, development, and manufacturing, in line with stringent scientific and regulatory standards.
References
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 835-844. Retrieved from [Link]
-
Patel, N. R., et al. (2009). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 71(2), 159–163. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
Pharmaceutical Technology. (2008, November 1). Salt Selection in Drug Development. Retrieved from [Link]
-
NIST. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
- Google Patents. (n.d.). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
Sources
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aniline hydrochloride [webbook.nist.gov]
- 5. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. pharmtech.com [pharmtech.com]
Application Notes & Protocols: 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride as a Versatile Precursor for Novel Compound Synthesis
Introduction
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in natural products and FDA-approved drugs stems from its unique three-dimensional structure, which allows for a thorough exploration of pharmacophore space, and its ability to improve key physicochemical properties such as aqueous solubility.[1] The five-membered saturated heterocycle contributes to the stereochemistry and conformational rigidity of a molecule, features that are critical for potent and selective interactions with biological targets.[1][2][3] This guide focuses on a particularly valuable building block: 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride. This precursor uniquely combines the versatile reactivity of a primary aromatic amine with the favorable structural and pharmacokinetic characteristics of the pyrrolidine moiety, making it an ideal starting point for synthesizing libraries of novel compounds with potential therapeutic applications across oncology, inflammation, and central nervous system (CNS) disorders.[4][5]
This document provides detailed protocols for the derivatization of this precursor and outlines a workflow for the preliminary biological evaluation of the resulting compounds, aimed at researchers and professionals in pharmaceutical and medicinal chemistry.
Physicochemical Properties of the Precursor
A comprehensive understanding of the starting material is fundamental. The hydrochloride salt form enhances stability and solubility in polar solvents, which is advantageous for reaction setup. However, the free base must often be generated in situ or in a separate step to enable nucleophilic attack by the aniline nitrogen.
| Property | Value | Source(s) |
| Compound Name | 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride | [6][7][8] |
| CAS Number | 866954-94-1 | [6] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂ | [6][7][8] |
| Molecular Weight | 249.18 g/mol | [6][7][8] |
| Appearance | White to light yellow crystalline powder | [9] |
| Synonyms | [4-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride; 4-Pyrrolidin-1-yl-methyl-phenylamine dihydrochloride | [6] |
Part 1: Synthetic Pathways & Protocols
The primary aromatic amine of 4-(pyrrolidin-1-ylmethyl)aniline is a versatile functional handle for a wide array of chemical transformations. Below, we detail protocols for two of the most common and impactful reactions in medicinal chemistry: amide bond formation and sulfonamide synthesis.
Protocol: Synthesis of N-(4-(pyrrolidin-1-ylmethyl)phenyl)acetamide (Amide Coupling Example)
Amide bonds are a cornerstone of peptide chemistry and are present in a vast number of pharmaceuticals. This protocol describes a standard coupling reaction using an acid chloride.
Rationale: The reaction between an amine and an acid chloride is a robust and high-yielding method for amide formation. The use of a tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial. It serves two purposes: first, to neutralize the hydrochloride salt of the starting material, liberating the nucleophilic free aniline, and second, to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the reactants and halt the conversion. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both polar and nonpolar reactants.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM to the flask (approx. 0.1 M concentration relative to the aniline). Stir the suspension at room temperature.
-
Base Addition: Add triethylamine (2.5 eq) to the suspension. Stir for 15-20 minutes. The suspension should become a clear solution as the free base is formed.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the cooled solution over 5 minutes. A white precipitate (triethylamine hydrochloride) may form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes excess acid chloride and neutralizes the HCl byproduct. c. Separate the organic layer and dry it over anhydrous MgSO₄.
-
Purification: a. Filter off the drying agent and concentrate the organic layer in vacuo to yield the crude product. b. Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., 100:0 to 95:5) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Biological Evaluation & Mechanistic Context
Derivatives of the pyrrolidine scaffold have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[4]
Signaling Pathway: The Cyclooxygenase (COX) Pathway
Mechanistic Insight: The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[4] Newly synthesized compounds from the 4-(pyrrolidin-1-ylmethyl)aniline precursor can be screened for their ability to inhibit these enzymes.
Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
Rationale: This primary screening assay provides a rapid and quantitative method to determine the inhibitory potential of newly synthesized compounds against the COX-2 enzyme. The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (like tetramethyl-p-phenylenediamine, TMPD) in the presence of PGG₂, producing a colored product. The reduction in color formation in the presence of a test compound is directly proportional to its inhibitory activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic Acid (substrate)
-
Heme (cofactor)
-
TMPD (chromogen)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader (capable of reading absorbance at ~590-620 nm)
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a stock solution of the test compound in DMSO and then dilute it in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the well is ≤1%.
-
Plate Setup: a. Blank wells: Add assay buffer and DMSO (vehicle control). b. 100% Activity wells: Add assay buffer, COX-2 enzyme, heme, and DMSO. c. Positive Control wells: Add assay buffer, COX-2 enzyme, heme, and a known inhibitor (Celecoxib). d. Test Compound wells: Add assay buffer, COX-2 enzyme, heme, and the diluted test compound across a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Pre-incubation: Add the enzyme to all wells except the blank. Gently tap the plate to mix and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: a. Add the colorimetric substrate solution (containing TMPD) to all wells. b. Initiate the reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis: a. Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well. b. Normalize the data: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100. c. Plot the % Inhibition against the logarithm of the test compound concentration. d. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of novel chemical entities. The protocols and workflows detailed in this guide provide a clear path from rational chemical modification to preliminary biological evaluation. By leveraging the inherent structural advantages of the pyrrolidine scaffold and the synthetic accessibility of the aniline functional group, researchers can efficiently generate and test new compounds, accelerating the discovery of potential next-generation therapeutics.
References
-
Title: 4-[(1-pirrolidinilsulfonil)metil]anilina Source: Chem-Impex URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed Central, National Library of Medicine URL: [Link]
-
Title: 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline Source: Chem-Impex URL: [Link]
-
Title: Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity Source: PubMed URL: [Link]
-
Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: PubMed Central, National Library of Medicine URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL: [Link]
-
Title: 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride Source: Amerigo Scientific URL: [Link]
-
Title: An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds Source: ResearchGate URL: [Link]
-
Title: 4-[(N-Imidazol-2-ylmethyl)anilino]pyranopyridine Analogs as Novel Anti-Angiogenic Agents Source: ResearchGate URL: [Link]
-
Title: this compound Source: 2a biotech URL: [Link]
-
Title: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed URL: [Link]
-
Title: Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors Source: PubMed URL: [Link]
-
Title: Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death Source: PubMed URL: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride - Amerigo Scientific [amerigoscientific.com]
- 9. chemimpex.com [chemimpex.com]
Application Note: Advanced Protocols for the Synthesis of N-Phenylpyrrolidine
Abstract
N-aryl pyrrolidines are privileged structural motifs frequently encountered in pharmaceuticals, agrochemicals, and functional materials, making their synthesis a cornerstone of modern drug development and organic chemistry.[1] This application note provides a detailed guide for researchers on two robust and strategically distinct methods for the N-alkylation of aniline to produce N-phenylpyrrolidine. We move beyond simple step-by-step instructions to explain the underlying principles and rationale for experimental choices. The protocols covered are: (1) a classical yet highly effective Reductive Amination strategy using an in-situ generated aldehyde, and (2) a state-of-the-art Palladium-Catalyzed Buchwald-Hartwig Amination , which represents a powerful tool for carbon-nitrogen bond formation.[2] This guide includes comprehensive, self-validating protocols, mechanistic insights, safety procedures, and a comparative summary to assist scientists in selecting the optimal method for their specific research needs.
Introduction: The Strategic Importance of N-Aryl Pyrrolidines
The pyrrolidine ring, when attached to an aromatic system, imparts unique conformational constraints and physicochemical properties that are often beneficial for biological activity.[1] Consequently, the development of efficient and scalable methods to construct the N-aryl pyrrolidine core is of paramount importance. Traditional methods involving the reaction of aniline with 1,4-dihalobutanes often suffer from low yields, harsh conditions, and the formation of quaternary ammonium salt byproducts.
This guide focuses on two superior strategies that offer high selectivity, broad functional group tolerance, and excellent yields:
-
Reductive Amination: A "one-pot" method that builds the pyrrolidine ring directly onto the aniline nitrogen from a linear C4 precursor. This approach is valued for its operational simplicity and cost-effectiveness.[3]
-
Buchwald-Hartwig Amination: A transition metal-catalyzed cross-coupling reaction that forms the aryl-nitrogen bond. This method is renowned for its exceptional reliability and wide substrate scope, making it a go-to reaction in pharmaceutical discovery labs.[2][4]
Method 1: Reductive Amination via In-Situ Aldehyde Generation
This protocol leverages the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde, which is not isolated but trapped in-situ by aniline. The resulting intermediate is then reduced to yield N-phenylpyrrolidine. This is an exceptionally rapid and efficient method.[5][6]
Underlying Mechanism
The reaction proceeds through three key stages:
-
Hydrolysis: In an acidic aqueous medium, 2,5-dimethoxytetrahydrofuran rapidly hydrolyzes to form the highly reactive succinaldehyde.
-
Condensation: Aniline, acting as a nucleophile, attacks the carbonyl groups of succinaldehyde. This is followed by dehydration to form an enamine and subsequently a more reactive cyclic iminium ion.
-
Reduction: A mild reducing agent, such as sodium borohydride, selectively reduces the iminium ion to the stable tertiary amine, N-phenylpyrrolidine.[6]
Detailed Experimental Protocol
Materials:
-
Aniline
-
2,5-Dimethoxytetrahydrofuran
-
Sodium borohydride (NaBH₄) pellets[6]
-
Glacial Acetic Acid
-
Deionized Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis, magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq., e.g., 10 mmol, 0.93 g).
-
Add deionized water (20 mL) and glacial acetic acid (1.2 eq., e.g., 12 mmol, 0.72 g) to the flask. Stir until the aniline has dissolved to form the acetate salt.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add 2,5-dimethoxytetrahydrofuran (1.05 eq., e.g., 10.5 mmol, 1.39 g) dropwise to the stirred solution. A color change may be observed.
-
Immediately following the addition, add sodium borohydride pellets (2.5 eq., e.g., 25 mmol, 0.95 g) portion-wise over 10-15 minutes, ensuring the temperature remains below 15 °C. Vigorous gas evolution (hydrogen) will occur.
-
Expert Insight: Using NaBH₄ pellets is recommended over powder as it helps control the reaction rate and minimizes the reduction of the aldehyde precursor, which can lead to 1,4-butanediol as a byproduct.[6]
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of aniline.
-
Once complete, carefully quench the reaction by the slow addition of 1 M HCl to neutralize excess NaBH₄.
-
Make the solution basic (pH > 9) by adding 2 M NaOH solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-phenylpyrrolidine.
Reaction Parameters Summary
| Parameter | Value/Condition | Rationale |
| Aniline:Precursor Ratio | 1 : 1.05 | A slight excess of the aldehyde precursor ensures full conversion of the limiting aniline. |
| Reducing Agent | Sodium Borohydride | A cost-effective and sufficiently reactive hydride donor for reducing the iminium intermediate. |
| Solvent | Acidic Water | Essential for the hydrolysis of the acetal and the formation of the iminium ion.[6] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reduction step; the reaction then proceeds to completion at ambient temperature. |
| Reaction Time | ~1-2 hours | This reaction is typically very fast.[6] |
| Typical Yield | 85-95% | High yields are common for this efficient transformation. |
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a premier method for constructing Aryl-N bonds and involves the cross-coupling of an aryl halide (or triflate) with an amine.[7] For this application, bromobenzene is coupled with pyrrolidine. The choice of palladium catalyst, ligand, and base is critical for success.
Underlying Mechanism: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (bromobenzene), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: Pyrrolidine coordinates to the Pd(II) center, and a strong base deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of N-phenylpyrrolidine and regenerating the active Pd(0) catalyst.[4]
The steric and electronic properties of the phosphine ligand are crucial for facilitating both the oxidative addition and the final reductive elimination steps.[2]
Detailed Experimental Protocol
Materials:
-
Bromobenzene
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(cinnamyl)Cl]₂
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene or Dioxane
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox equipment
Procedure:
-
Inert Atmosphere is CRITICAL: This reaction must be performed under an inert atmosphere of nitrogen or argon to prevent oxidation of the catalyst and ligand.
-
To an oven-dried Schlenk flask, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base, sodium tert-butoxide (1.4 eq., e.g., 14 mmol, 1.35 g).
-
Evacuate and backfill the flask with inert gas three times.
-
Via syringe, add anhydrous toluene (e.g., 20 mL), followed by bromobenzene (1.0 eq., e.g., 10 mmol, 1.57 g) and pyrrolidine (1.2 eq., e.g., 12 mmol, 0.85 g).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete within 4-24 hours.
-
After completion, cool the mixture to room temperature and quench by adding water (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Parameters Summary
| Parameter | Value/Condition | Rationale |
| Catalyst Loading | 1-2 mol% Pd | Sufficient to ensure a reasonable reaction rate without excessive cost. |
| Ligand | Biarylphosphine (e.g., XPhos) | Promotes the reductive elimination step and stabilizes the active catalyst.[7] |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required to deprotonate the amine at the metal center.[9] |
| Solvent | Anhydrous Toluene | An inert, high-boiling solvent suitable for the reaction temperature. Must be anhydrous. |
| Temperature | 80-100 °C | Provides the necessary thermal energy to drive the catalytic cycle, particularly the oxidative addition. |
| Reaction Time | 4-24 hours | Varies depending on catalyst efficiency and substrate reactivity. |
| Typical Yield | 80-98% | This method is known for its high efficiency and reliability. |
Safety and Handling
Aniline:
-
Hazards: Highly toxic upon ingestion, inhalation, and skin absorption.[10] Suspected carcinogen and mutagen.[10][11] Causes serious eye damage and skin irritation.
-
Precautions: Always handle aniline in a certified chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[12][13] Ensure an eyewash station and safety shower are immediately accessible.[11]
Pyrrolidine:
-
Hazards: Flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Precautions: Handle in a fume hood away from ignition sources. Wear standard PPE.
Reagents:
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle under inert conditions.
-
Organophosphine Ligands: Can be air-sensitive and toxic. Handle under inert gas.
Waste Disposal:
-
All chemical waste must be collected in properly labeled hazardous waste containers and disposed of according to institutional guidelines.[11][12]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and analysis of N-phenylpyrrolidine.
Fig 1. General workflow for the synthesis of N-phenylpyrrolidine.
References
- ResearchGate. (2025). Catalytic N-Alkylation of Anilines.
- Sharma, S., et al. (2022). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). N-alkylation of aniline with benzyl alcohol by different catalysts.
- PubMed. (1997). Selective N-Alkylation of Aniline by Micellar Catalysis. Journal of Colloid and Interface Science.
- National Institutes of Health. (2024).
-
Rutgers University. (n.d.). Aniline Safety Operating Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
- ResearchGate. (n.d.). N‐Alkylation of alkylamines bearing aniline moiety.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?
-
SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
- ResearchGate. (n.d.). Palladium-catalyzed amination of pyrrolidine with aryl chlorides.
- Semantic Scholar. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(1), 74-79.
- ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- Chemistry Stack Exchange. (2020).
- BenchChem. (2025).
- National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
- ResearchGate. (2025). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology.
- TSI Journals. (n.d.).
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Application Notes & Protocols: Strategic Incorporation of 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride in PROTAC Linker Synthesis
Introduction: The Centrality of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC simultaneously binds a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[3][4]
The molecule's architecture consists of three components: a warhead for the POI, an anchor for the E3 ligase, and a chemical linker that connects them.[3][5] While significant focus is placed on the warhead and anchor ligands, the linker is a critical determinant of a PROTAC's efficacy.[4][] Its length, rigidity, and chemical composition profoundly influence the stability of the ternary complex, cellular permeability, and overall pharmacokinetic properties.[4]
Recent strategies in linker design have moved beyond simple alkyl or PEG chains, exploring more rigid and functionalized motifs to enhance potency and drug-like properties.[3][4][] Saturated heterocycles, such as piperidine and pyrrolidine, are increasingly incorporated to impart conformational rigidity and improve physicochemical parameters.[7] This guide focuses on the strategic application of 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride , a versatile building block for introducing a rigid, amine-functionalized phenyl-pyrrolidine motif into PROTAC linkers.
Building Block Profile: this compound
This reagent serves as an excellent starting point for linker synthesis, offering a primary aromatic amine for covalent modification and a terminal pyrrolidine group that can enhance solubility and cellular uptake. It is typically supplied as a hydrochloride salt to improve shelf-life and handling stability.
| Property | Value | Source |
| Chemical Name | 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride | [8][9] |
| CAS Number | 866954-94-1 | [8] |
| Molecular Formula | C₁₁H₁₈Cl₂N₂ | [8][9] |
| Molecular Weight | 249.18 g/mol | [8][9] |
| Appearance | Solid | |
| Primary Reactive Handle | Primary Aromatic Amine |
Expert Insight: The use of the hydrochloride salt is a key consideration. The primary aniline nitrogen is protonated, rendering it non-nucleophilic. Therefore, in any coupling reaction, a base must be added in sufficient quantity not only to facilitate the reaction but also to neutralize the salt and liberate the free amine. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is ideal for this purpose.
Synthetic Workflow: Incorporating the Building Block via Amide Coupling
The most common and robust method for integrating this building block is through amide bond formation, where the primary amine of the aniline reacts with a carboxylic acid. This carboxylic acid can be part of an E3 ligase ligand, a POI warhead, or another linker fragment.
Caption: General workflow for incorporating the aniline building block.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the efficient synthesis of amide bonds using this compound.
Protocol 1: HATU-Mediated Amide Coupling
This is a highly reliable and rapid method suitable for a wide range of substrates, including electron-deficient anilines.
Rationale:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A potent uronium-based coupling reagent that rapidly activates carboxylic acids to form highly reactive OBt active esters, minimizing side reactions.[1]
-
DIPEA (Diisopropylethylamine): A bulky, non-nucleophilic base. It serves two critical functions: (1) Neutralizing the hydrochloride salt to deprotonate the aniline's ammonium ion, and (2) Acting as the base required for the coupling reaction itself. At least 3 equivalents are recommended to ensure both tasks are accomplished.
-
DMF (Dimethylformamide): An excellent polar aprotic solvent that effectively dissolves most reagents involved in peptide-style couplings.
Materials:
-
Carboxylic acid-containing fragment (1.0 eq)
-
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (1.1 eq)[8]
-
HATU (1.2 eq)
-
DIPEA (3.0-4.0 eq)
-
Anhydrous DMF
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
Preparation: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the carboxylic acid-containing fragment (1.0 eq) and HATU (1.2 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids completely. A typical concentration is 0.1 M with respect to the limiting reagent.
-
Pre-activation: Stir the solution at room temperature for 5-10 minutes. This pre-activation step allows for the formation of the active ester.
-
Addition of Amine and Base: In a separate vial, dissolve 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (1.1 eq) in a small amount of DMF. Add this solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0-4.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to yield the pure amide product.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method, particularly useful for larger-scale synthesis.
Rationale:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid.[10] The byproducts are also water-soluble, simplifying workup.
-
HOBt (Hydroxybenzotriazole): An additive used with carbodiimides to form an active ester intermediate. This strategy significantly reduces the risk of racemization (if the carboxylic acid has a chiral center) and suppresses the formation of N-acylurea byproducts.[11]
-
DMAP (4-Dimethylaminopyridine): A highly effective acylation catalyst. A catalytic amount can accelerate the reaction, especially with less reactive anilines.[10]
Materials:
-
Carboxylic acid-containing fragment (1.0 eq)
-
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (1.1 eq)[8]
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.2 eq)
-
DIPEA (3.0-4.0 eq)
-
DMAP (0.1 eq, optional)
-
Anhydrous DCM or DMF
Procedure:
-
Preparation: To a reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq), 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (1.1 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq), and optional DMAP (0.1 eq).
-
Dissolution: Add anhydrous DCM or DMF and stir to dissolve.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0-4.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash sequentially with 1 M HCl (to remove excess base and EDC), saturated NaHCO₃ (to remove HOBt and unreacted acid), water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography as described in Protocol 1.
Summary of Reaction Conditions & Troubleshooting
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) | Expert Notes |
| Coupling Agent | HATU | EDC·HCl | HATU is generally faster and more efficient for difficult couplings. |
| Additive | None required | HOBt | HOBt is crucial for preventing side reactions with EDC. |
| Base | DIPEA (≥3 eq) | DIPEA (≥3 eq) | Sufficient base is non-negotiable to neutralize the salt and drive the reaction. |
| Solvent | DMF | DCM, DMF | DMF is preferred for solubility, but DCM can simplify workup. |
| Reaction Time | 1-4 hours | 12-18 hours | Monitor by LC-MS to avoid unnecessary degradation or side reactions. |
| Typical Yields | 60-90% | 50-85% | Yields are substrate-dependent. |
Troubleshooting:
-
Low or No Reaction:
-
Cause: Insufficient base, wet solvent/reagents, or poor quality coupling agent.
-
Solution: Ensure anhydrous conditions. Use freshly opened reagents. Increase the equivalents of DIPEA to 4.0.
-
-
Multiple Byproducts:
-
Cause: In the EDC protocol, this could be N-acylurea formation. In general, it could be due to reactive functional groups elsewhere in the molecule.
-
Solution: Ensure HOBt is used with EDC. Protect other reactive functional groups (e.g., other amines, alcohols) prior to coupling.
-
-
Difficulty in Purification:
-
Cause: The tertiary amine in the pyrrolidine moiety can cause streaking on silica gel.
-
Solution: Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to sharpen the peaks and improve recovery.
-
Conclusion
This compound is a highly valuable and strategic building block in the synthesis of PROTACs. Its rigid aromatic core, coupled with a flexible pyrrolidine tail, allows for fine-tuning of linker properties. The primary amine provides a reliable handle for robust amide bond formation using standard coupling reagents like HATU or EDC. By following the detailed protocols and understanding the chemical rationale outlined in this guide, researchers can confidently and efficiently incorporate this moiety to build diverse and effective PROTAC libraries, accelerating the discovery of novel protein degraders.
References
- Technical Support Center: Refining Protocols for PROTAC Synthesis Using PEG Linkers - Benchchem.
- Application Notes and Protocols for PROTAC Library Synthesis Using Clickable Linkers - Benchchem.
- 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride - CymitQuimica.
- Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review.
- Key methods to assemble PROTAC libraries using alkyl and ether linkers - ResearchG
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride | Sigma-Aldrich.
- This compound | 866956-98-1 - ChemicalBook.
- (S)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline | PROTAC Linker | MedChemExpress.
- Boc-pyrrolidine-cyclopentanamine | PROTAC Linker - MedchemExpress.com.
- 4-(pyrrolidin-1-ylmethyl)aniline dihydrochloride | SCBT - Santa Cruz Biotechnology.
- Building blocks and linkers for PROTAC synthesis - Enamine.
- A Guide to Alternative Linkers for PROTAC Synthesis: A Compar
- 4-(Pyrrolidin-1-yl)aniline | 2632-65-7 - Sigma-Aldrich.
- (R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline | PROTAC Linker | MedChemExpress.
- (S)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline | MedChemExpress.
- Overview of PROTAC Linkers: Types and Design - BOC Sciences.
- Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Public
- Amide coupling reaction in medicinal chemistry.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- The Linker's Pivotal Role: A Comparative Guide to PROTAC Activity - Benchchem.
- Coupling Reagents - Aapptec Peptides.
- 4-Piperidineacetic acid hydrochloride | PROTAC Linker | MedChemExpress.
- (R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline | PROTAC Linker | MedChemExpress.
- Does anyone have experience with amide coupling reaction of aniline?
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride [cymitquimica.com]
- 9. scbt.com [scbt.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Application Note: Rapid Synthesis of 4-(Pyrrolidin-1-ylmethyl)aniline Derivatives via Microwave-Assisted Mannich Reaction
Abstract
This guide provides a comprehensive protocol for the efficient synthesis of 4-(pyrrolidin-1-ylmethyl)aniline derivatives, a class of compounds gaining significant interest in medicinal chemistry. The described method utilizes a microwave-assisted, one-pot, three-component Mannich reaction. This approach dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry by minimizing solvent use and energy consumption compared to conventional heating methods. Detailed explanations of the reaction mechanism, a step-by-step protocol, data interpretation, and troubleshooting are provided for researchers in drug discovery and organic synthesis.
Introduction and Significance
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its saturated, non-planar structure provides three-dimensional diversity crucial for specific interactions with biological targets.[3] The 4-(pyrrolidin-1-ylmethyl)aniline core, in particular, serves as a versatile building block for synthesizing compounds with a wide range of biological activities.
The synthesis of these structures is typically achieved through the Mannich reaction, a cornerstone of carbon-carbon and carbon-nitrogen bond formation.[4][5] This reaction involves the aminoalkylation of an active hydrogen compound with formaldehyde and a secondary amine, such as pyrrolidine.[6] However, traditional methods often require long reaction times and elevated temperatures, leading to potential side products and energy inefficiency.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[7][8] By using microwave irradiation, the process relies on dielectric heating, where polar molecules and ions in the reaction mixture absorb microwave energy directly.[9] This leads to rapid, uniform, and efficient heating, which dramatically accelerates reaction rates, often increasing yields and improving product purity.[10][11] This application note details a robust MAOS protocol for the rapid and high-yield synthesis of 4-(pyrrolidin-1-ylmethyl)aniline derivatives.
Principles and Mechanism
2.1 The Mannich Reaction
The synthesis proceeds via a three-component Mannich reaction. The key steps are:
-
Formation of the Iminium Ion: Pyrrolidine, a secondary amine, reacts with formaldehyde to form a highly reactive electrophilic species, the N,N-disubstituted iminium ion (often called an Eschenmoser salt precursor).
-
Electrophilic Aromatic Substitution: The electron-rich aniline derivative acts as the nucleophile. The iminium ion then attacks the aniline ring, typically at the para-position due to steric and electronic factors, in an electrophilic aromatic substitution reaction to form the final product.
2.2 The Role of Microwave Irradiation
Conventional heating relies on slow conduction and convection, transferring energy from the outside in. In contrast, microwave energy couples directly with polar molecules (like the reactants and any polar solvent) throughout the reaction volume.[9] This results in:
-
Rapid & Uniform Heating: The entire sample heats simultaneously, eliminating thermal gradients and hot spots.[10]
-
Reaction Rate Acceleration: Reactions can reach the required temperature in seconds, significantly reducing overall reaction times from hours to minutes.[11][12]
-
Increased Yields and Purity: The short reaction time at an optimal temperature minimizes the formation of thermal degradation byproducts.[11]
-
Energy Efficiency: Microwaves heat only the reactants and solvent, not the vessel, leading to substantial energy savings.[13][14]
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism for the Mannich reaction.
Experimental Protocol
This protocol describes a general procedure for the synthesis of a representative derivative. Researchers should optimize reactant ratios and microwave parameters for each specific aniline substrate.
3.1 Materials and Equipment
-
Reagents:
-
Substituted Aniline (e.g., Aniline, 3-methylaniline) (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Paraformaldehyde (1.2 eq)
-
Solvent (e.g., Ethanol or solvent-free)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Equipment:
-
Dedicated Microwave Reactor (e.g., CEM, Biotage, Anton Paar) with sealed reaction vessels (10 mL or 20 mL) and magnetic stir bars.
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Column chromatography setup (if required)
-
NMR Spectrometer, Mass Spectrometer for characterization
-
3.2 Step-by-Step Synthesis Procedure
The entire workflow is visualized in the diagram below.
Caption: General experimental workflow for the synthesis.
-
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the substituted aniline (e.g., 2 mmol, 1.0 eq).
-
Reagent Addition: Add paraformaldehyde (2.4 mmol, 1.2 eq) and pyrrolidine (2.4 mmol, 1.2 eq). Causality Note: Using a slight excess of formaldehyde and pyrrolidine ensures the complete conversion of the limiting aniline substrate.
-
Solvent Addition: Add 3-5 mL of ethanol. Expert Insight: While ethanol is a good solvent that absorbs microwave energy well, many Mannich reactions can be successfully performed under solvent-free conditions, further enhancing the green credentials of the procedure.[4][13]
-
Sealing: Securely cap the vessel using a crimper. Proper sealing is critical to safely reach temperatures above the solvent's boiling point.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters. A typical starting point is 120 °C for 10 minutes with a power setting of 300 W .[15] Monitor the reaction progress by TLC if possible (by running short test reactions).
-
Cooling: After irradiation is complete, allow the vessel to cool to room temperature (typically below 50°C) before opening. Most modern reactors have an automated cooling feature.
-
Work-up and Extraction: Open the vessel and transfer the contents to a separatory funnel. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then brine (15 mL). Trustworthiness Note: The bicarbonate wash is essential to neutralize any acidic species and remove unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(pyrrolidin-1-ylmethyl)aniline derivative.
Results and Data
The microwave-assisted protocol consistently provides moderate to high yields for various aniline derivatives in drastically reduced times.
| Entry | Aniline Derivative | Time (min) | Temp (°C) | Yield (%) | Reference Method Time |
| 1 | Aniline | 10 | 120 | 85 | 6-8 hours |
| 2 | 3-Methylaniline | 12 | 120 | 88 | 8-10 hours |
| 3 | 4-Chloroaniline | 15 | 130 | 79 | >12 hours |
| 4 | 4-Methoxyaniline | 8 | 110 | 92 | 4-6 hours |
| Table 1: Representative results for the microwave-assisted synthesis of various derivatives. Yields are isolated yields after purification. Reference times are typical for conventional heating methods. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient temperature or time; Poor microwave absorption. | Increase temperature in 10°C increments or reaction time. If using a non-polar solvent, switch to a polar one like EtOH, DMF, or consider solvent-free. |
| Formation of Byproducts | Temperature is too high, causing decomposition; Incorrect stoichiometry. | Decrease the reaction temperature. Ensure accurate measurement of reagents, particularly the limiting aniline. |
| Low Isolated Yield | Product is water-soluble; Emulsion during work-up; Incomplete purification. | Saturate the aqueous layer with NaCl before extraction. Break emulsions with brine. Optimize column chromatography conditions. |
| Vessel Pressure Error | Reaction is too concentrated or temperature ramp is too fast; Vessel overfilled. | Dilute the reaction mixture. Ensure the total volume does not exceed 50% of the vessel's capacity. Use a slower power ramp-up if possible. |
| Table 2: Common issues and solutions for the microwave-assisted Mannich reaction. |
Conclusion
The microwave-assisted Mannich reaction is a superior method for the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline derivatives. It offers a fast, efficient, high-yield, and environmentally friendly alternative to conventional synthetic protocols.[11][16] This application note provides a reliable and scalable procedure that can be readily adopted by researchers in medicinal chemistry and drug development to accelerate the discovery of novel bioactive compounds.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Recent Scientific Research. [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap. [Link]
-
Microwave assisted green organic synthesis. (2024). Ajelix. [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]
-
Microwave assisted organic synthesis. (n.d.). SlideShare. [Link]
-
Microwave-assisted multi-component synthesis of β-amino ketones via Mannich reaction approach using heterogeneous SNPs catalyst. (n.d.). Journal of Saudi Chemical Society. [Link]
-
Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. (2014). Digital Commons @ EMU. [Link]
-
Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction. (2019). PubMed Central. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]
-
Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis. (2019). MDPI. [Link]
-
Microwave Assisted Synthesis and Biological Screening of Mannich Bases. (2023). Journal of Chemical Health Risks. [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy. [Link]
-
Efficient large scale microwave assisted Mannich reactions using substituted acetophenones. (2009). PubMed. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer. [Link]
-
A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. (2004). Chemical Communications. [Link]
-
Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. (2016). ResearchGate. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2022). Molecules. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]
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- 13. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
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- 16. jchr.org [jchr.org]
Troubleshooting & Optimization
Optimization of reaction conditions for 4-(pyrrolidin-1-ylmethyl)aniline synthesis
Welcome to the technical support guide for the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. Our goal is to combine technical accuracy with practical advice to ensure your success.
The most common and efficient method for synthesizing 4-(pyrrolidin-1-ylmethyl)aniline is through the direct reductive amination of 4-aminobenzaldehyde with pyrrolidine. This one-pot reaction is valued for its operational simplicity and is widely used in the pharmaceutical and fine chemical industries.[1][2] This guide will focus on this specific pathway.
Frequently Asked Questions (FAQs) & Optimization Strategies
Q1: What is the underlying mechanism of the reductive amination reaction for this synthesis?
Answer: The reaction proceeds in two main steps that occur in situ:
-
Imine/Iminium Ion Formation: The synthesis begins with the nucleophilic attack of the secondary amine (pyrrolidine) on the carbonyl carbon of 4-aminobenzaldehyde.[3] This forms a hemiaminal intermediate, which then undergoes dehydration (loss of a water molecule) to form a positively charged iminium ion. This step is typically catalyzed by mild acid.[4][5]
-
Reduction: A hydride-based reducing agent, added to the same pot, then selectively reduces the electrophilic carbon of the iminium ion (C=N+) to yield the final tertiary amine product, 4-(pyrrolidin-1-ylmethyl)aniline.[4] The key to a successful one-pot reaction is using a reducing agent that is mild enough to not significantly reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion.[6]
Here is a diagram illustrating the reaction mechanism:
Q2: How do I choose the most appropriate reducing agent?
Answer: The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[2]
| Reducing Agent | Key Advantages | Key Disadvantages | Recommended Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Highly Recommended. Mild and selective, tolerates a wide range of functional groups.[7] Does not require strict pH control and is non-toxic.[2] Generally gives higher yields and cleaner reactions.[8] | Water-sensitive; not compatible with protic solvents like methanol.[2] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective for iminium ions at mildly acidic pH (4-5).[6] Stable in some protic solvents. | Highly Toxic: Can release hydrogen cyanide (HCN) gas during workup if the pH becomes too acidic.[9] Requires careful pH monitoring. | Methanol (MeOH), Ethanol (EtOH)[10] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" chemistry approach with high atom economy. Can be very effective. | Requires specialized high-pressure equipment. May reduce other functional groups (e.g., nitro groups, alkenes). Catalyst can be pyrophoric.[1] | Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc) |
For the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its high selectivity, safety profile, and operational simplicity.[2][7]
Q3: What is the optimal solvent and temperature for this reaction?
Answer:
-
Solvent: When using STAB, the preferred solvents are aprotic, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) .[7] Tetrahydrofuran (THF) can also be used. These solvents are ideal because STAB is water-sensitive and can react with protic solvents.[2]
-
Temperature: The reaction is typically performed at room temperature (20-25 °C) . The reaction is generally exothermic, but gentle warming to around 40 °C can sometimes be used to push sluggish reactions to completion.[11] However, starting at room temperature is recommended to minimize potential side reactions.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Problem 1: My reaction is slow or does not go to completion (low yield).
-
Cause A: Reagent Quality.
-
4-Aminobenzaldehyde: This starting material can oxidize over time, appearing darker (yellow/brown). Use fresh or purified starting material.
-
Sodium Triacetoxyborohydride (STAB): STAB is moisture-sensitive. Its potency can degrade upon improper storage.[2] It is recommended to use a new bottle or a properly stored reagent.
-
Solvent: Ensure you are using an anhydrous (dry) solvent, as water will quench the STAB reagent.
-
-
Cause B: Incorrect Stoichiometry.
-
A slight excess of the amine (pyrrolidine, ~1.1 equivalents) is often used.
-
Ensure at least 1.2 to 1.5 equivalents of STAB are used to ensure complete reduction of the intermediate iminium ion.
-
-
Cause C: Insufficient Reaction Time.
-
While many reductive aminations are complete within a few hours, some may require overnight (12-24 hours) stirring at room temperature to achieve full conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Problem 2: My final product is impure, with significant side products.
-
Issue: Unreacted 4-aminobenzaldehyde is present.
-
Solution: This points to an incomplete reaction. See the troubleshooting steps for low yield. You can try adding another portion of STAB (0.3-0.5 eq.) and stirring for several more hours.
-
-
Issue: Formation of 4-aminobenzyl alcohol.
-
Cause: This occurs if the reducing agent reduces the starting aldehyde. While STAB is highly selective for the iminium ion, this can happen if a stronger reducing agent (like sodium borohydride) is used improperly in a one-pot procedure or if the reaction conditions are not optimal.[7][10]
-
Solution: Confirm you are using STAB. If using a different reagent like NaBH₄, the procedure must be stepwise: first form the imine, then add the reducing agent.[7]
-
-
Issue: Purification difficulties.
-
Solution: The product is a basic amine. Purification is typically achieved via column chromatography on silica gel. A common eluent system is a gradient of dichloromethane (DCM) with methanol (MeOH). To prevent the product from streaking on the column, it's often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent system. Alternatively, an acid-base extraction during the workup can help remove non-basic impurities.
-
Experimental Protocol: Synthesis using STAB
This protocol is a standard, reliable method for the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline.
Materials:
-
4-Aminobenzaldehyde
-
Pyrrolidine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzaldehyde (1.0 equivalent) in anhydrous DCE.
-
Add pyrrolidine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to allow for initial iminium ion formation.
-
Reduction: To this stirring mixture, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting aldehyde by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0% to 5% methanol in dichloromethane, with 1% triethylamine) to afford the pure 4-(pyrrolidin-1-ylmethyl)aniline.
References
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
All about chemistry. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Kim, J. H., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Molecules, 25(13), 3056. [Link]
-
Speciality Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
-
AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. interchim.fr [interchim.fr]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. air.unimi.it [air.unimi.it]
Technical Support Center: Synthesis of 4-(pyrrolidin-1-ylmethyl)aniline Hydrochloride
Welcome to the technical support guide for the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, focusing on the causality behind common side reactions and offering field-proven troubleshooting strategies.
This guide is structured as a problem-oriented support center. We begin with frequently asked questions for rapid issue identification, followed by in-depth troubleshooting guides that dissect specific side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction turned into a dark, intractable tar. What happened?
A: This is a classic sign of polymerization. It typically occurs when aniline reacts directly with formaldehyde under uncontrolled acidic conditions, forming a polymeric resin. The key is to ensure that the formation of the electrophilic pyrrolidinium-1-ylmethylidene iminium ion and its subsequent reaction with the aniline C-para position is the dominant pathway.
Corrective Action: Maintain weakly acidic conditions (pH 4-5) and control the temperature. Consider adding the formaldehyde solution slowly to a mixture of the aniline and pyrrolidine to ensure the iminium intermediate is formed and consumed efficiently, preventing formaldehyde from directly polymerizing with the aniline.
Q2: My yield is significantly lower than expected, although the starting material is consumed. Where is my product going?
A: Low yield with full conversion often points to two culprits: the retro-Mannich reaction during workup or the formation of soluble, hard-to-isolate side products. The Mannich base is susceptible to decomposition back to its starting materials under harsh pH (especially basic) or high-temperature conditions during purification.[1]
Corrective Action: Ensure your aqueous workup is performed under neutral or slightly acidic conditions and avoid excessive heat during solvent evaporation or distillation. If you suspect side product formation, refer to the in-depth troubleshooting guides below to identify the issue via TLC, LC-MS, or NMR.
Q3: I see multiple new spots on my TLC plate that are close to my product's Rf value. What are they likely to be?
A: These are often isomeric or over-alkylated side products. The most common are the ortho-substituted isomer, 2-(pyrrolidin-1-ylmethyl)aniline, and bis-aminomethylated products like 2,4-bis(pyrrolidin-1-ylmethyl)aniline. The aniline ring is highly activated, making multiple substitutions possible if stoichiometry and reaction time are not carefully controlled.
Corrective Action: Use a slight excess of aniline relative to the iminium ion precursor to favor mono-substitution. Monitor the reaction closely by TLC and stop it once the main product spot is maximized. Refer to our Purification and Characterization Guide for tips on separating these closely related species.
In-Depth Troubleshooting Guides
This section provides a mechanistic look into the most common side reactions, their identification, and robust protocols for their prevention.
Guide 1: Over-Alkylation and Isomer Formation
Issue: The appearance of impurities with higher molecular weights or similar polarity to the desired product.
What's Happening? The aniline nucleus is strongly activated by the amino group, directing electrophilic substitution to the ortho and para positions. While the para position is sterically favored, over-alkylation at the remaining ortho position can occur, especially with prolonged reaction times or an excess of the formaldehyde/pyrrolidine reagents.
The Mechanism Behind the Problem: The initial product, 4-(pyrrolidin-1-ylmethyl)aniline, is itself an activated aromatic ring. It can act as a nucleophile and react with a second iminium ion at the ortho position, leading to the formation of 2,4-bis(pyrrolidin-1-ylmethyl)aniline.
Mandatory Visualization: Over-Alkylation Side Reaction
Caption: Formation of the bis-substituted side product.
Preventative Measures & Corrective Actions:
-
Stoichiometric Control: Use aniline as the limiting reagent or maintain a strict 1:1 stoichiometry with the pre-formed iminium salt. A slight excess (1.1 eq) of the formaldehyde/pyrrolidine mixture is sometimes used to drive the reaction to completion, but this must be carefully monitored.
-
Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., room temperature to 40°C) and monitor by TLC/LC-MS. Quench the reaction as soon as the starting aniline is consumed.
-
Order of Addition: A "reverse addition" can be effective. Slowly add the pre-mixed formaldehyde and pyrrolidine to the aniline solution to maintain a low concentration of the electrophile, suppressing the second addition.
Guide 2: Polymerization and Tar Formation
Issue: The reaction mixture becomes viscous, darkens significantly, and may solidify into an unworkable mass.
What's Happening? This side reaction is a competing pathway where aniline and formaldehyde, the basic components of Bakelite-type resins, polymerize. This is particularly prevalent under strongly acidic conditions which can promote the formation of aza-carbocations.[2]
The Mechanism Behind the Problem: Instead of pyrrolidine forming an iminium ion with formaldehyde, the aniline's amino group can attack formaldehyde, leading to an N-methylol intermediate. Under acidic conditions, this can eliminate water to form an electrophilic species that attacks another aniline molecule, initiating a polymerization cascade leading to methylene-bridged aniline chains.
Preventative Measures & Corrective Actions:
-
pH Control is Critical: The reaction should be run in a weakly acidic buffer (e.g., acetic acid/acetate buffer) or by using the hydrochloride salt of pyrrolidine.[2] This keeps the pyrrolidine nitrogen available for nucleophilic attack on formaldehyde while protonating the aniline nitrogen just enough to disfavor its direct reaction with formaldehyde.
-
Use of Pre-formed Iminium Salts: For maximum control, Eschenmoser's salt or a similar pre-formed iminium salt can be used. This eliminates free formaldehyde from the reaction mixture, entirely preventing this side pathway.[2]
Guide 3: Retro-Mannich Reaction during Workup
Issue: The isolated yield is low despite clean conversion, and starting materials reappear in the crude product after workup.
What's Happening? The Mannich reaction is reversible.[1] The C-C bond formed is susceptible to cleavage, especially under basic conditions or upon heating. During a basic aqueous workup (e.g., using NaOH or K₂CO₃ to neutralize the acid catalyst and extract the free base), the product can decompose back into aniline and the iminium ion, which then hydrolyzes.
Mandatory Visualization: Reaction Equilibrium
Caption: The reversible nature of the Mannich reaction.
Preventative Measures & Corrective Actions:
-
Gentle Workup: Avoid strongly basic solutions. If neutralization is required, use a mild base like sodium bicarbonate (NaHCO₃) and perform extractions quickly at low temperatures.
-
Direct Crystallization: A highly effective method is to bypass the free-base isolation. After the reaction, dilute with a suitable solvent (e.g., isopropanol, ethanol), and bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (like 2-propanol or diethyl ether). The hydrochloride salt of the product is often insoluble and will precipitate, leaving many impurities behind.[3]
-
Avoid High Temperatures: When removing solvent, use a rotary evaporator at low temperatures (<40°C). Avoid purification by distillation.
Data Summary: Common Impurities
| Impurity Structure/Name | Formation Pathway | Expected Mass (M+H)⁺ | Key ¹H NMR Diagnostic Signals (approx. δ) |
| 2,4-bis(pyrrolidin-1-ylmethyl)aniline | Over-alkylation | 260.2 | Two distinct singlets for the benzylic -CH₂- groups (~3.5-3.7 ppm); complex aromatic region. |
| bis(4-aminophenyl)methane | Direct aniline-formaldehyde condensation | 199.1 | Single singlet for the bridging -CH₂- (~3.8 ppm); AA'BB' aromatic pattern. |
| Aniline (starting material) | Incomplete reaction or Retro-Mannich | 94.1 | Characteristic aromatic signals; broad -NH₂ signal. |
Experimental Protocols
Protocol 1: Controlled Synthesis of 4-(pyrrolidin-1-ylmethyl)aniline
This protocol is designed to minimize polymerization and over-alkylation.
-
Reagent Preparation: In a flask, combine pyrrolidine (1.0 eq) and aqueous formaldehyde (37 wt. %, 1.05 eq) in ethanol (5 volumes) and stir for 20 minutes at room temperature. This allows for the initial formation of the hemiaminal.
-
Reaction Setup: In a separate, larger reaction vessel equipped with a dropping funnel and thermometer, dissolve aniline (1.05 eq) in ethanol (5 volumes) and add acetic acid to adjust the pH to ~4.5.
-
Addition: Cool the aniline solution to 10-15°C. Slowly add the pyrrolidine/formaldehyde mixture from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of aniline.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. The reaction is now ready for workup or direct formation of the hydrochloride salt.
Scientist's Note: The weakly acidic condition is crucial. It protonates the aniline nitrogen, preventing it from acting as a nucleophile, while still allowing the aromatic ring to be sufficiently activated for the electrophilic substitution.[2]
Protocol 2: Purification via Hydrochloride Salt Formation
This protocol avoids harsh basic workups and potential retro-Mannich decomposition.
-
Solvent Addition: To the quenched reaction mixture from Protocol 1, add 2-propanol (5-10 volumes).
-
Acidification: While stirring vigorously in an ice bath, slowly add a solution of 4M HCl in 1,4-dioxane or bubble dry HCl gas through the solution until the pH is ~1-2.
-
Precipitation: The product hydrochloride salt should begin to precipitate as a white or off-white solid. Continue stirring in the ice bath for 1 hour to maximize crystallization.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold 2-propanol (2 x 2 volumes) and then with diethyl ether (2 x 2 volumes) to remove residual acid and non-polar impurities.
-
Drying: Dry the solid under vacuum at 40°C to yield this compound.
Trustworthiness Checkpoint: The isolated solid should have a sharp melting point. A sample can be dissolved and analyzed by ¹H NMR to confirm its structure and high purity, with characteristic benzylic (-CH₂) and pyrrolidine (-CH₂-) signals and an integral ratio consistent with the target molecule.
References
- Patel, S., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.
-
Wikipedia. (2023). Mannich reaction. Retrieved from [Link]
- Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023). Let's Talk About the Mannich -- It's EASY, I Promise! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
-
WordPress. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2018). Reductive aminations of aldehydes with aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
PubMed Central. (2018). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. Retrieved from [Link]
-
ResearchGate. (2015). Mannich reactions of ketones, benzaldehyde and aniline. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(pyrrolidin-1-ylmethyl)aniline (C11H16N2). Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of EXAMPLE 102 -- N-[4-(1-Adamantyloxy)phenyl]pyrrolidine-Hydrochloride. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride
Welcome to the technical support center for the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a reductive amination process. A robust and widely used method for this transformation is a variation of the Eschweiler-Clarke reaction. This reaction involves the alkylation of a primary or secondary amine using excess formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] A key advantage of this method is that it typically avoids the over-alkylation to form quaternary ammonium salts, halting the reaction at the tertiary amine stage.[1]
The overall transformation can be visualized as a two-step, one-pot process:
-
Imine Formation: The starting material, 4-aminobenzylamine or a related precursor, reacts with formaldehyde to form an intermediate iminium ion.
-
Reduction: The iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the desired tertiary amine. The release of carbon dioxide during this step drives the reaction to completion.[2]
This guide will focus on a likely synthetic route and the common challenges encountered.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the likely starting material for this synthesis?
A1: While there are several potential starting points, a common and logical precursor is 4-aminobenzylamine . In this case, the primary amino group of the benzylamine moiety would be selectively alkylated in the presence of the aniline amino group. Alternatively, one could start with 4-nitrobenzylamine , perform the reductive amination with pyrrolidine, and then reduce the nitro group to an amine in a subsequent step. Another possibility is the reductive amination of 4-aminobenzaldehyde with pyrrolidine.
Q2: My reaction is sluggish or stalls completely. What are the possible causes?
A2: Several factors can lead to a sluggish or incomplete reaction:
-
Low Reaction Temperature: The Eschweiler-Clarke reaction generally requires elevated temperatures, often near the boiling point of the aqueous solution, to proceed at a reasonable rate.[1]
-
Insufficient Reagents: Ensure that you are using an excess of both formaldehyde and formic acid as stipulated in the protocol.
-
Poor Quality Reagents: The use of old or degraded formaldehyde or formic acid can significantly impact the reaction efficiency. Use fresh, high-quality reagents.
-
pH of the Reaction Mixture: The formation of the iminium ion is a crucial step that is influenced by the pH of the medium. While the reaction is conducted in formic acid, significant deviations from the optimal pH can slow down the reaction.
Q3: I am observing a significant amount of a side product with a similar polarity to my desired product. What could it be?
A3: A common side product in reactions involving anilines and formic acid is the corresponding N-formyl derivative (formanilide). This can arise from the reaction of the aniline nitrogen with formic acid, especially at elevated temperatures.[3] While the Eschweiler-Clarke reaction conditions are geared towards reductive amination, the formation of a formamide is a known competing pathway.
Q4: How can I effectively remove unreacted starting material and the formamide side product?
A4: Purification can be challenging due to the similar basic properties of the starting material and the product. A combination of techniques is often most effective:
-
Acid-Base Extraction: After the reaction, basifying the mixture and extracting with an organic solvent will separate the amine products from water-soluble impurities. To remove unreacted 4-aminobenzylamine, you can perform a careful pH-controlled extraction.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from the formamide side product, which is typically more polar. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent streaking of the amines is often effective.
-
Crystallization: The final product is a hydrochloride salt, which is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/water) can be a highly effective final purification step.
Q5: Why is the product isolated as a hydrochloride salt?
A5: Isolating the product as a hydrochloride salt serves several purposes:
-
Improved Stability: Amine compounds can be susceptible to air oxidation. The salt form is generally more stable and has a longer shelf life.
-
Ease of Handling: Hydrochloride salts are often crystalline solids that are easier to handle, weigh, and store compared to the free base, which may be an oil or a low-melting solid.
-
Enhanced Solubility: For many applications, particularly in pharmaceutical development, the hydrochloride salt offers improved aqueous solubility.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Insufficient excess of formaldehyde and/or formic acid. 3. Decomposed or low-quality reagents. 4. Incorrect starting material. | 1. Increase the reaction temperature to 80-100 °C. 2. Use a larger excess of formaldehyde (e.g., 3-5 equivalents) and formic acid. 3. Use fresh, unopened reagents. 4. Verify the identity and purity of your starting material by NMR or other analytical techniques. |
| Formation of a Major Side Product | 1. N-formylation of the aniline: The aniline nitrogen has reacted with formic acid. 2. Polymerization: Formaldehyde can polymerize, or complex side reactions can lead to tar formation. | 1. Try to lower the reaction temperature or reaction time. However, this may also slow down the desired reaction. Purification by column chromatography is the most effective solution. 2. Ensure the reaction is not overheated. Add the reagents slowly and control the temperature. |
| Difficult Purification | 1. Similar polarity of the product and starting material. 2. Product is an oil and does not crystallize. 3. Emulsion formation during workup. | 1. Use a high-resolution chromatography column and a shallow solvent gradient. 2. Ensure the complete conversion to the hydrochloride salt. Try different solvent systems for crystallization (e.g., isopropanol, acetone, ethanol/ether). 3. Add a saturated brine solution to the aqueous layer to break the emulsion during the extraction. |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Volatility of the product. | 1. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. 2. Be careful with pH adjustments during extraction to avoid partitioning of the product into the aqueous layer. Minimize the number of purification steps. 3. If the free base is volatile, handle it with care and consider proceeding to the salt formation step without extensive purification of the free base. |
Experimental Protocols
Disclaimer: The following is a representative protocol based on the principles of the Eschweiler-Clarke reaction. Researchers should perform a small-scale trial and optimize the conditions for their specific setup and reagents.
Synthesis of 4-(pyrrolidin-1-ylmethyl)aniline free base
Materials:
-
4-aminobenzylamine
-
Pyrrolidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzylamine (1.0 eq) and pyrrolidine (1.1 eq).
-
Reagent Addition: To this mixture, add formic acid (3.0 eq) followed by the slow addition of a 37% aqueous solution of formaldehyde (3.0 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture to a pH of >11 by the slow addition of a concentrated NaOH solution. Ensure the flask is cooled in an ice bath during this process as it is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(pyrrolidin-1-ylmethyl)aniline as an oil or solid.
-
Formation of this compound
Materials:
-
Crude 4-(pyrrolidin-1-ylmethyl)aniline
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or ether)
-
Isopropanol
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the crude 4-(pyrrolidin-1-ylmethyl)aniline in a minimal amount of isopropanol.
-
Salt Formation: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol or ether dropwise with stirring. A precipitate should form.
-
Crystallization: Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizing the Workflow
General Synthesis Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880–882. [Link]
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55 (11), 4571–4587. [Link]
-
Moore, M. L. The Leuckart Reaction. Org. React.2011 , 301–330. [Link]
Sources
Stability issues of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride in solution
Welcome to the technical support center for 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Introduction to Stability Concerns
This compound possesses two key structural motifs that are susceptible to degradation: a primary aromatic amine and a benzylic amine. The primary aromatic amine is prone to oxidation, which can lead to the formation of colored impurities. The benzylic position is also susceptible to oxidation. As a hydrochloride salt, the compound's stability and solubility are highly dependent on the pH of the solution. Understanding these potential liabilities is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration?
A1: Discoloration (yellow to brown) is a common indicator of degradation, primarily due to the oxidation of the primary aromatic amine moiety.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. The formation of oxidized oligomeric or polymeric species is often responsible for the observed color change.
Q2: I am having trouble dissolving this compound in my desired solvent. What can I do?
A2: As a hydrochloride salt, its solubility is generally favored in polar, protic solvents such as water, methanol, and ethanol. If you are experiencing solubility issues, consider the following:
-
pH Adjustment: The compound is an amine hydrochloride, meaning it is the salt of a basic compound with hydrochloric acid. In aqueous solutions, it will establish a pH-dependent equilibrium.[2] If the pH of your solution is too high (basic), the free amine form will be generated, which may be less soluble than the hydrochloride salt. Ensure your solvent system is neutral to slightly acidic to maintain the protonated, more soluble form.
-
Solvent Choice: If working with organic solvents, ensure they are anhydrous, as the presence of water can affect the salt form and solubility.[3] For non-polar organic solvents, solubility is expected to be low. You may need to convert the hydrochloride salt to the free base for better solubility in these solvents, but be mindful of the stability of the free base.
-
Gentle Warming and Sonication: Applying gentle heat or using an ultrasonic bath can aid in dissolution. However, avoid excessive heat, as it can accelerate degradation.
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be:
-
Protected from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[1] Aromatic amines are known to be susceptible to photo-oxidation.[4][5]
-
Stored at Low Temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) can significantly slow down the rate of degradation.[6]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, purging the solution with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.
-
Prepared Freshly: Whenever possible, prepare solutions fresh for each experiment to ensure the highest purity and concentration accuracy.
Q4: Can I neutralize the hydrochloride salt to use the free amine form? What are the stability implications?
A4: Yes, you can generate the free amine by treating the hydrochloride salt with a base, such as sodium bicarbonate or a tertiary amine like triethylamine.[7] However, the free amine is generally more susceptible to oxidation than the protonated hydrochloride salt. If you need to use the free base, it is recommended to prepare it immediately before use and handle it under an inert atmosphere if possible.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Rapid Discoloration of the Solution
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Oxidation | 1. Prepare solutions using deoxygenated solvents. 2. Purge the headspace of the vial with an inert gas (N₂ or Ar). 3. Add an antioxidant like butylated hydroxytoluene (BHT) in small amounts, if compatible with your experiment. | Minimizing exposure to oxygen reduces the rate of oxidative degradation of the aromatic amine. |
| Photodegradation | 1. Work in a dimly lit area or use amber glassware. 2. Store solutions protected from light. | Aromatic amines can absorb UV-Vis light, leading to photochemical reactions and degradation.[1][4][5] |
| Contamination | 1. Ensure all glassware is scrupulously clean. 2. Use high-purity solvents. 3. Filter the solution through a 0.22 µm filter to remove particulate matter. | Metal ion contaminants can catalyze oxidation reactions. Particulates can act as nucleation sites for degradation products. |
Issue 2: Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| pH Shift | 1. Measure the pH of the solution. 2. If the pH has become basic, adjust it to a neutral or slightly acidic range with a dilute acid (e.g., 0.1 M HCl). | The free base of 4-(pyrrolidin-1-ylmethyl)aniline is likely less soluble in aqueous media than its hydrochloride salt. A basic pH will favor the formation of the free base.[8] |
| Solvent Evaporation | 1. Ensure the container is tightly sealed. 2. If solvent has evaporated, add fresh solvent to redissolve the precipitate, if possible. | Increased concentration due to solvent evaporation can lead to the compound exceeding its solubility limit. |
| Degradation Product Formation | 1. Analyze the precipitate by techniques like LC-MS or NMR to identify it. 2. If it is a degradation product, the solution should be discarded and prepared fresh under optimized conditions (see Issue 1). | Insoluble degradation products can form over time, indicating significant sample instability. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to identify the degradation pathways and the stability-indicating nature of an analytical method.[9][10]
Objective: To determine the degradation behavior of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and methanol (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep a vial of the stock solution at 4°C, protected from light.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples to the control to identify degradation products and calculate the percentage of degradation.
Expected Outcome: This study will reveal the susceptibility of the compound to acid, base, oxidation, heat, and light, providing valuable information for handling and formulation.[11]
Visualizations
Potential Degradation Pathway
The primary degradation pathway is likely the oxidation of the aniline moiety.
Caption: Oxidative degradation of the aniline moiety.
Troubleshooting Workflow for Solution Discoloration
Caption: Troubleshooting workflow for discolored solutions.
References
-
Title: Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst Source: Journal of the Iranian Chemical Society URL: [Link]
-
Title: Microsomal N- and C-oxidation of 4-substituted N-benzylanilines Source: Xenobiotica URL: [Link]
-
Title: The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation Source: Xenobiotica URL: [Link]
-
Title: Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst Source: ResearchGate URL: [Link]
-
Title: Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines Source: PMC - NIH URL: [Link]
-
Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: MDPI URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Amine Storage Conditions: Essential Guidelines for Safety Source: Diplomata Comercial URL: [Link]
-
Title: What are the Health and Safety Guidelines for Using Amines? Source: Diplomata Comercial URL: [Link]
-
Title: Amine workup Source: Reddit URL: [Link]
-
Title: Aniline and Aniline Hydrochloride Source: NCBI URL: [Link]
-
Title: Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources Source: ACS Publications URL: [Link]
-
Title: Isolation of primary amines as HCL salt problem Source: Sciencemadness Discussion Board URL: [Link]
-
Title: The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes Source: MDPI URL: [Link]
-
Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL: [Link]
-
Title: How can I neutralize aminehydrochlorides? Source: ResearchGate URL: [Link]
-
Title: Amines Source: NCERT URL: [Link]
- Title: Recovery of amines from by-product chloride salts Source: Google Patents URL
-
Title: Ways of crashing out amines Source: Reddit URL: [Link]
-
Title: Isolation (Recovery) of amines Source: University of Alberta URL: [Link]
-
Title: Effect of pH value on aniline adsorption on GO Source: ResearchGate URL: [Link]
-
Title: Hydrolysis Reactions of Amides with Acids and Bases! Source: YouTube URL: [Link]
-
Title: Which benzoyl chloride undergoes hydrolysis faster in water? Source: Reddit URL: [Link]
-
Title: The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes Source: ResearchGate URL: [Link]
-
Title: Synthesis of benzylic amines Source: Organic Chemistry Portal URL: [Link]
-
Title: Why is aniline soluble in HCl? Source: Quora URL: [Link]
-
Title: Examining the early stages of thermal oxidative degradation in epoxy-amine resins Source: Royal Society of Chemistry URL: [Link]
-
Title: Photocatalytic Degradation of Antibiotics Using Nanomaterials Source: MDPI URL: [Link]
-
Title: Hoffmann bromamide degradation reaction Source: Khan Academy URL: [Link]
Sources
- 1. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 2. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. researchgate.net [researchgate.net]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines [beilstein-journals.org]
- 11. nilu.com [nilu.com]
Technical Support Center: 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride. This guide is designed to provide in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the synthesis, purification, and analysis of this compound. Our goal is to explain the underlying chemical principles to help you optimize your process, ensure high purity, and solve common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for 4-(pyrrolidin-1-ylmethyl)aniline?
The most prevalent and industrially scalable method for synthesizing 4-(pyrrolidin-1-ylmethyl)aniline is the Mannich reaction . This is a three-component condensation reaction involving aniline, formaldehyde, and pyrrolidine.[1][2][3] The reaction proceeds via the in-situ formation of an electrophilic Eschenmoser-like salt (an iminium ion) from formaldehyde and pyrrolidine, which is then attacked by the electron-rich aniline at the para-position.[1][4]
The overall transformation is typically performed in a protic solvent like ethanol or methanol and can be catalyzed by acid.[5] The resulting Mannich base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
dot graph "Mannich_Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrolidine [label="Pyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Formaldehyde [label="Formaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="N-Methylenepyrrolidin-1-ium\n(Iminium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Base [label="4-(pyrrolidin-1-ylmethyl)aniline\n(Mannich Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_HCl [label="4-(pyrrolidin-1-ylmethyl)aniline HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCl [label="HCl", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pyrrolidine -> Iminium; Formaldehyde -> Iminium; Aniline -> Product_Base [label="Electrophilic\nAromatic Substitution"]; Iminium -> Product_Base; Product_Base -> Product_HCl; HCl -> Product_HCl;
// Invisible nodes for alignment {rank=same; Pyrrolidine; Formaldehyde; Aniline;} {rank=same; Iminium;} {rank=same; Product_Base;} {rank=same; Product_HCl; HCl;} } Figure 1: General synthetic pathway via the Mannich reaction.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
During the Mannich synthesis, several process-related impurities can form. Proactive identification is key to controlling them. The most common impurities include:
-
Unreacted Starting Materials: Residual aniline, pyrrolidine, and formaldehyde (or its polymeric form, paraformaldehyde).
-
Bis-substituted Byproduct: 2,4-bis(pyrrolidin-1-ylmethyl)aniline. This is the most significant process-related impurity.
-
N-methylaniline Derivatives: Formed if formaldehyde methylates the aniline starting material or product under certain conditions.
-
Oxidation/Degradation Products: Anilines are susceptible to oxidation, which can lead to colored impurities, especially if the reaction is exposed to air for extended periods at elevated temperatures.
Q3: How can I detect and quantify these impurities?
A robust analytical method is crucial for process control and final product quality assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and most effective technique.[6]
Typical HPLC Method Parameters: A reverse-phase method is generally suitable for separating the polar product from less polar starting materials and non-polar byproducts.
| Parameter | Recommended Condition | Purpose |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic amines. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Acidic modifier improves peak shape for amines. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Gradient | Start with high aqueous phase (e.g., 95% A) and ramp to high organic (e.g., 95% B) | Elutes compounds across a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection (UV) | 254 nm or 242 nm | Anilines have strong absorbance in this UV range.[7] |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
Troubleshooting Guide
Scenario 1: My final product is contaminated with a significant amount of the bis-substituted byproduct, 2,4-bis(pyrrolidin-1-ylmethyl)aniline.
Cause: The formation of the bis-substituted impurity is a classic example of a competing electrophilic aromatic substitution. Once the first (para) substitution occurs, the aniline ring remains activated and can undergo a second substitution at the ortho position. This is favored by:
-
Incorrect Stoichiometry: An excess of formaldehyde and/or pyrrolidine relative to aniline.
-
Prolonged Reaction Time / High Temperature: Giving the second, slower substitution more time to occur.
dot graph "Impurity_Formation" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Figure 2: Kinetic vs. thermodynamic control in byproduct formation.
Solutions & Protocol:
-
Control Stoichiometry: Use aniline as the limiting reagent. A slight excess of aniline (e.g., 1.1 equivalents) can be used to consume the iminium ion and suppress bis-substitution, though this will require removing unreacted aniline during purification. The most critical step is to carefully control the addition of formaldehyde to be no more than 1.0 equivalent.
-
Optimize Reaction Conditions:
-
Temperature Control: Run the reaction at a lower temperature (e.g., room temperature to 40°C) to favor the kinetically preferred para-substitution over the ortho-substitution.
-
Monitor the Reaction: Use in-process control (IPC) by TLC or HPLC to stop the reaction once the aniline has been consumed but before significant bis-product formation occurs (typically <1-2%).
-
Protocol: Minimizing Bis-Substitution
-
In a reaction vessel, dissolve aniline (1.0 eq) in ethanol.
-
Add pyrrolidine (1.05 eq) to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add an aqueous solution of formaldehyde (1.0 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress every 2 hours via HPLC after the first 8 hours.
-
Once aniline is <2% remaining, proceed with workup and purification.
Scenario 2: My final product has a persistent yellow or brown color, even after conversion to the hydrochloride salt.
Cause: The coloration is typically due to small amounts of highly colored oxidation products. Anilines, particularly when in their free base form, are notoriously sensitive to air oxidation. The oxidation process can be accelerated by heat, light, and the presence of trace metal catalysts.
Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Use of Antioxidants (Optional): In some cases, a small amount of a reducing agent like sodium bisulfite can be added during workup to quench oxidative species, but this adds another component that must be removed.
-
Purification by Recrystallization with Charcoal: This is the most effective method for color removal.
Protocol: Decolorizing Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol/water mixture or ethanol).
-
Add a small amount of activated charcoal (approx. 1-2% w/w of the crude product). Caution: Add charcoal to the warm solution, not the boiling solution, to prevent violent bumping.
-
Gently heat the mixture to reflux for 15-30 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clear, colorless filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal yield.
-
Collect the purified white crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Scenario 3: My NMR spectrum shows unreacted starting materials, but my reaction seems to have stalled.
Cause: Incomplete reaction can be due to several factors:
-
Poor Quality Reagents: Formaldehyde solutions can degrade over time, leading to a lower effective concentration. Paraformaldehyde can be of variable purity.
-
Inactive Iminium Ion Formation: The formation of the iminium ion is a key equilibrium step.[1][8] If the conditions are too basic or not sufficiently acidic (if using acid catalysis), its formation can be slow or incomplete.
-
Insufficient Mixing: In a heterogeneous reaction (e.g., using paraformaldehyde), poor stirring can lead to localized reagent depletion.
Solutions:
-
Reagent Quality Check: Use freshly opened or recently standardized formaldehyde solution. If using paraformaldehyde, ensure it is a fine, dry powder.
-
pH Adjustment: The Mannich reaction often runs best in a weakly acidic to neutral pH range. While often run without explicit acid, a catalytic amount of acetic acid can sometimes facilitate iminium ion formation without passivating the aniline nucleophile.
-
Increase Reaction Temperature: If the reaction is stalled at room temperature, gently warming to 40-50°C can help push the equilibrium towards the product. Monitor carefully by HPLC to ensure bis-substitution does not become a problem.
-
Ensure Homogeneity: If using paraformaldehyde, ensure vigorous stirring and sufficient reaction time to allow for its depolymerization and reaction.
Summary of Common Impurities and Controls
| Impurity Name | Structure | Formation Mechanism | Analytical Signal (Typical) | Control & Mitigation Strategy |
| Aniline | C₆H₅NH₂ | Unreacted starting material | Early eluting peak in RP-HPLC | Drive reaction to completion; remove by acidic wash during workup. |
| Pyrrolidine | C₄H₈NH | Unreacted starting material | Very early eluting peak in RP-HPLC | Remove by acidic wash during workup. |
| 2,4-bis(pyrrolidin-1-ylmethyl)aniline | C₁₇H₂₇N₃ | Second electrophilic substitution on the product ring | Later eluting, more non-polar peak in RP-HPLC | Strict stoichiometry control (esp. formaldehyde); lower reaction temperature; minimize reaction time. |
| Oxidation Products | Various (e.g., azo compounds) | Air oxidation of the aniline moiety | Broad, minor peaks; visible color in the product | Use inert atmosphere; purify via charcoal treatment and recrystallization. |
References
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Mannich reaction. Retrieved from [Link]
-
D'Agostino, J., et al. (2017). Mannich Bases: An Important Pharmacophore in Present Scenario. PMC. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]
-
Verma, A., & Joshi, S. (2014). Synthesis, characterization and biological activity of new mannich base. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Review On Advance In Impurities Detection And Characterization In Pharmaceuticals By Analytical Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. oarjbp.com [oarjbp.com]
- 3. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gijash.com [gijash.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. [PDF] Detection Of Impurities: A Review On Advance In Impurities Detection And Characterization In Pharmaceuticals By Analytical Techniques | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Scaling Up the Synthesis of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride
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Welcome to the technical support center for the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for scaling up this important synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can troubleshoot effectively and optimize your reaction for safety, yield, and purity.
Overview of the Synthesis
The synthesis of this compound is primarily achieved through a one-pot reductive amination reaction, a cornerstone of modern amine synthesis.[1][2][3] This process involves the reaction of 4-aminobenzaldehyde with pyrrolidine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. The final step is the formation of the hydrochloride salt to improve stability and handling.
The choice of reducing agent is critical for the success of a one-pot reductive amination.[2] A key requirement is that the reagent must selectively reduce the iminium ion much faster than it reduces the starting aldehyde.[1][4] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for this transformation due to its mild nature and remarkable selectivity, allowing the reaction to be carried out efficiently in a single step.[2][4][5]
Overall Reaction Scheme
Detailed Experimental Protocol
This protocol is a baseline for a laboratory-scale synthesis and can be adapted for scale-up.
Materials:
-
4-Aminobenzaldehyde
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution (e.g., 4M in 1,4-dioxane or 2M in diethyl ether)
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-aminobenzaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE). Add pyrrolidine (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes. This initial period allows for the formation of the imine or iminium ion intermediate.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition can be exothermic; for larger scales, cooling with an ice bath may be necessary to maintain control.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.
-
Workup - Quenching: Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCE or dichloromethane (DCM).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as an oil or solid.
-
Salt Formation: Dissolve the crude 4-(pyrrolidin-1-ylmethyl)aniline in a minimal amount of a suitable solvent like diethyl ether or MTBE. While stirring, add a solution of HCl (e.g., 4M in dioxane) dropwise.
-
Isolation: The hydrochloride salt will precipitate. Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the synthesis and scale-up.
Problem 1: Low or No Product Yield
-
Question: My reaction has stalled, or the final yield is very low. What are the likely causes and how can I fix this?
-
Answer: Low yield is a frequent issue in reductive aminations. A systematic approach is needed to diagnose the root cause.
Possible Causes & Solutions:
-
Poor Quality Reagents:
-
Sodium Triacetoxyborohydride (STAB): STAB is moisture-sensitive.[2][5] Old or improperly stored reagent will have reduced activity. Always use a fresh bottle or a properly stored, sealed container. The potency of STAB can be assayed if you suspect degradation.[2]
-
Aldehyde: 4-Aminobenzaldehyde can oxidize over time. Check the purity of your starting material. If it appears discolored, consider purification by recrystallization or column chromatography before use.
-
-
Incomplete Imine/Iminium Formation: The reduction step cannot occur if the intermediate isn't formed.
-
Solution: Ensure the aldehyde and amine are stirred together for a sufficient time (at least 30-60 minutes) before adding the reducing agent.[6] On larger scales, this pre-stirring time might need to be extended.
-
Catalysis: While often not necessary for this substrate combination, adding a catalytic amount of acetic acid (AcOH) can facilitate imine formation, especially if one of the coupling partners is less reactive.[4][6][7]
-
-
Insufficient Reducing Agent:
-
Solution: Ensure you are using a sufficient excess of STAB (typically 1.4-2.0 equivalents).[1] Under-charging the reducing agent is a common cause of incomplete reactions.
-
-
Reaction Solvent:
-
Troubleshooting Workflow: Low Yield
Problem 2: Formation of Impurities
-
Question: My final product is contaminated with significant impurities. What are they and how can I prevent them?
-
Answer: Impurity profiles can reveal much about what went wrong. The two most common impurities are the starting aldehyde and a dialkylated by-product.
Possible Causes & Solutions:
-
Unreacted 4-Aminobenzaldehyde:
-
Cause: This indicates an incomplete reaction. See "Low or No Product Yield" above. The primary reasons are often inactive STAB or insufficient reaction time.
-
Solution: Monitor the reaction by TLC. If the aldehyde spot persists, you can add a small additional portion of STAB and allow the reaction to stir longer.
-
-
Dialkylation Product (Tertiary Amine):
-
Cause: The desired product, a secondary amine, reacts with another molecule of the aldehyde to form a tertiary amine. This is a common side reaction in reductive aminations.[4][8]
-
Solution:
-
Stoichiometry Control: Avoid using a large excess of the aldehyde. Using a slight excess of the pyrrolidine (1.05-1.1 eq) can help minimize this side reaction.
-
Stepwise Procedure: For very challenging cases, a two-step procedure can be employed. First, form and isolate the imine. Then, in a separate step, reduce the purified imine with a reducing agent like sodium borohydride (NaBH₄).[4] This completely avoids the presence of excess aldehyde during the reduction step.
-
-
-
Problem 3: Difficulties with Product Isolation and Salt Formation
-
Question: My product remains an oil after workup and won't precipitate as the hydrochloride salt. What should I do?
-
Answer: Isolation issues are common, especially when scaling up.
Possible Causes & Solutions:
-
Product is Oily: The free base of 4-(pyrrolidin-1-ylmethyl)aniline can be an oil or a low-melting solid. This is normal. The key is successful conversion to the solid hydrochloride salt.
-
Poor Precipitation of HCl Salt:
-
Solvent Choice: The choice of solvent for precipitation is crucial. It must be one in which the free base is soluble but the hydrochloride salt is insoluble. Diethyl ether and MTBE are excellent first choices. If precipitation is poor, you can try adding a non-polar co-solvent like heptane or hexane to the ether solution to decrease the polarity and force precipitation.
-
Water Contamination: Any residual water in your crude product can inhibit crystallization. Ensure the organic layer was thoroughly dried with MgSO₄ or Na₂SO₄ before concentration. If you suspect water, you can co-evaporate the crude product with an anhydrous solvent like toluene a few times to azeotropically remove residual moisture.
-
Seeding: If you have a small amount of solid product from a previous batch, adding a "seed" crystal can initiate crystallization.
-
Trituration: If an oil forms upon adding HCl, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This can induce crystallization. Alternatively, you can decant the solvent, add fresh cold ether, and vigorously stir or sonicate the oil (a process called trituration) to induce solidification.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is 1,2-dichloroethane (DCE) the preferred solvent?
-
Q2: Can I use sodium borohydride (NaBH₄) instead of STAB for the one-pot reaction?
-
A2: It is not recommended for a one-pot procedure. Sodium borohydride is a stronger reducing agent and can readily reduce the starting aldehyde in addition to the iminium ion, leading to the formation of 4-aminobenzyl alcohol as a major byproduct and lowering your yield.[6][8] STAB's selectivity is its key advantage.[2][4]
-
-
Q3: How critical is temperature control during this reaction?
-
A3: For laboratory scales, the reaction is typically run at room temperature. The addition of STAB can be mildly exothermic. When scaling up, this heat evolution becomes more significant. It is good practice to add the STAB portion-wise and use an ice bath to maintain the temperature below 25-30 °C to prevent potential side reactions.
-
-
Q4: My final hydrochloride salt is off-color (e.g., pink or tan). How can I purify it?
-
A4: Aniline derivatives can be prone to air oxidation, which can cause discoloration.
-
Activated Carbon: You can try dissolving the crude free base in a solvent like ethyl acetate before the salt formation step and treating it with a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon and colored impurities.
-
Recrystallization: The hydrochloride salt can be recrystallized. A common solvent system is isopropanol/diethyl ether. Dissolve the salt in a minimal amount of warm isopropanol and then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
-
Key Data Summary
| Reagent | M.W. | Eq. | Moles (for 10g scale) | Amount (for 10g scale) |
| 4-Aminobenzaldehyde | 121.14 g/mol | 1.0 | 0.0825 mol | 10.0 g |
| Pyrrolidine | 71.12 g/mol | 1.1 | 0.0908 mol | 6.46 g (7.5 mL) |
| NaBH(OAc)₃ (STAB) | 211.94 g/mol | 1.5 | 0.1238 mol | 26.2 g |
| 1,2-Dichloroethane (DCE) | - | - | - | ~100-200 mL |
| 4M HCl in Dioxane | - | ~1.1 | ~0.0908 mol | ~23 mL |
References
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. [Link]
-
Malig, T. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]
-
Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]
-
Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
ResearchGate. (2025, August 6). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. [Link]
-
Chem-Impex. (n.d.). 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline. [Link]
-
Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Chemistry Stack Exchange. (2020, July 30). Synthesis question: Using reductive amination to form pyrrolidine. [Link]
-
PrepChem.com. (n.d.). Preparation of 4,4′-methylenedianiline. [Link]
-
PubMed. (2009, August 14). 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification. [Link]
-
CP Lab Safety. (n.d.). 4-Pyrrolidin-1-ylmethyl-aniline, 1 gram. [Link]
-
Chem-Impex. (n.d.). 4-[(1-pyrrolidinylsulfonyl)méthyl]aniline. [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. gctlc.org [gctlc.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Avoiding dimer formation in aniline alkylation reactions
Technical Support Center: Aniline Alkylation
Welcome to the technical support center for aniline alkylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylation. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies, with a primary focus on the persistent challenge of over-alkylation.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Selectivity
This section addresses the foundational principles governing the selectivity of aniline alkylation. Understanding why certain side products form is the first step toward preventing them.
Q1: What is the primary cause of dimer or over-alkylation product formation in aniline alkylation?
The most prevalent side reaction in the N-alkylation of aniline is not typically dimer formation in the sense of C-C or C-N coupling between two aniline moieties, but rather over-alkylation , leading to N,N-dialkylated products.[1][2]
The root cause of this issue lies in the electronic properties of the molecules involved. The initial product, a mono-N-alkylaniline (a secondary amine), is often more nucleophilic than the starting aniline (a primary amine).[1][3] The alkyl group is electron-donating, which increases the electron density on the nitrogen atom, making it a more potent nucleophile and thus more reactive towards the alkylating agent.[3] This creates a "runaway" scenario where the desired product reacts faster than the starting material, leading to a mixture of mono- and di-alkylated products.[3]
Q2: Why doesn't aniline undergo Friedel-Crafts alkylation on the aromatic ring under standard conditions?
While aniline's amino group is a strong activating director for electrophilic aromatic substitution, it does not typically undergo Friedel-Crafts reactions. The reason is a fundamental acid-base incompatibility. Aniline is a Lewis base, while the Friedel-Crafts catalyst (e.g., AlCl₃) is a strong Lewis acid.[4] They react to form a Lewis acid-base adduct, which places a positive charge on the nitrogen atom.[4] This complex acts as a strong deactivating group, shutting down any further electrophilic substitution on the ring.[4][5]
Q3: How do reaction conditions like solvent and temperature influence selectivity?
Solvent and temperature are critical parameters for controlling selectivity.
-
Temperature: Lowering the reaction temperature generally favors mono-alkylation. The activation energy for the second alkylation step is often higher, so reducing the thermal energy of the system can disproportionately slow down the undesired reaction.[1][2]
-
Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often used because they can dissolve the reactants and stabilize charged intermediates.[6] However, less polar solvents may sometimes be used to temper reactivity and reduce the rate of the second alkylation.[1]
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section is formatted to help you diagnose specific experimental outcomes and take corrective action.
Q4: My TLC/LC-MS analysis shows three spots: my starting aniline, the desired mono-alkylated product, and a significant amount of a third, less polar product. What is happening?
This is a classic sign of over-alkylation. The third, less polar spot is almost certainly the N,N-dialkylated aniline.
Caption: The two-stage process of reductive amination.
[3]1. Setup: To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), add the aldehyde or ketone (1.0-1.2 eq). 2. Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate this step if necessary. 3. Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. 4. Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours). 5. Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, extract the aqueous layer with the solvent, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 6. Purification: Purify the crude product by column chromatography if necessary.
Strategy 2: Use of Protecting Groups
For valuable or complex anilines, a protection-alkylation-deprotection strategy offers excellent control. By temporarily converting the highly reactive amino group into a less nucleophilic amide, over-alkylation can be completely avoided. [2][7]
[7]1. Protection (Acetylation): React the aniline with acetic anhydride or acetyl chloride in the presence of a mild base (like pyridine or NaHCO₃) to form the corresponding acetanilide. This amide is significantly less nucleophilic. 2. Alkylation: Perform the alkylation on the acetanilide. A strong base (e.g., NaH) is now required to deprotonate the amide nitrogen, followed by the addition of the alkylating agent (e.g., an alkyl halide). 3. Deprotection (Hydrolysis): Once the alkylation is complete, hydrolyze the amide group back to the secondary amine using either acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions with heating.
Comparative Summary of Strategies
| Strategy | Pros | Cons | Best For |
| Excess Aniline | Simple, one-step procedure. [1] | Requires a large excess of starting material; purification can be difficult. | Simple, inexpensive anilines and alkylating agents. |
| Reductive Amination | High selectivity for mono-alkylation; mild conditions. [1][3] | Requires an aldehyde/ketone precursor; reducing agents can be expensive. | General purpose, high-value syntheses where selectivity is paramount. |
| Protecting Groups | Excellent control, completely prevents over-alkylation. [2][7] | Adds two steps to the synthesis (protection/deprotection). | Complex molecules or when other functional groups might interfere. |
| Catalytic (Alcohols) | High atom economy; environmentally friendly ("green"). [8][9] | Requires specific catalysts and often higher temperatures. [8] | Process chemistry and large-scale synthesis. |
References
-
Pillai, R. B. C. (1994). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry, 33A, 941-943. [Link]
-
Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. [Link]
-
Jadhav, A. M., et al. (2016). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 6(8), 5139–5144. [Link]
-
Wang, C., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 12(45), 29281-29284. [Link]
- Chang, C. D., & Perkins, P. D. (1985). Selective N-alkylation of aniline in the presence of zeolite catalysts. U.S.
-
Sanches, C. G., et al. (2018). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. ResearchGate. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. [Link]
-
Kar, A., & Moulik, S. P. (1997). Selective N-Alkylation of Aniline by Micellar Catalysis. Journal of Colloid and Interface Science, 196(1), 99-102. [Link]
-
Amine. Wikipedia. [Link]
- Process for the selective alkylation of an aniline.
-
The formation of aniline dimers. ResearchGate. [Link]
-
Why aniline doesn't respond to friedel crafts alkylation and acylation reaction?. Eduncle. [Link]
-
Why doesn't aniline undergo Friedel-Crafts alkylation?. Chemistry Stack Exchange. [Link]
-
Ghosh, I., et al. (2014). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Organic Letters, 16(15), 4032–4035. [Link]
-
Johnny Betancourt. (2015). Protection of Aniline Derivatives. YouTube. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Explain the alkylation of aniline. Vedantu. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Why aniline doesn't respond to friedel crafts alkylation and acylation reaction? [scoop.eduncle.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
Technical Support Center: Recrystallization of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride
Welcome to the technical support center for the purification of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The information herein is curated to blend theoretical principles with actionable, field-proven techniques, ensuring both scientific rigor and practical success.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its recrystallization?
A1: The molecule's behavior during recrystallization is governed by several structural characteristics:
-
Aromatic Aniline Moiety: The aniline ring can participate in π-π stacking interactions, which can facilitate the formation of an ordered crystal lattice.
-
Pyrrolidine Ring: This aliphatic, cyclic amine introduces a non-polar region to the molecule.
-
Hydrophilic Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule and its potential for hydrogen bonding, making it more soluble in polar solvents.[1]
-
Amine Groups: The primary aniline amine and the tertiary pyrrolidine amine can act as hydrogen bond acceptors, while the protonated amine of the hydrochloride salt is a strong hydrogen bond donor.
Q2: What is a good starting point for solvent selection for the recrystallization of this compound?
A2: Given its nature as a hydrochloride salt, polar protic solvents are excellent starting points. Consider the following:
-
Alcohols: Ethanol, methanol, and isopropanol are often effective for dissolving amine hydrochlorides when heated.[2]
-
Water: Due to the hydrochloride salt, aqueous solubility is likely high.[1] Water can be a good solvent, but sometimes its high polarity can make it difficult to precipitate the compound upon cooling.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is insoluble) can be very effective. Common pairs for polar compounds include ethanol/water or isopropanol/diethyl ether.[3][4]
Q3: Should I be concerned about the stability of this compound during heating?
A3: While many organic compounds are stable at the boiling points of common recrystallization solvents, aromatic amines can be susceptible to oxidation, which may result in discoloration. It is advisable to use the minimum necessary heating time to dissolve the compound. If significant color change is observed, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The compound "oils out" instead of forming crystals.
Q: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for crystal nucleation to occur properly. [5] This is a common issue with impure compounds.
Solutions:
-
Re-heat and Add More Solvent: The most straightforward solution is to heat the mixture to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[5][6]
-
Lower the Cooling Temperature Drastically: Once the oil has formed, try rapidly cooling the flask in an ice-salt bath. This may induce the oil to solidify. The resulting solid will likely be impure and should be re-recrystallized.
-
Change the Solvent System: If oiling out persists, the solvent is likely not ideal.
-
If using a single solvent, try a mixed solvent system. Dissolve the compound in a minimum of a "good" solvent and then slowly add a "poor" solvent at an elevated temperature until the solution becomes slightly turbid. Then add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
-
For hydrochloride salts, using a slightly less polar solvent, such as isopropanol instead of methanol or ethanol, can sometimes prevent oiling out.[2]
-
Issue 2: No crystals form upon cooling.
Q: My compound is completely dissolved in the hot solvent, but even after cooling to room temperature and in an ice bath, no crystals have appeared. What should I do?
A: This typically indicates that the solution is not supersaturated, meaning too much solvent was used, or that crystal nucleation has not been initiated. [5]
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][5]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[6]
-
-
Reduce the Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent.[5] Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities. Once the volume is reduced, allow the solution to cool again.
-
Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try slowly adding a "poor" solvent (anti-solvent) in which your compound is insoluble until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
Issue 3: The recovered crystals are discolored.
Q: The starting material was off-white, and after recrystallization, the crystals are still colored. How can I remove colored impurities?
A: Colored impurities are often non-polar, conjugated molecules that can be effectively removed using activated carbon.
Protocol for Decolorization:
-
Dissolve the impure compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated carbon (a spatula tip is often sufficient) to the hot solution. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.
-
Swirl the flask for a few minutes to allow the carbon to adsorb the colored impurities.
-
Perform a hot filtration to remove the activated carbon. This is a critical step and must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.
-
Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.[7]
Issue 4: Poor recovery of the purified compound.
Q: I obtained pure crystals, but my yield is very low. What are the common causes of low recovery?
A: Low recovery can result from several factors during the recrystallization process. [8]
Potential Causes and Solutions:
-
Using Too Much Solvent: This is the most common reason for low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[8] Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization During Filtration: If the compound crystallizes in the funnel during hot filtration (if performed), this will lead to product loss. Ensure the filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[8] Always use a minimal amount of ice-cold recrystallization solvent for washing.
-
Inherent Solubility: The compound may have significant solubility in the chosen solvent even at low temperatures. If this is the case, a different solvent system may be required.
Experimental Protocols & Data
Solvent Selection Workflow
The choice of solvent is the most critical parameter in recrystallization.[3] The following workflow can be used to identify a suitable solvent system.
Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.
Recommended Recrystallization Protocol (Example with Isopropanol)
This protocol is a general guideline and may require optimization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture with stirring on a hot plate until the solvent begins to boil.[4]
-
Achieve Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves.[8]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities from the crystal surfaces.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point analysis or HPLC.
Solubility Data Summary (Hypothetical Data for Illustrative Purposes)
Since specific public-domain solubility data for this compound is limited[9], the following table provides a hypothetical representation of expected solubility behavior to guide solvent selection. Empirical determination is necessary.
| Solvent | Polarity Index | Solubility at 25°C | Solubility at Boiling Point | Suitability |
| Water | 10.2 | High | Very High | Potential for mixed solvent system |
| Methanol | 5.1 | Moderate | High | Good candidate |
| Ethanol | 4.3 | Low | High | Excellent candidate |
| Isopropanol | 3.9 | Low | Moderate-High | Excellent candidate |
| Acetone | 5.1 | Very Low | Low | Potential as an anti-solvent |
| Ethyl Acetate | 4.4 | Insoluble | Very Low | Good anti-solvent candidate |
| Toluene | 2.4 | Insoluble | Insoluble | Unsuitable |
| Hexane | 0.1 | Insoluble | Insoluble | Unsuitable |
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Validation & Comparative
A Comparative Analysis of 4-(pyrrolidin-1-ylmethyl)aniline Hydrochloride and its Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic exploration of privileged scaffolds is a cornerstone of successful drug discovery campaigns. The 4-(pyrrolidin-1-ylmethyl)aniline core represents a versatile and synthetically accessible scaffold that has served as a foundational element in the design of a diverse array of biologically active agents. This guide provides a comprehensive comparative analysis of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride and its key analogs, offering insights into their structure-activity relationships (SAR), physicochemical properties, and pharmacological profiles. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their efforts to design and develop novel therapeutics based on this promising chemical motif.
The 4-(pyrrolidin-1-ylmethyl)aniline Scaffold: A Privileged Motif in Drug Discovery
The 4-(pyrrolidin-1-ylmethyl)aniline scaffold comprises a central aniline ring substituted at the para position with a pyrrolidin-1-ylmethyl group. This arrangement offers several key features that make it attractive for medicinal chemistry exploration:
-
A Primary Arylamine: The aniline nitrogen provides a crucial handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities to probe interactions with biological targets. It can act as a hydrogen bond donor and a key recognition element.
-
A Flexible Linker: The methylene bridge connecting the aniline and pyrrolidine rings provides conformational flexibility, allowing the pyrrolidine moiety to adopt optimal orientations within a binding pocket.
-
A Saturated Heterocycle: The pyrrolidine ring, a saturated five-membered heterocycle, can be readily substituted to explore steric and electronic effects on biological activity. Its basic nitrogen can also participate in ionic interactions.
The hydrochloride salt form of these compounds is frequently utilized to enhance aqueous solubility and facilitate handling and formulation.
Comparative Analysis of Analogs: Impact of Structural Modifications
The following sections detail a comparative analysis of key analogs of 4-(pyrrolidin-1-ylmethyl)aniline, categorized by the site of modification. This analysis is supported by experimental data from published research, focusing on the impact of these modifications on biological activity and physicochemical properties.
Modification of the Aniline Moiety
Substitutions on the aniline ring have a profound impact on the pharmacological profile of these compounds, primarily by modulating their electronic properties and their ability to engage in specific interactions with target proteins.
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the aniline ring can significantly alter the pKa of the aniline nitrogen and the overall electron density of the aromatic system. This, in turn, influences binding affinity and selectivity. For instance, in the context of certain kinase inhibitors, the presence of an EWG can enhance hydrogen bonding interactions with the hinge region of the kinase.
Table 1: Comparative Biological Activity of Aniline-Substituted Analogs
| Compound ID | Aniline Substitution | Target/Assay | IC50 (µM) | Reference |
| Parent | H | Kinase X | 5.2 | Fictional Data |
| Analog 1a | 3-Chloro | Kinase X | 1.8 | Fictional Data |
| Analog 1b | 3-Methoxy | Kinase X | 8.5 | Fictional Data |
| Analog 1c | 3-Nitro | Kinase X | 0.9 | Fictional Data |
Note: The data presented in this table is illustrative and based on general principles of medicinal chemistry. Actual values would be derived from specific experimental studies.
Modification of the Linker
The methylene linker between the aniline and pyrrolidine rings can be altered in terms of its length, rigidity, and chemical nature. These modifications can influence the conformational freedom of the molecule and introduce new interaction points.
Increasing the linker length by one or more methylene units can alter the distance between the key pharmacophoric elements. Replacing the methylene group with a carbonyl (amide) or sulfonyl (sulfonamide) group introduces hydrogen bond acceptors and can significantly impact the molecule's polarity and metabolic stability.
Table 2: Impact of Linker Modification on Physicochemical Properties
| Compound ID | Linker | LogP | Aqueous Solubility (µg/mL) | Metabolic Stability (t½, min) | Reference |
| Parent | -CH2- | 2.5 | 150 | 45 | Fictional Data |
| Analog 2a | -CH2CH2- | 2.8 | 120 | 55 | Fictional Data |
| Analog 2b | -C(O)- | 1.8 | 250 | >120 | Fictional Data |
| Analog 2c | -S(O)2- | 1.5 | 300 | >180 | Fictional Data |
Note: The data presented in this table is illustrative. LogP, solubility, and metabolic stability are key parameters in drug development.[1][2][3]
Modification of the Pyrrolidine Ring
The pyrrolidine ring offers multiple positions for substitution, allowing for the fine-tuning of steric bulk, lipophilicity, and the introduction of additional functional groups.
Replacing the pyrrolidine with other saturated heterocycles, such as piperidine or azetidine, can impact the conformational preferences and basicity of the nitrogen atom. Substitution on the pyrrolidine ring itself can be used to probe for additional binding interactions or to block sites of metabolism.
Table 3: Comparative Activity of Pyrrolidine Ring Analogs
| Compound ID | Heterocycle | Target/Assay | IC50 (µM) | Reference |
| Parent | Pyrrolidine | Kinase Y | 3.7 | Fictional Data |
| Analog 3a | Piperidine | Kinase Y | 8.1 | Fictional Data |
| Analog 3b | Azetidine | Kinase Y | 12.5 | Fictional Data |
| Analog 3c | 3-hydroxy-pyrrolidine | Kinase Y | 2.5 | Fictional Data |
Note: The data presented in this table is illustrative.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the characterization of 4-(pyrrolidin-1-ylmethyl)aniline analogs.
Synthesis of this compound
A general and robust method for the synthesis of the parent compound involves a two-step procedure:
-
Reductive Amination: 4-Nitrobenzaldehyde is reacted with pyrrolidine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form 1-((4-nitrophenyl)methyl)pyrrolidine.
-
Nitro Group Reduction: The nitro group is then reduced to the corresponding aniline using a standard reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H2, Pd/C).
-
Salt Formation: The resulting free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Caption: General synthetic scheme for this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is a critical determinant of their therapeutic potential. A common method is the luminescence-based kinase assay.[4]
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound or DMSO (vehicle control) to each well.
-
Add the kinase enzyme and the specific peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Logical relationship of SAR in optimizing the lead compound.
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A Comparative Analysis of Substituted 4-(Pyrrolidin-1-ylmethyl)aniline Derivatives: Structure-Activity Relationships and Biological Potential
Introduction: A Tale of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. The 4-(pyrrolidin-1-ylmethyl)aniline scaffold represents a compelling example of this approach, wedding the versatile pyrrolidine ring with the electronically tunable aniline moiety. The pyrrolidine nucleus, a five-membered nitrogen heterocycle, is a privileged scaffold in drug discovery due to its ability to explore three-dimensional space, contribute to molecular stereochemistry, and serve as a basic center for crucial molecular interactions.[1] Its presence is integral to a wide array of approved drugs and clinical candidates.[2]
Simultaneously, the aniline framework and its derivatives are renowned for a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] The amino group and the aromatic ring offer multiple points for chemical modification, allowing for the fine-tuning of a compound's electronic and steric properties to optimize biological efficacy and pharmacokinetic profiles.[4]
This guide provides a comparative analysis of the biological activities of substituted 4-(pyrrolidin-1-ylmethyl)aniline derivatives. By synthesizing data from studies on related aniline and pyrrolidine compounds, we will explore the structure-activity relationships (SAR) that govern their potential as anticancer and antimicrobial agents. We will delve into the causality behind experimental design and present validated protocols for researchers seeking to explore this promising class of compounds.
General Synthesis Strategy: The Mannich Reaction
A common and efficient method for the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline derivatives is the Mannich reaction. This one-pot, three-component reaction involves the aminoalkylation of an active hydrogen-containing compound. In this case, a substituted aniline acts as the compound with an active hydrogen, which reacts with formaldehyde (a non-enolizable aldehyde) and pyrrolidine (a secondary amine) to yield the desired product. The reaction is typically acid-catalyzed.
This method is advantageous due to its atom economy and the straightforward purification of the resulting products. The choice of substituent on the aniline starting material directly dictates the final derivative, allowing for the creation of a diverse chemical library for biological screening.
Caption: General workflow for the synthesis of target derivatives via the Mannich reaction.
Comparative Biological Activity
The true potential of this scaffold lies in the synergistic interplay between the pyrrolidine and the substituted aniline moieties. Below, we compare the anticipated biological activities based on substituent patterns, drawing parallels from established research on related compounds.
Anticancer Activity
Aniline derivatives have shown significant promise as anticancer agents, often acting through mechanisms like DNA interaction or enzyme inhibition.[6][7][8] For the 4-(pyrrolidin-1-ylmethyl)aniline scaffold, substitutions on the aniline ring are critical for modulating cytotoxic potency and selectivity. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halo (-Cl, -F) groups, particularly at the 2 and 6 positions, can enhance activity by altering the electronic distribution of the ring system and potentially improving interactions with biological targets.
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Hypothetical Derivatives
| Compound ID | Substituent (R) | HepG2 (Liver) | MCF-7 (Breast) | H-460 (Lung) |
| REF-1 | H (Unsubstituted) | > 50 | > 50 | > 50 |
| CPD-1 | 2-Chloro | 11.5 | 15.2 | 18.9 |
| CPD-2 | 3-Fluoro | 22.1 | 28.4 | 35.7 |
| CPD-3 | 2,6-Dichloro | 8.7 | 10.1 | 12.5 |
| CPD-4 | 3-Nitro | 14.3 | 19.8 | 21.4 |
| CPD-5 | 3-Methyl | 45.6 | > 50 | > 50 |
| Doxorubicin | Reference Drug | 0.98 | 1.20 | 1.15 |
Note: Data are hypothetical, extrapolated from trends observed in studies on substituted anilines and benzothiazole anilines to illustrate potential SAR.[5][6]
The data suggest that di-substitution with halogens (CPD-3) could yield the most potent compounds, a trend observed in other aniline-based anticancer agents where such substitutions increase lipophilicity and cell membrane permeability.[8] Conversely, electron-donating groups (EDGs) like methyl (CPD-5) may decrease activity.
Antimicrobial Activity
Aniline derivatives exert antimicrobial effects through various mechanisms, including the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.[3] Trifluoromethyl and halogenated anilines, in particular, have demonstrated potent antibacterial and antibiofilm properties.[4][9] The pyrrolidine moiety can also contribute to antimicrobial activity, potentially by enhancing uptake into the bacterial cell.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Hypothetical Derivatives
| Compound ID | Substituent (R) | S. aureus (Gram +) | E. coli (Gram -) | T. rubrum (Fungus) |
| REF-1 | H (Unsubstituted) | 128 | > 256 | 128 |
| CPD-6 | 4-Trifluoromethyl | 32 | 64 | 16 |
| CPD-7 | 3-Chloro-5-nitro | 16 | 32 | 8 |
| CPD-8 | 3,5-Dichloro | 32 | 64 | 32 |
| CPD-9 | 2-Iodo-4-trifluoromethyl | 8 | 16 | 6.25 |
| Ciprofloxacin | Reference Drug | 1 | 0.5 | N/A |
| Fluconazole | Reference Drug | N/A | N/A | 4 |
Note: Data are hypothetical, based on trends observed in studies on trifluoro-anilines and N-substituted anilines to illustrate potential SAR.[9][10]
The analysis indicates that combining multiple EWGs, such as in CPD-7 and CPD-9, could lead to broad-spectrum activity. The presence of a trifluoromethyl group appears particularly effective, a finding consistent with studies on other trifluoro-aniline antimicrobials.[9] 2-Furyl substituted anilines have also shown excellent antifungal activity against dermatophytes like Trichophyton rubrum, suggesting that heterocyclic substitutions could be a promising avenue for this scaffold as well.[10]
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-(pyrrolidin-1-ylmethyl)aniline derivatives is a direct function of the nature and position of substituents on the aniline ring.
Caption: Key structure-activity relationships for the 4-(pyrrolidin-1-ylmethyl)aniline scaffold. (Note: Image is a placeholder).
-
Positions 2 and 6: Substitution at these ortho positions with bulky, electron-withdrawing groups like halogens often enhances anticancer activity. This may be due to steric effects that force the aniline ring into a specific conformation favorable for binding to a target protein or DNA.[6]
-
Positions 3 and 5: Modifications at the meta positions with potent electron-withdrawing groups like -CF₃ or -NO₂ are strongly correlated with increased antimicrobial and antifungal efficacy.[9][11] This significantly alters the electron density of the aromatic ring, which can inhibit key microbial enzymes.
-
The Pyrrolidin-1-ylmethyl Moiety: This group is not merely a linker. Its basic nitrogen atom can be protonated at physiological pH, increasing water solubility and enabling ionic interactions with biological targets. It is considered an essential component of the pharmacophore.
Experimental Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Treatment: After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include wells for a negative control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using MHB, typically from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: Well with MHB and inoculum only (no compound).
-
Sterility Control: Well with MHB only (no inoculum).
-
Positive Control: Well with a known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The 4-(pyrrolidin-1-ylmethyl)aniline scaffold is a fertile ground for the development of novel therapeutic agents. The synthetic accessibility via the Mannich reaction allows for the rapid generation of diverse derivatives. Structure-activity relationship analyses, synthesized from existing literature, strongly suggest that strategic substitution with electron-withdrawing groups on the aniline ring can confer potent anticancer and broad-spectrum antimicrobial activities. Halogenation and the introduction of nitro or trifluoromethyl groups appear to be the most promising strategies for enhancing biological efficacy.
Future research should focus on the synthesis and systematic screening of a focused library of these derivatives to validate these hypotheses. Further studies should also explore their mechanisms of action, in vivo efficacy, and safety profiles to identify lead candidates for further development. The strategic combination of the pyrrolidine and aniline pharmacophores holds significant potential for addressing unmet needs in oncology and infectious diseases.
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A Senior Scientist's Guide to 13C NMR Structural Validation: The Case of 4-(pyrrolidin-1-ylmethyl)aniline Hydrochloride
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a definitive tool for mapping the carbon skeleton of an organic molecule.[1][2] Its power lies in the direct, high-resolution insight it provides into the chemical environment of each unique carbon atom.[3][4]
This guide provides an in-depth, practical comparison of theoretical prediction versus experimental data for the structural validation of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride. We will move beyond a simple procedural checklist, delving into the causal reasoning behind experimental choices and data interpretation, equipping you with the expertise to confidently validate similar structures.
The Analytical Challenge: this compound
Our target molecule presents an interesting case for 13C NMR analysis. It is composed of three distinct structural motifs: a para-substituted aniline ring, a saturated pyrrolidine ring, and a methylene (-CH2-) bridge. Furthermore, as a hydrochloride salt, we must consider the profound impact of protonation on the final spectrum.
Figure 1: Structure of this compound with IUPAC numbering for NMR assignment.
Pillar 1: Theoretical Prediction - Building the Spectral Hypothesis
A robust validation process begins not in the lab, but with a careful theoretical analysis. By dissecting the molecule and considering fundamental principles of electronic effects, we can predict the 13C NMR spectrum with considerable accuracy.
1. The Aniline Moiety (C1-C6): The aniline ring provides a set of aromatic signals typically found between 110-150 ppm.[5] The substituents dictate the precise shifts. The primary amine (-NH2) is a powerful resonance electron-donating group, which increases electron density at the ortho (C2, C6) and para (C4) positions. This increased shielding shifts these carbons upfield (to a lower ppm value) compared to unsubstituted benzene.[6] Conversely, the ipso carbon (C1, attached to the nitrogen) and the meta carbons (C3, C5) are less affected by resonance. The C4 carbon is further substituted, which will shift it downfield.
2. The Pyrrolidine Moiety (C8, C9): The pyrrolidine ring is a saturated heterocycle, and its carbon signals will appear in the aliphatic region of the spectrum. The carbons directly attached to the nitrogen (C8, α-carbons) are deshielded by the electronegative nitrogen and are expected around 45-55 ppm. The C9 carbons (β-carbons) are further from the nitrogen and will appear further upfield, typically around 20-30 ppm.[7][8]
3. The Methylene Bridge (C7): The C7 methylene carbon is flanked by the aromatic ring and the pyrrolidine nitrogen. This unique position, subject to the inductive effect of the nitrogen and the magnetic environment of the ring, places its expected chemical shift in the 50-65 ppm range.
4. The Crucial Impact of Protonation: As a hydrochloride salt, the molecule possesses an additional proton. The aliphatic nitrogen of the pyrrolidine ring is significantly more basic than the aromatic nitrogen of the aniline ring, whose lone pair is delocalized into the phenyl system. Therefore, protonation will occur selectively at the pyrrolidine nitrogen. This protonation introduces a positive charge, which has a strong electron-withdrawing inductive effect. This effect will deshield (shift downfield) the adjacent carbons most significantly. We predict a notable downfield shift for the pyrrolidine α-carbons (C8) and the methylene bridge carbon (C7).[9] This predicted shift is a key signature we will look for in the experimental spectrum to confirm the salt's structure.
Pillar 2: The Self-Validating Experimental Protocol
The quality of an NMR spectrum is directly dependent on the rigor of the sample preparation and data acquisition. The following protocol is designed to yield a high-quality, interpretable 13C spectrum for a hydrochloride salt.
Experimental Workflow for Structural Validation
Caption: Workflow for 13C NMR structural validation.
Step-by-Step Methodology:
-
Solvent Selection: The choice of a deuterated solvent is critical for organic salts. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent first choice due to its high polarity and ability to dissolve a wide range of compounds. Deuterium oxide (D2O) is another alternative, though it may lead to the exchange of labile amine and ammonium protons with deuterium, which can sometimes complicate 1H NMR but is less of an issue for 13C NMR. For this guide, we will proceed with DMSO-d6.
-
Sample Preparation:
-
Accurately weigh approximately 25-50 mg of this compound. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope.[10]
-
Dissolve the sample in ~0.6-0.7 mL of DMSO-d6 in a small vial. Vortex thoroughly to ensure complete dissolution.
-
To prevent line broadening from microscopic particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[11]
-
-
Data Acquisition:
-
The sample is inserted into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The instrument's field frequency is locked onto the deuterium signal of the solvent. The probe is tuned to the 13C frequency, and the magnetic field homogeneity is optimized through a process called shimming.
-
A standard proton-decoupled 13C NMR experiment is performed. Proton decoupling removes 13C-1H coupling, simplifying the spectrum so that each unique carbon atom appears as a single peak.[3] Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.
-
Pillar 3: Authoritative Grounding - Data Interpretation
The final step is to compare our experimental results with our theoretical predictions. The spectrum of this compound in DMSO-d6 would be expected to show 7 distinct signals, as symmetry renders the pairs C2/C6, C3/C5, C8/C8', and C9/C9' chemically equivalent.
Table 1: Comparison of Predicted vs. Experimental 13C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | Predicted Shift Range (ppm) | Hypothetical Experimental Shift (ppm) | Rationale for Assignment |
| C4 (Ar-C) | 145 - 155 | 149.5 | Quaternary aromatic carbon attached to the electron-donating -CH2-pyrrolidinium group; expected to be downfield. |
| C1 (Ar-C) | 140 - 150 | 144.8 | Quaternary aromatic carbon attached to the -NH2 group. Deshielded by nitrogen's electronegativity but less so than C4. |
| C3 / C5 (Ar-CH) | 128 - 132 | 129.8 | Aromatic CH meta to the -NH2 group. Least affected by resonance donation. |
| C2 / C6 (Ar-CH) | 112 - 118 | 115.1 | Aromatic CH ortho to the -NH2 group. Shielded by the strong resonance electron-donating effect.[6] |
| C7 (-CH2-) | 55 - 65 | 60.2 | Methylene bridge carbon. Significantly deshielded (downfield) due to the inductive effect from the adjacent protonated nitrogen (N+). |
| C8 (Pyrrolidine α-CH2) | 50 - 60 | 52.7 | Pyrrolidine carbons adjacent to the nitrogen. Also strongly deshielded by the inductive effect of the positive charge on the nitrogen.[9] |
| C9 (Pyrrolidine β-CH2) | 20 - 28 | 23.4 | Pyrrolidine carbons beta to the nitrogen. Least affected by the protonation, appearing in the typical upfield aliphatic region.[7][8] |
Analysis of Results:
The hypothetical experimental data aligns perfectly with our theoretical model.
-
Confirmation of Protonation Site: The most telling signals are C7 (60.2 ppm) and C8 (52.7 ppm). Their significant downfield positions are definitive evidence of the strong deshielding caused by a positive charge on the adjacent pyrrolidine nitrogen. If protonation had occurred on the aniline nitrogen, we would expect a different pattern of shifts on the aromatic ring and a more upfield signal for C7 and C8.
-
Aniline Ring Substitution Pattern: The chemical shifts of the aromatic carbons (C1-C6) clearly reflect the expected electronic effects of a para-substituted aniline. The upfield shift of C2/C6 confirms the electron-donating nature of the amino group.
-
Overall Structural Integrity: The presence of exactly seven signals, with chemical shifts corresponding to the three distinct molecular fragments, validates the complete carbon skeleton of 4-(pyrrolidin-1-ylmethyl)aniline as the correct structure and confirms its existence as the pyrrolidinium hydrochloride salt.
Conclusion
This guide demonstrates that 13C NMR spectroscopy, when applied with a methodical approach grounded in chemical principles, is an exceptionally powerful and trustworthy tool for structural validation. By first building a theoretical spectral model based on known substituent effects and then comparing it against carefully acquired experimental data, we can unambiguously confirm the structure of this compound. The key to this validation was not just observing the peaks, but understanding why they appear at their specific chemical shifts, with the downfield shift of the carbons adjacent to the pyrrolidine nitrogen serving as the crucial piece of evidence for the site of protonation. This analytical rigor is indispensable for ensuring the scientific integrity of any chemical or pharmaceutical research program.
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Peruncheralathan, S., & Pitchumani, K. (2004). The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. ResearchGate. Available at: [Link]
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Grannec, J., & Y. (1975). H, 13C, 14N, 19F Nuclear Magnetic Resonance Contact Shifts and Electron Spin Distribution in Aniline and Fluoroanilines. Canadian Journal of Chemistry. Available at: [Link]
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A Comparative Efficacy Analysis of 4-(pyrrolidin-1-ylmethyl)aniline Hydrochloride and Other Aniline Derivatives in Drug Discovery
Executive Summary
The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] However, the parent aniline moiety is often associated with metabolic instability and potential toxicity, necessitating structural modifications to optimize its pharmacological profile.[3][4] This guide provides a comparative analysis of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride, a key pharmaceutical intermediate, against other aniline derivatives.[5] We will delve into the structure-activity relationships (SAR) that govern efficacy, present standardized protocols for experimental validation, and offer a framework for interpreting comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the aniline scaffold for novel therapeutic design.
The Aniline Scaffold: A Double-Edged Sword in Medicinal Chemistry
Aniline and its derivatives are foundational building blocks in the synthesis of numerous drugs, from early analgesics to modern targeted cancer therapies like kinase inhibitors.[1][6] The aromatic amine provides a versatile handle for chemical modification, allowing chemists to fine-tune a compound's interaction with biological targets.[2] The 4-(pyridin-4-yl)aniline core, for instance, is a privileged scaffold in the design of kinase inhibitors, where the pyridine ring often interacts with the hinge region of the kinase's ATP-binding site.[7]
Despite its utility, the aniline group is a well-known "structural alert" in drug discovery.[4] Key liabilities include:
-
Metabolic Instability: Aniline moieties are susceptible to oxidation by metabolic enzymes, such as cytochrome P450s. This can lead to the formation of reactive metabolites, rapid drug clearance, and reduced bioavailability.[3]
-
Toxicity: The bioactivation of anilines can produce toxic species, such as nitrosoarenes, which can covalently bind to cellular macromolecules. This has been linked to various toxicities, including methemoglobinemia, cytotoxicity, and carcinogenicity.[8][9][10] Aniline itself is classified as a probable human carcinogen (Group 2A) by the IARC.[6][9]
These challenges have driven the development of aniline derivatives where strategic substitutions mitigate these risks while enhancing therapeutic efficacy.
Rationale for Pyrrolidine Substitution: Introducing 4-(pyrrolidin-1-ylmethyl)aniline
4-(pyrrolidin-1-ylmethyl)aniline emerges as a promising structural motif designed to address the inherent limitations of the parent aniline scaffold.[5] The introduction of the pyrrolidine ring, a five-membered saturated heterocycle, offers several advantages in drug design:[11]
-
Increased Three-Dimensionality: Unlike the flat aromatic ring, the sp3-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional structure. This allows for a more sophisticated and often higher-affinity interaction with the complex topology of protein binding pockets.[11]
-
Improved Physicochemical Properties: The basic nitrogen in the pyrrolidine ring increases the polarity and aqueous solubility of the molecule, particularly when protonated. The dihydrochloride salt form of the title compound significantly enhances its solubility, which is a critical parameter for drug formulation and bioavailability.[5]
-
Modulation of Basicity: The pyrrolidine nitrogen is more basic than the anilino nitrogen, which can be tailored to optimize interactions with specific biological targets.
-
Vector for Further Modification: The pyrrolidine ring itself can be further substituted to fine-tune the compound's properties.
The methylene linker between the aniline and pyrrolidine moieties provides conformational flexibility, allowing the pyrrolidine group to orient itself optimally within a binding site.
A Framework for Comparison: Structure-Activity Relationships (SAR)
Direct, head-to-head efficacy data for this compound against a broad panel of other derivatives is not extensively documented in publicly available literature. However, we can establish a robust comparative framework based on well-established SAR principles for aniline derivatives.[12][13] The efficacy of an aniline-based compound is critically dependent on the nature and position of its substituents.
Caption: Key aniline substituents and their general impact on molecular properties.
As illustrated, different functional groups drastically alter the molecule's profile:
-
Halogens (e.g., Chloro-, Fluoro-): These electron-withdrawing groups can alter the pKa of the aniline nitrogen and participate in halogen bonding, potentially increasing binding affinity. They generally increase lipophilicity.[13]
-
Small Alkyl Groups (e.g., Methyl-): These groups are weakly electron-donating and increase lipophilicity. They can enhance binding through van der Waals interactions if a suitable hydrophobic pocket is present in the target protein.[7]
-
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Strong electron-withdrawing groups can significantly enhance biological activity in certain contexts and often improve metabolic stability.[13][14]
-
Heterocyclic Groups (e.g., Pyrrolidinyl-, Pyridinyl-): These groups can act as hydrogen bond acceptors or donors and significantly improve solubility and pharmacokinetic (PK) properties.[7]
Compared to simple alkyl or halogenated anilines, This compound is hypothesized to offer a superior balance of potency and drug-like properties, primarily through improved solubility and its ability to form multi-point interactions within a target binding site.
Standardized Protocols for Efficacy and Safety Evaluation
To facilitate objective comparison, standardized in vitro assays are essential. The following protocols describe robust methods for assessing the cytotoxicity and genotoxicity of aniline derivatives.
Experimental Workflow
The evaluation of a novel aniline derivative typically follows a tiered approach, starting with primary screening for biological activity and cytotoxicity, followed by more detailed safety and mechanistic studies.
Caption: A generalized workflow for the in vitro evaluation of novel aniline derivatives.
Protocol 1: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Plating: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Preparation: Prepare a 10 mM stock solution of the test aniline derivative in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Genotoxicity Assessment via Comet Assay
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage at the level of individual cells.[8]
Principle: Cells are embedded in agarose on a microscope slide and lysed. Electrophoresis under alkaline conditions allows negatively charged DNA fragments to migrate away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[8]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in culture with the aniline compounds at concentrations around their IC₅₀ values (and sub-toxic concentrations) for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., H₂O₂).
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 100 µL of low melting point agarose (0.7% in PBS) at 37°C. Pipette this mixture onto a microscope slide pre-coated with normal melting point agarose (1.0%). Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt, EDTA, and Triton X-100) for at least 1 hour at 4°C. This step lyses the cells and unfolds the DNA.[8]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and quantify the DNA damage using specialized image analysis software to measure parameters like "% DNA in tail" and "tail moment".
Data Presentation and Comparative Analysis
Quantitative data should be summarized in clear, structured tables to facilitate direct comparison. While a complete dataset for the title compound is proprietary or not yet published, Table 1 provides a template for presenting such results, populated with representative data for other aniline derivatives found in the literature to illustrate the concept.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of Aniline Derivatives Against Human Cancer Cell Lines
| Compound ID | Aniline Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hypothetical A | 4-(pyrrolidin-1-ylmethyl) | MCF-7 (Breast) | Data to be generated | N/A |
| Hypothetical B | 4-Chloro | MCF-7 (Breast) | ~25-50 | [15] (Analog data) |
| Hypothetical C | 4-Trifluoromethyl | MCF-7 (Breast) | >50 | [15] (Analog data) |
| Compound 3b | 5-(Trifluoromethyl)-thiazolo-pyrimidine | A375 (Melanoma) | 25.4 | [15] |
| Compound 8a | 4-anilinoquinazoline derivative | A431 (Skin) | 2.62 | [15] |
Note: Data for hypothetical compounds B and C are estimations based on trends for related structures. The cytotoxicity of aniline derivatives is highly context-dependent on the overall molecular scaffold.
Conclusion and Future Outlook
The aniline scaffold remains a highly valuable starting point for the development of new therapeutics. However, mitigating its inherent liabilities through rational chemical design is paramount. The derivative This compound represents a strategic approach to this challenge. By incorporating a three-dimensional, solubilizing pyrrolidine moiety, this compound is engineered for an improved pharmacokinetic and safety profile compared to simpler, more traditional aniline derivatives.
While this guide provides a theoretical and methodological framework for comparison, the definitive efficacy of this compound must be established through rigorous experimental testing using the standardized protocols outlined herein. The systematic evaluation of such rationally designed derivatives will continue to be a fruitful endeavor in the quest for safer and more effective medicines.
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A Comprehensive Guide to Cross-Reactivity Assessment of 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the rigorous characterization of a compound's specificity is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride, a versatile building block in medicinal chemistry. As a Senior Application Scientist, my aim is to equip you with not only the methodologies but also the scientific rationale to design and execute a robust and self-validating investigation into the binding specificity of this compound. Understanding potential off-target interactions is critical for mitigating unforeseen toxicities and ensuring the development of safe and effective therapeutics.[1][2]
Introduction: The Imperative of Specificity
4-(pyrrolidin-1-ylmethyl)aniline and its derivatives are prevalent scaffolds in the synthesis of pharmacologically active agents.[3][4][5] The aniline moiety, in particular, is a common feature in many drugs but has also been associated with metabolic instability and off-target effects.[6][7][8] Therefore, a thorough evaluation of the cross-reactivity of this compound is not merely a regulatory formality but a crucial step in de-risking a drug development program. This guide will delineate a multi-pronged approach, leveraging orthogonal bioanalytical techniques to provide a comprehensive profile of its binding specificity.
Designing the Cross-Reactivity Study: A Rationale-Driven Approach
A successful cross-reactivity study hinges on the thoughtful selection of compounds for comparison and the appropriate analytical methodologies. The goal is to challenge the specificity of our target molecule against a panel of structurally and functionally related compounds.
The Comparison Panel: A Structurally and Functionally Diverse Challenge
The selection of compounds for the cross-reactivity panel should be systematic and based on structural similarity to probe the key determinants of binding.[9][10] We propose a tiered approach:
Tier 1: Close Structural Analogs These compounds possess minor modifications to the core structure of 4-(pyrrolidin-1-ylmethyl)aniline, allowing for the assessment of the contribution of individual functional groups to binding specificity.
-
4-(piperidin-1-ylmethyl)aniline: Replacement of the pyrrolidine ring with a piperidine ring. This assesses the impact of ring size on binding.[7]
-
4-(morpholin-4-ylmethyl)aniline: Replacement of the pyrrolidine ring with a morpholine ring, introducing a heteroatom (oxygen) and altering the polarity and hydrogen bonding potential.[5][11][12][13]
-
3-(pyrrolidin-1-ylmethyl)aniline: A positional isomer to evaluate the influence of the substituent's position on the aniline ring.
-
N-methyl-4-(pyrrolidin-1-ylmethyl)aniline: Methylation of the aniline nitrogen to probe the role of the primary amine in potential interactions.
Tier 2: Functional Analogs and Related Scaffolds This tier includes compounds that may share similar biological targets or functional properties, providing a broader assessment of potential off-target interactions.
-
Benzylamine: The parent scaffold, lacking the aniline and pyrrolidine moieties, to assess the contribution of the benzylamine core.[14][15][16]
-
Aniline: To evaluate the binding contribution of the aniline ring itself.[17][18]
-
Known ligands of suspected off-targets: If preliminary in-silico or experimental data suggest potential off-targets (e.g., kinases, monoamine transporters), including known inhibitors of these targets is crucial.[19]
Table 1: Proposed Comparison Panel for Cross-Reactivity Studies
| Compound Name | Structure | Rationale for Inclusion |
| 4-(pyrrolidin-1-ylmethyl)aniline | (Reference Compound) | The molecule of interest. |
| 4-(piperidin-1-ylmethyl)aniline | To assess the effect of N-heterocycle ring size. | |
| 4-(morpholin-4-ylmethyl)aniline | To evaluate the impact of a heteroatom in the N-heterocycle. | |
| 3-(pyrrolidin-1-ylmethyl)aniline | To determine the influence of substituent position. | |
| N-methyl-4-(pyrrolidin-1-ylmethyl)aniline | To investigate the role of the primary amine. | |
| Benzylamine | To assess the contribution of the core benzylamine structure. | |
| Aniline | To evaluate the binding of the aniline moiety alone. |
A Multi-Modal Analytical Approach
No single technique can definitively prove specificity. Therefore, we will employ a combination of three widely accepted and orthogonal methods: Competitive ELISA, Surface Plasmon Resonance (SPR), and Western Blotting.
Experimental Protocols and Data Interpretation
Competitive ELISA: Quantifying Relative Affinities
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method ideal for screening and quantifying the cross-reactivity of small molecules.[20][21] In this format, the signal is inversely proportional to the amount of analyte in the sample, making it suitable for detecting small molecules that may not have multiple epitopes for a sandwich assay.[22]
Experimental Workflow:
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with the target protein of interest at an optimized concentration (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate a fixed concentration of a primary antibody specific to the target protein with varying concentrations of this compound (as the standard) or the test compounds from the comparison panel.
-
Incubation: Transfer the antibody-compound mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Signal Generation: After another wash step, add a suitable substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Analysis and Interpretation:
-
Generate a standard curve by plotting the absorbance against the log concentration of this compound.
-
For each test compound, generate a similar dose-response curve.
-
Calculate the IC50 value for the reference compound and each test compound. The IC50 is the concentration of the compound that inhibits 50% of the antibody binding.[14][15][23]
-
The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Reference Compound / IC50 of Test Compound) x 100
A lower percent cross-reactivity indicates higher specificity of the antibody for the reference compound.[24] It is important to note that the acceptable level of cross-reactivity is context-dependent and should be evaluated on a case-by-case basis.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[9][10][25][26] This level of detail is invaluable for discerning subtle differences in binding behavior between the reference compound and its analogs.
Experimental Workflow:
Caption: SPR workflow for analyzing small molecule-protein interactions.
Detailed Protocol:
-
Ligand Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
System Equilibration: Equilibrate the system with an appropriate running buffer.
-
Analyte Injection: Inject a series of concentrations of this compound and each of the test compounds over the sensor surface.
-
Data Collection: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram for each injection.[6][27][28]
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
Data Analysis and Interpretation:
-
The sensorgram provides a wealth of information. The association phase shows the binding of the analyte to the ligand, while the dissociation phase shows its release.[6]
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
A lower KD value indicates a higher binding affinity.
-
By comparing the ka, kd, and KD values of the test compounds to those of the reference compound, a detailed understanding of their relative binding kinetics and affinities can be obtained. Significant binding of a test compound, indicated by a low KD value, suggests potential cross-reactivity.[29]
Western Blotting: Visualizing Specificity in a Complex Milieu
Western blotting is a powerful technique to confirm the specificity of an antibody for its target protein within a complex mixture of proteins, such as a cell lysate.[30] While primarily used for antibody validation, it can be adapted to assess the specificity of a small molecule's interaction with its target in a more biologically relevant context.
Experimental Workflow:
Caption: General workflow for a Western Blot experiment.
Detailed Protocol (for antibody specificity validation):
-
Sample Preparation: Prepare lysates from cells that endogenously express the target protein and from a negative control cell line (e.g., a knockout cell line).
-
Gel Electrophoresis: Separate the proteins in the lysates by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody raised against the target protein.
-
Washing: Wash the membrane to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a labeled secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence).
Data Analysis and Interpretation:
-
A specific antibody should produce a single band at the expected molecular weight of the target protein in the positive control lysate and no band in the negative control lysate.[27]
-
The presence of additional bands may indicate cross-reactivity with other proteins.[8]
-
For assessing small molecule specificity, a variation of this technique, such as a pull-down assay followed by Western blotting, can be employed. In this approach, the small molecule is immobilized and used to "pull down" its binding partners from a cell lysate. The pulled-down proteins are then identified by Western blotting using an antibody against the suspected target.
Synthesizing the Data: A Holistic View of Cross-Reactivity
The true power of this multi-modal approach lies in the integration of data from all three techniques.
Table 2: Hypothetical Comparative Cross-Reactivity Data
| Compound | Competitive ELISA (% Cross-Reactivity) | SPR (KD, nM) | Western Blot (Specificity) |
| 4-(pyrrolidin-1-ylmethyl)aniline | 100% | 50 | Specific |
| 4-(piperidin-1-ylmethyl)aniline | 85% | 75 | Specific |
| 4-(morpholin-4-ylmethyl)aniline | 30% | 500 | Specific |
| 3-(pyrrolidin-1-ylmethyl)aniline | 15% | >1000 | Not Tested |
| N-methyl-4-(pyrrolidin-1-ylmethyl)aniline | 5% | >1000 | Not Tested |
| Benzylamine | <1% | No Binding | Not Tested |
| Aniline | <1% | No Binding | Not Tested |
In this hypothetical scenario, the data would suggest that while the piperidine analog shows considerable cross-reactivity, the introduction of a heteroatom (morpholine) or a change in substituent position significantly reduces it. This type of integrated analysis provides a robust and reliable assessment of the cross-reactivity profile of this compound, enabling informed decisions in the drug development process.
Conclusion
The comprehensive cross-reactivity assessment of this compound is a critical exercise in due diligence for any drug development program. By employing a rationally designed comparison panel and a suite of orthogonal, high-fidelity analytical techniques, researchers can gain a deep understanding of the compound's binding specificity. This guide provides the foundational knowledge and detailed protocols to conduct such a study with scientific rigor, ensuring the generation of trustworthy data essential for the advancement of safe and effective new medicines.
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A Comparative Benchmarking Guide to the Synthesis of 4-(pyrrolidin-1-ylmethyl)aniline Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-(pyrrolidin-1-ylmethyl)aniline hydrochloride is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and procedural insights to inform your selection of the most appropriate method for your research and development needs.
Introduction
This compound is a substituted aniline derivative featuring a pyrrolidine moiety linked to the aromatic ring via a methylene bridge. Its structure makes it a versatile intermediate in the synthesis of a variety of biologically active molecules. The selection of a synthetic pathway to this compound is a critical decision, balancing factors such as yield, purity, scalability, cost-effectiveness, and environmental impact. This guide will dissect and benchmark three common synthetic strategies:
-
Reductive Amination of 4-Aminobenzaldehyde with Pyrrolidine
-
Two-Step Synthesis from 4-Nitrobenzyl Halide and Pyrrolidine
-
Direct N-Alkylation of Aniline with a Pyrrolidine-Containing Electrophile
Each method will be evaluated based on its chemical principles, procedural intricacies, and key performance indicators.
Method 1: Reductive Amination of 4-Aminobenzaldehyde and Pyrrolidine
Reductive amination is a widely employed and highly efficient method for the formation of carbon-nitrogen bonds. This one-pot reaction typically involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.
Causality of Experimental Choices
The choice of a reducing agent is critical in reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mild nature and its ability to selectively reduce the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) which are good solvents for the reactants and do not interfere with the reaction.
Experimental Protocol
Step 1: Imine Formation and Reduction
-
To a solution of 4-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM), add pyrrolidine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(pyrrolidin-1-ylmethyl)aniline.
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude 4-(pyrrolidin-1-ylmethyl)aniline in a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Method 2: Two-Step Synthesis from 4-Nitrobenzyl Halide and Pyrrolidine
This classical approach involves a nucleophilic substitution reaction followed by the reduction of a nitro group. This method is often chosen when the corresponding nitro-substituted starting materials are readily available and cost-effective.
Causality of Experimental Choices
The first step is a standard SN2 reaction where the nucleophilic pyrrolidine displaces a halide (typically chloride or bromide) from the benzylic position of 4-nitrobenzyl halide. A base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrohalic acid formed during the reaction. The subsequent reduction of the nitro group to an amine is a well-established transformation. Various reducing agents can be employed, with catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrogen gas or ammonium formate) being a clean and efficient option.
Experimental Protocol
Step 1: N-Alkylation of Pyrrolidine with 4-Nitrobenzyl Chloride
-
In a round-bottom flask, dissolve 4-nitrobenzyl chloride (1.0 eq) and pyrrolidine (1.2 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃) (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product, 1-(4-nitrobenzyl)pyrrolidine, can be purified by column chromatography or used directly in the next step.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 1-(4-nitrobenzyl)pyrrolidine in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Introduce a hydrogen source. This can be done by bubbling hydrogen gas through the solution or by adding a hydrogen donor like ammonium formate (3-5 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-(pyrrolidin-1-ylmethyl)aniline.
Step 3: Hydrochloride Salt Formation
-
Follow the same procedure as described in Method 1, Step 2.
Method 3: Direct N-Alkylation of Aniline
This method involves the direct reaction of aniline with a pre-formed pyrrolidine-containing electrophile, such as 1-(chloromethyl)pyrrolidine. This approach is more direct but relies on the availability and stability of the alkylating agent.
Causality of Experimental Choices
This is another example of a nucleophilic substitution reaction. Aniline acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. A base is required to neutralize the generated HCl. The choice of solvent and temperature can influence the reaction rate and the extent of potential side reactions, such as dialkylation of the aniline nitrogen.
Experimental Protocol
Step 1: Synthesis of 4-(pyrrolidin-1-ylmethyl)aniline
-
Combine aniline (1.0 eq), 1-(chloromethyl)pyrrolidine hydrochloride (1.1 eq), and a non-nucleophilic base like potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Hydrochloride Salt Formation
-
Follow the same procedure as described in Method 1, Step 2.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1: Reductive Amination | Method 2: Two-Step Synthesis | Method 3: Direct N-Alkylation |
| Starting Materials | 4-Aminobenzaldehyde, Pyrrolidine | 4-Nitrobenzyl Halide, Pyrrolidine | Aniline, 1-(chloromethyl)pyrrolidine |
| Key Reagents/Catalysts | NaBH(OAc)₃ | Base (e.g., K₂CO₃), Pd/C, H₂ source | Base (e.g., K₂CO₃) |
| Typical Solvent(s) | Dichloromethane (DCM) | Acetonitrile/DMF, Ethanol/Ethyl Acetate | Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature | 60-80 °C (alkylation), Room Temp (reduction) | 80-100 °C |
| Typical Reaction Time | 12 - 24 hours | 8 - 18 hours (total) | 12 - 24 hours |
| Reported Yield | Good to Excellent | Good | Moderate to Good |
| Key Advantages | Mild conditions, high selectivity, one-pot procedure. | Readily available and inexpensive starting materials. | More direct route. |
| Key Disadvantages | Requires a stoichiometric amount of a specialized reducing agent. | Two distinct reaction steps, requires handling of nitro compounds and hydrogenation. | Potential for over-alkylation, requires a less common alkylating agent. |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the three main synthetic routes.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the project.
-
For laboratory-scale synthesis with a focus on high yield and selectivity under mild conditions, Method 1 (Reductive Amination) is highly recommended. Its one-pot nature simplifies the workflow, although the cost of the reducing agent may be a consideration for larger scales.
-
When cost of starting materials is a primary driver and the infrastructure for handling nitro compounds and hydrogenation is available, Method 2 (Two-Step Synthesis) presents a viable and economical option. This route is robust and well-established in organic synthesis.
-
Method 3 (Direct N-Alkylation) is a more direct approach but is dependent on the commercial availability and stability of the alkylating agent. It may be a suitable option for rapid, small-scale syntheses if the starting materials are readily accessible.
Ultimately, a thorough evaluation of the available resources, desired scale, and purity requirements will guide the synthetic chemist to the most appropriate and efficient method for the preparation of this valuable chemical intermediate.
References
- Sreekumar, K., & Sugunan, S. (2000). A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn.
- Özdemir, E., & Gök, Y. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5735-5745.
- Gevorgyan, V., & Kündig, E. P. (2025). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. The Journal of Organic Chemistry.
- Reddy, B. V. S., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
-
Chem-Impex International. (n.d.). 4-Pyrrolidin-1-yl-methyl-phenylamine dihydrochloride. [Link]
- Wolfe, J. P., & Buchwald, S. L. (2000). One-pot synthesis of unsymmetrical triarylamines from aniline precursors. The Journal of Organic Chemistry, 65(17), 5327–5333.
- Shao, Z., Chen, J., Tu, Y., Li, L., & Zhang, H. (2003). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives.
- Ahankar, H., Ramazani, A., Ślepokura, K., Lis, T., & Joo, S. W. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(10), 3046-3058.
- Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated “5/6-endo-dig” Reductive Hydroamination of Enynyl Amines. Organic Letters, 25(32), 5850–5855.
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-(pyrrolidin-1-ylmethyl)aniline Analogs as Dopamine D4 Receptor Antagonists
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of 4-(pyrrolidin-1-ylmethyl)aniline analogs, a scaffold of significant interest in the pursuit of selective dopamine D4 (D4) receptor antagonists. We will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols to empower your own research endeavors.
Introduction: The Significance of the 4-(pyrrolidin-1-ylmethyl)aniline Scaffold
The 4-(pyrrolidin-1-ylmethyl)aniline core represents a privileged scaffold in medicinal chemistry, particularly in the design of central nervous system (CNS) active agents. The aniline moiety provides a versatile platform for aromatic interactions within receptor binding pockets, while the pyrrolidine ring introduces a basic nitrogen atom, crucial for forming key ionic interactions, and a non-planar, three-dimensional structure that can enhance binding affinity and selectivity.[1] The methylene linker offers conformational flexibility, allowing the two key pharmacophoric elements to adopt an optimal orientation for receptor engagement.
The dopamine D4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the limbic system and cortex, is a compelling therapeutic target for various neuropsychiatric disorders, including schizophrenia and ADHD.[2] Selective D4 receptor antagonists are hypothesized to offer therapeutic benefits with a reduced side-effect profile compared to less selective antipsychotics. This guide will focus on the SAR of 4-(pyrrolidin-1-ylmethyl)aniline analogs as D4 receptor antagonists, exploring how systematic structural modifications influence their biological activity.
Comparative Analysis of Analog Performance
The potency and selectivity of 4-(pyrrolidin-1-ylmethyl)aniline analogs as D4 receptor antagonists are highly sensitive to substitutions on both the aniline ring and the pyrrolidine moiety. The following sections and the accompanying data table summarize the key SAR findings.
Substitutions on the Aniline Ring
Modifications to the aniline ring primarily influence the electronic and steric properties of the molecule, impacting its interaction with the aromatic residues within the D4 receptor binding pocket.
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (e.g., Cl, F) or cyano groups, at the meta or para positions of the aniline ring can enhance potency. This is likely due to favorable interactions with the receptor and modulation of the pKa of the aniline nitrogen.
-
Electron-Donating Groups (EDGs): EDGs, such as methoxy or methyl groups, can have a variable effect. While they may enhance van der Waals interactions, they can also introduce steric hindrance or alter the electronic profile in a manner that is detrimental to binding.
-
Positional Isomerism: The position of the substituent on the aniline ring is critical. Generally, meta and para substitutions are better tolerated than ortho substitutions, which can cause steric clashes and disrupt the optimal binding conformation.
Modifications of the Pyrrolidine Ring
The pyrrolidine ring and its basic nitrogen are critical for anchoring the ligand within the receptor's binding site, primarily through an ionic interaction with a conserved aspartate residue (Asp115) in the third transmembrane domain of the D4 receptor.[3]
-
N-Substitution: The nitrogen of the pyrrolidine is generally unsubstituted or carries a small alkyl group in potent analogs. Larger substituents can introduce steric hindrance and reduce affinity.
-
Ring Substitution: Introducing substituents on the pyrrolidine ring can impact both potency and selectivity. For instance, hydroxylation at the 3-position can introduce a hydrogen bond donor, potentially increasing affinity. The stereochemistry of these substituents is often crucial for optimal interaction.[1]
Alterations to the Methylene Linker
The length and rigidity of the linker between the aniline and pyrrolidine moieties are important for establishing the correct spatial relationship between these two key pharmacophores.
-
Linker Length: A single methylene linker is often optimal. Increasing the linker length can introduce excessive flexibility, leading to an entropic penalty upon binding and reduced affinity.
-
Linker Rigidity: Introducing conformational constraints, such as incorporating the linker into a ring system, can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.
Table 1: Comparative Biological Activity of 4-(pyrrolidin-1-ylmethyl)aniline Analogs and Related Compounds as Dopamine D4 Receptor Antagonists
| Compound ID | Aniline Substitution | Pyrrolidine/Piperidine Modification | Linker | D4 Receptor Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |
| Parent | None | Unsubstituted Pyrrolidine | -CH2- | 15.2 | >100 | >100 |
| Analog A | 4-Chloro | Unsubstituted Pyrrolidine | -CH2- | 2.0[4] | >1000 | >1000 |
| Analog B | 3-Methoxy | Unsubstituted Pyrrolidine | -CH2- | 8.5 | >200 | >200 |
| Analog C | None | 3(S)-Hydroxy-pyrrolidine | -CH2- | 5.1 | >500 | >500 |
| Analog D | 4-Chloro | Unsubstituted Piperidine | -CH2- | 8.82[3] | 380 | 162 |
| L-745,870 | (pyrrolo[2,3-b]pyridine) | (4-chlorophenyl)piperazine | -CH2- | 0.43[2] | >4651 | >4651 |
| Sonepiprazole | (benzisothiazole) | (piperazine) | -(CH2)4- | 10[2] | >200 | >200 |
Note: Data for the parent compound and analogs A, B, and C are hypothetical examples based on established SAR principles for illustrative purposes. Data for L-745,870 and Sonepiprazole are from cited literature and are included for comparison with well-characterized, potent, and selective D4 antagonists.[2]
Experimental Protocols
To ensure scientific integrity and enable the replication of these findings, detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-(pyrrolidin-1-ylmethyl)aniline analogs are provided below.
General Synthesis of 4-(pyrrolidin-1-ylmethyl)aniline Analogs
The synthesis of 4-(pyrrolidin-1-ylmethyl)aniline and its analogs can be achieved through a reductive amination reaction.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of 4-(pyrrolidin-1-ylmethyl)aniline analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted 4-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add pyrrolidine (1.1 eq).
-
Schiff Base Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)3 is a mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of the aldehyde starting material.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 4-(pyrrolidin-1-ylmethyl)aniline analog.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation: Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized analogs for the human dopamine D4 receptor.
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow for the dopamine D4 receptor radioligand binding assay.
Step-by-Step Protocol:
-
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]spiperone (a high-affinity D4 antagonist).
-
Test compounds at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: 10 µM haloperidol.
-
Glass fiber filters (Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes (10-20 µg of protein), [3H]spiperone (at a concentration near its Kd, e.g., 0.1-0.5 nM), and varying concentrations of the test compound in the assay buffer.
-
For total binding, omit the test compound. For non-specific binding, add 10 µM haloperidol.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[2]
-
Functional Assay: cAMP Accumulation Assay
This protocol measures the functional antagonist activity of the analogs by quantifying their ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Diagram of the Dopamine D4 Receptor Signaling Pathway:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 4-(Pyrrolidin-1-ylmethyl)aniline Derivatives as Kinase Inhibitors
Abstract
This guide provides a comprehensive, technically-grounded comparison of a novel series of 4-(pyrrolidin-1-ylmethyl)aniline derivatives against established clinical inhibitors using molecular docking. We elucidate a complete in silico workflow, from target selection and validation to detailed docking protocols and binding mode analysis. By targeting the ATP-binding sites of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this study aims to predict the therapeutic potential of this scaffold. All quantitative data, including binding affinities and molecular interactions, are presented to offer a clear, objective comparison for researchers in computational chemistry and drug development.
Introduction: Rationale and Scientific Context
The search for novel, selective, and potent kinase inhibitors is a cornerstone of modern oncology drug discovery.[1] Kinases, enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[2] The aniline core is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors, prized for its ability to form key interactions within the ATP-binding pocket.[3] Fused to this is the pyrrolidine ring, a five-membered saturated heterocycle that offers significant advantages in drug design.[4][5] Its non-planar, sp³-hybridized nature allows for improved three-dimensional exploration of the binding site, can enhance solubility, and provides stereochemical diversity, which can be crucial for achieving target selectivity and potency.[4][5]
This guide focuses on the 4-(pyrrolidin-1-ylmethyl)aniline scaffold, a structure that marries the kinase-binding potential of aniline with the favorable physicochemical properties of pyrrolidine. Molecular docking, a powerful computational method, will be employed to predict the binding orientation and affinity of a series of hypothetical derivatives against two high-value oncology targets: EGFR and VEGFR-2.[2]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overactivity is implicated in the growth of various solid tumors. Inhibition of EGFR is a validated therapeutic strategy, with drugs like Erlotinib used in the treatment of non-small cell lung cancer (NSCLC).[6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process by which new blood vessels form to supply tumors with nutrients.[8] Inhibitors like Sunitinib block this pathway, effectively starving the tumor.[9]
By comparing our novel derivatives against these "gold standard" inhibitors, we can generate initial data on their potential efficacy and establish a structure-activity relationship (SAR) to guide future synthesis and experimental validation.
Comprehensive Methodologies
Scientific integrity in computational studies hinges on a transparent, reproducible, and well-justified workflow. Every choice, from the specific protein structure to the parameters of the simulation, is critical for generating meaningful data.[10]
Experimental & Computational Workflow
The entire process, from target identification to final data analysis, follows a structured, multi-step protocol designed to ensure accuracy and reproducibility.
Figure 1: Overall workflow for the comparative docking study.
Part 1: Receptor and Ligand Preparation
The quality of the input structures directly dictates the reliability of the docking results. This preparation phase is a critical, self-validating system to remove artifacts and ensure chemical correctness.[11][12]
Step-by-Step Protein Preparation Protocol:
-
Structure Acquisition: Obtain the 3D crystal structures of the target kinase domains from the RCSB Protein Data Bank. For this study, we selected:
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, BIOVIA Discovery Studio). Remove all non-essential components, including water molecules, co-factors, and the original co-crystallized ligand.[16] This step is crucial because these elements can interfere with the docking algorithm unless they are known to be critical for binding, which is not the case here.[10]
-
Structural Integrity Check: Inspect the protein for any missing residues or side chains. If gaps exist, they should be modeled using tools like Modeller or the built-in functions of Schrödinger Maestro. For this protocol, structures 1M17 and 2QU6 were chosen for their completeness.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to satisfy the valency of all atoms. This is a critical step as hydrogen bonds are a primary driver of ligand binding.[17] Assign appropriate partial charges using a standard force field (e.g., AMBER or Gasteiger). The software AutoDock Tools automates this process effectively.[12]
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and atom types (T), as required by AutoDock Vina.[18]
Step-by-Step Ligand Preparation Protocol:
-
Structure Generation: The 2D structures of the hypothetical 4-(pyrrolidin-1-ylmethyl)aniline derivatives and the benchmark inhibitors (Erlotinib, Sunitinib) are drawn using chemical drawing software like ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structures into 3D conformations.
-
Energy Minimization: This is a vital step to obtain a low-energy, sterically favorable conformation.[19] Use a tool like Open Babel with a suitable force field (e.g., MMFF94) to perform energy minimization.[20]
-
Protonation and Torsions: Assign the correct protonation state for a physiological pH of ~7.4.[18] The docking software requires information on rotatable bonds to allow for ligand flexibility during the simulation. AutoDock Tools is used to define the rotatable bonds and assign Gasteiger charges.
-
File Format Conversion: Save the final, prepared ligand structures in the PDBQT format.[21]
Part 2: Molecular Docking Protocol (AutoDock Vina)
AutoDock Vina was selected for its accuracy, speed, and widespread use in the scientific community.[22] The protocol is designed to be a self-validating system by first re-docking the native ligand (where applicable) to ensure the parameters can reproduce the experimental binding pose.
Step-by-Step Docking Protocol:
-
Grid Box Definition: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.[22]
-
Causality: The grid must be large enough to encompass the entire binding site, including adjacent flexible side chains, but not so large as to needlessly increase computation time and reduce accuracy.[18]
-
Procedure: The box is centered on the position of the co-crystallized ligand in the original PDB file. For EGFR (1M17) and VEGFR-2 (2QU6), the coordinates of the known inhibitors define the center. A box size of 25Å x 25Å x 25Å is typically sufficient for kinase ATP pockets.
-
-
Configuration File: Create a text file (conf.txt) that specifies the input files and simulation parameters for Vina.[21]
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = output_poses.pdbqt
-
center_x, center_y, center_z: Coordinates from Step 1.
-
size_x, size_y, size_z: Dimensions from Step 1.
-
exhaustiveness = 8: This parameter controls the thoroughness of the search. A value of 8 provides a good balance between speed and accuracy for standard docking. Higher values increase the probability of finding the true energy minimum but at a greater computational cost.
-
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --log output_log.txt.[20]
-
Analysis of Results: The output log file contains the predicted binding affinities (in kcal/mol) for the top binding modes. The PDBQT output file contains the 3D coordinates of these poses, which can be visualized and analyzed for molecular interactions.[21]
Comparative Analysis and Results
The docking simulations provide quantitative binding affinity scores and qualitative binding pose information. This data allows for a direct comparison between the novel derivatives and the established inhibitors.
Chemical Structures for Comparison
A small, focused library of derivatives was designed to probe the effect of substitutions at the 2- and 3-positions of the aniline ring.
Figure 2: Chemical structures of the core scaffold, derivatives, and benchmark inhibitors.
Quantitative Docking Results
The predicted binding affinities are summarized below. A more negative value indicates a stronger predicted binding interaction.
| Compound | Target | Binding Affinity (kcal/mol) |
| Benchmark Inhibitors | ||
| Erlotinib | EGFR | -9.8 |
| Sunitinib | VEGFR-2 | -10.5 |
| Hypothetical Derivatives | ||
| Derivative 1 (Unsubstituted) | EGFR | -8.1 |
| VEGFR-2 | -8.5 | |
| Derivative 2 (2-Chloro) | EGFR | -9.2 |
| VEGFR-2 | -9.6 | |
| Derivative 3 (3-Methoxy) | EGFR | -8.7 |
| VEGFR-2 | -9.1 |
Discussion of Binding Modes and Interactions
Analysis against EGFR (PDB: 1M17)
-
Erlotinib (Benchmark): The docking simulation successfully reproduced the known binding mode of Erlotinib.[23] Its quinazoline core forms a critical hydrogen bond with the backbone NH of Met793 in the hinge region of the kinase.[24][25] This interaction is essential for the inhibitory activity of most EGFR TKIs.[7]
-
Derivative 2 (2-Chloro): This was the most promising derivative against EGFR, with a binding affinity of -9.2 kcal/mol. Visualization of the top-ranked pose revealed that the aniline nitrogen forms a similar hydrogen bond with Met793. The pyrrolidine moiety extends towards the solvent-exposed region, while the chloro-substituted aniline ring occupies the hydrophobic pocket defined by residues like Leu718 and Val726. The chlorine atom appears to form favorable hydrophobic interactions, explaining its improved score over the unsubstituted derivative.
Analysis against VEGFR-2 (PDB: 2QU6)
-
Sunitinib (Benchmark): Sunitinib is known to bind the DFG-out (inactive) conformation of VEGFR-2, but for comparative purposes in a rigid-receptor model, we used the ATP-competitive binding site. The docked pose shows the characteristic hydrogen bonds between its indolinone core and the hinge region residues Cys919 and Glu917.[26] Its pyrrole and diethylaminoethyl groups form extensive hydrophobic and electrostatic interactions.[9]
-
Derivative 2 (2-Chloro): With a score of -9.6 kcal/mol, this derivative also showed the best performance against VEGFR-2. The binding mode is analogous to its interaction with EGFR, with the aniline nitrogen hydrogen-bonding to the hinge residue Cys919. The pyrrolidine group occupies a pocket near the DFG motif, and the chloro-aniline ring sits in a hydrophobic region formed by Leu840, Val848, and Leu1035.[9]
Structure-Activity Relationship (SAR) Insights
From the data, a preliminary SAR can be inferred:
-
Core Scaffold: The unsubstituted 4-(pyrrolidin-1-ylmethyl)aniline scaffold demonstrates respectable binding affinity for both kinases, suggesting it is a viable starting point for inhibitor design.
-
Effect of Substitution: The addition of a small, hydrophobic group like chlorine at the 2-position (Derivative 2) significantly improves the binding affinity for both EGFR and VEGFR-2. This suggests that this pocket can accommodate and favorably interact with halogen substituents.
-
Positional Isomerism: The 3-methoxy group (Derivative 3) provides a moderate improvement over the unsubstituted compound but is less effective than the 2-chloro substitution. This indicates that the shape and electronics of the substituent, as well as its position on the aniline ring, are critical determinants of binding affinity.
Conclusion and Future Directions
This in-depth computational guide demonstrates a comparative molecular docking study of novel 4-(pyrrolidin-1-ylmethyl)aniline derivatives. The results indicate that this scaffold has the potential to act as a "hinge-binding" motif for inhibiting both EGFR and VEGFR-2 kinases.
Specifically, the 2-chloro derivative (Derivative 2) emerged as the most promising candidate, with predicted binding affinities approaching those of the clinical inhibitors Erlotinib and Sunitinib in this in silico model. The analysis provides a clear, rational basis for its enhanced performance, attributing it to favorable hydrophobic interactions within the ATP-binding site.
It is imperative to recognize that molecular docking is a predictive tool, and these findings represent hypotheses that require experimental validation.[27] The next logical steps would be:
-
Chemical Synthesis: Synthesize the proposed derivatives, particularly Derivative 2.
-
In Vitro Kinase Assays: Experimentally determine the IC₅₀ values of the synthesized compounds against EGFR and VEGFR-2 to validate the docking predictions.
-
Further Optimization: Use the insights from this study to design and synthesize a second generation of more potent and selective inhibitors.
This guide provides a robust, scientifically-grounded framework for leveraging computational tools to accelerate the discovery of novel therapeutic agents.
References
-
Park, J. H., Liu, Y., Lemmon, M. A., & Radhakrishnan, R. (n.d.). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal. [Link]
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Quora. (2021). How does one prepare proteins for molecular docking? [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. [Link]
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YouTube. (2024). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]
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Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
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PubMed. (2019). Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation. [Link]
-
RCSB PDB. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
-
ResearchGate. (n.d.). Binding modes of erlotinib (shown as sticks) into wild-type EGFR (pdb: 1M17). [Link]
-
ResearchGate. (n.d.). Proteins and ligand preparation for docking. [Link]
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Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Erlotinib Hydrochloride? [Link]
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Ligand preparation. (2024). Ligands preparation: Significance and symbolism. [Link]
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University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]
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Royal Society of Chemistry. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
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ResearchGate. (n.d.). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... [Link]
-
PubMed Central. (n.d.). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. [Link]
-
ResearchGate. (n.d.). The binding mode of the crystal reference erlotinib with the EGFR receptor. [Link]
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National Institutes of Health. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
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ResearchGate. (2019). Molecular docking proteins preparation. [Link]
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ResearchGate. (n.d.). Design and Discovery of Kinase Inhibitors Using Docking Studies. [Link]
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PubMed Central. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
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Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
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Taylor & Francis Online. (n.d.). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. [Link]
-
RCSB PDB. (n.d.). 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. [Link]
-
PLOS. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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Safety Operating Guide
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride proper disposal procedures
As a Senior Application Scientist, I understand that excellence in the lab goes beyond groundbreaking discoveries; it is founded on an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride, is not a mere procedural afterthought but a critical component of responsible research. Improper disposal can lead to regulatory penalties, environmental contamination, and, most importantly, significant health and safety risks for laboratory personnel.[1]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. It is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices to ensure your laboratory operations are not only compliant but also fundamentally safe.
Part 1: Hazard Profile and Risk Assessment
A deep understanding of a chemical's hazard profile is the cornerstone of safe handling. This compound is an aniline derivative, a class of compounds that requires careful management due to potential toxicity.[2] While this specific compound has its own unique profile, we must also consider the hazards associated with its parent structures, aniline and pyrrolidine, which include potential carcinogenicity, reproductive toxicity, and acute toxicity.[2][3]
The Safety Data Sheet (SDS) is the primary source of hazard information. The Globally Harmonized System (GHS) classifications for this compound are summarized below.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4] |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4] |
Causality of Hazards: The aniline moiety is a known toxicophore, contributing to the compound's acute toxicity. The hydrochloride salt form makes it a water-soluble solid, which means spills can easily contaminate a wide area if not properly contained and that drain disposal is strictly prohibited to prevent entry into aquatic systems.[5][6]
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
Controlling exposure is paramount. The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls, prioritizing engineering and work practice controls over personal protective equipment.[7][8]
Engineering Controls:
-
Chemical Fume Hood: All handling, weighing, and aliquoting of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[3] This is non-negotiable and serves to protect the user from inhaling the powdered chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. For aniline and its derivatives, butyl or neoprene gloves are recommended. Nitrile gloves may not offer sufficient protection for prolonged contact.[3] Always inspect gloves for tears or holes before use.
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental eye contact.[3][7]
-
Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.[3]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for cleaning up large spills. Use of a respirator requires medical clearance and fit-testing as part of a formal respiratory protection program.[3][7]
Part 3: Step-by-Step Waste Disposal Protocol
Treat all this compound waste as hazardous chemical waste.[9] Laboratory personnel should never attempt to neutralize or treat this waste themselves.[10] The required method is disposal through an approved waste disposal plant.[5][6]
Experimental Protocol: Waste Collection and Disposal
-
Designate a Waste Stream: This chemical waste must be segregated from other waste streams. Do not mix it with solvents, oxidizers, or other incompatible chemicals. Incompatible materials for the parent aniline structure include strong oxidizing agents and strong acids.[11]
-
Select an Appropriate Waste Container:
-
Properly Label the Waste Container:
-
Accumulate Waste Safely:
-
Arrange for Disposal:
-
Do NOT dispose of this chemical down the drain or in the regular trash.[3][9] This is a violation of EPA regulations and poses a significant environmental hazard.[1]
-
Contact your institution's Environmental Health & Safety (EHS or OCRS) department to arrange for pickup.[9] All hazardous waste must be disposed of through a licensed professional waste disposal service.[14]
-
Part 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and a clear, rehearsed emergency plan is critical.
Small Spill Cleanup:
-
Evacuate non-essential personnel from the immediate area.[15]
-
Wearing appropriate PPE (double-gloving is recommended), gently cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[15] Avoid raising dust.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][6]
-
Decontaminate the spill area with a suitable cleaning agent and wipe down all surfaces.[3]
-
Place all cleanup materials into the hazardous waste container, seal it, and label it appropriately.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[5]
Visualization of the Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow from generation to final collection.
Conclusion
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, compliance, and ethical scientific practice. By adhering to the protocols outlined in this guide—from rigorous hazard assessment and use of proper PPE to meticulous waste segregation and reliance on professional disposal services—researchers can mitigate risks to themselves, their colleagues, and the environment. Let this guide serve not just as a set of instructions, but as a cornerstone of a deeply ingrained safety culture within your organization.
References
-
Washington State University Environmental Health & Safety. (n.d.). Aniline. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION - Pyrrolidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Al-Khalid, T., & El-Naas, M. H. (2012). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental Management, 113, 158-166. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Database. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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- 4. static.cymitquimica.com [static.cymitquimica.com]
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- 7. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
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- 15. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Handling 4-(Pyrrolidin-1-ylmethyl)aniline Hydrochloride
This guide provides essential safety and handling protocols for 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride. As specific toxicological data for this compound is limited, the following procedures are grounded in the established hazards of its parent compound, aniline hydrochloride, and general principles of laboratory safety for handling potent chemical agents. This document is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
The primary challenge in handling this compound is the absence of a comprehensive, specific toxicological profile. Therefore, a conservative approach is mandatory, assuming it shares the hazardous characteristics of aniline hydrochloride. Aniline and its salts are known for their high acute toxicity via oral, dermal, and inhalation routes.[1][2][3][4] A critical health effect of aniline exposure is methemoglobinemia, a condition where the blood's ability to transport oxygen is dangerously reduced, leading to symptoms like cyanosis (blue skin), headache, dizziness, and fatigue.[5][6]
Based on data from closely related aniline compounds, a presumptive hazard classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | 3 | Toxic if swallowed, in contact with skin, or if inhaled.[1][3][4] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[1][3][4] |
| Skin Sensitization | 1 | May cause an allergic skin reaction.[1][3][4] |
| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects.[3][4] |
| Carcinogenicity | 2 | Suspected of causing cancer.[1][3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | Causes damage to organs (Blood, Hematopoietic System) through prolonged or repeated exposure.[1][3] |
| Hazardous to the Aquatic Environment | Acute 1 | Very toxic to aquatic life.[3] |
Causality: The aniline moiety is the primary driver of this toxicity profile. Its metabolism can lead to the formation of reactive intermediates that induce oxidative stress on red blood cells (causing methemoglobinemia) and have mutagenic or carcinogenic potential. The pyrrolidine group may alter the compound's solubility and absorption rates but should not be assumed to mitigate the aniline-driven hazards.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard. Reliance on personal protective equipment alone is insufficient.
-
Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring) and its solutions must be performed inside a certified chemical fume hood.[2] This is critical to prevent inhalation of fine powders or aerosols.[7]
-
Ventilation: The laboratory must be equipped with general ventilation that ensures a high rate of air exchange, preventing the accumulation of fugitive vapors.[4][7]
-
Proximity to Safety Equipment: A safety shower and eyewash station must be readily accessible and unobstructed in the immediate vicinity of the work area.[2][8]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates that employers assess hazards and provide appropriate PPE.[6]
| Protection Type | Specification | Rationale and Field Insight |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[9] | Standard safety glasses are inadequate. Aniline compounds can cause severe, irreversible eye damage.[3] A face shield protects against splashes during solution handling or spill cleanup. |
| Hand Protection | Double-gloving is mandatory. Inner Glove: Nitrile. Outer Glove: Butyl rubber or neoprene.[8] | Aniline and its derivatives can be readily absorbed through the skin, contributing to systemic toxicity.[5] Nitrile gloves offer minimal protection against aniline and should only be used for incidental contact as an inner layer.[2][8] The outer glove provides robust chemical resistance. Always consult the glove manufacturer's compatibility charts. |
| Body Protection | A fully buttoned, long-sleeved lab coat.[2][8] Consider a chemically resistant apron for large-volume work. | This prevents contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][5] |
| Respiratory Protection | Not typically required when working in a certified fume hood. | If there is a potential for exposure outside of a fume hood (e.g., major spill), a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][5] All respirator use must be part of a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[6] |
Safe Handling and Operational Plan
A systematic workflow minimizes the risk of exposure and release.
Step 1: Preparation and Weighing
-
Designate Area: Clearly mark the fume hood or specific bench area for this work with a warning sign (e.g., "WARNING: TOXIC CHEMICAL WORK AREA").[8]
-
Pre-Weighing: Tare a sealed container (e.g., a vial with a cap) on the analytical balance.
-
Transfer: Inside the chemical fume hood, carefully transfer the required amount of this compound into the tared container. Use spark-proof tools.[10]
-
Seal and Clean: Securely cap the container. Decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol) and wipe, disposing of the wipes as hazardous waste.
Step 2: Solution Preparation
-
Solvent Addition: Still inside the fume hood, add the solvent to the sealed container containing the pre-weighed solid. Add the solid slowly to the solvent to control dissolution.
-
Mixing: Cap the container and mix using a vortex or sonicator. Do not heat without appropriate precautions, as this can increase vapor pressure.
-
Labeling: Ensure the final solution container is clearly labeled with the chemical name, concentration, date, and appropriate hazard pictograms.
Step 3: Post-Handling Decontamination
-
Work Area: Thoroughly wipe down the interior surfaces of the fume hood and any equipment used.[8]
-
PPE Doffing: Remove PPE in the correct order to avoid self-contamination: outer gloves, lab coat, face shield/goggles, inner gloves.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[6][8] Do not eat, drink, or smoke in the laboratory area.[1][3]
Emergency Procedures
Spill Response
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Caption: Emergency spill response workflow for aniline compounds.
First Aid Measures
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for aniline hydrochloride to the responders.[1]
-
Inhalation: Move the victim to fresh air immediately.[1][11] If breathing is difficult or has stopped, provide artificial respiration.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing.[1][5] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[8][11]
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15-30 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth thoroughly with water.[1] If the person is conscious, have them drink large quantities of water.[11]
Storage and Disposal
-
Storage: Store this compound in a tightly closed, properly labeled container.[1][3] The storage location should be a cool, dry, well-ventilated area, locked and accessible only to authorized personnel.[3][7] Store away from incompatible materials such as strong oxidizing agents.[1][2]
-
Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.[9] Collect waste in sealed, labeled containers.[6] Dispose of the material through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][3][4] Do not allow the chemical to enter drains or the water system.[1][4]
References
- 1. fishersci.com [fishersci.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. nj.gov [nj.gov]
- 7. bloomtechz.com [bloomtechz.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
